1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid properties
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Authored by a Senior Application Scientist
Abstract
This compound, commonly referred to as N-Boc-indoline-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in medicinal chemistry and organic synthesis.[1][2] Its rigid, bicyclic structure, derived from the non-proteinogenic amino acid indoline-2-carboxylic acid, serves as a valuable scaffold for constructing complex molecular architectures.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it an ideal intermediate for multi-step synthetic pathways.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, key reactivity patterns, and its applications in modern drug discovery, offering researchers and development professionals a practical and in-depth resource.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of N-Boc-indoline-2-carboxylic acid is fundamental to its effective use in synthesis and research.
Chemical and Physical Data
The key identifying and physical properties are summarized in the table below. The compound typically presents as a stable, white to off-white powder.[1]
| Property | Value | Source(s) |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | PubChem[6] |
| Synonyms | N-Boc-indoline-2-carboxylic acid, 1-Boc-indoline-2-carboxylic acid | Chem-Impex[1] |
| CAS Number | 133851-52-2; 137088-51-8 | Chem-Impex, PubChem[1][6] |
| Molecular Formula | C₁₄H₁₇NO₄ | PubChem[6] |
| Molecular Weight | 263.29 g/mol | PubChem[6] |
| Appearance | White powder | Chem-Impex[1] |
| Purity | ≥99% (HPLC) is commercially available | Chem-Impex[1] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Structural Representation
The structure features a dihydroindole (indoline) core, with a carboxylic acid at the C2 position and a Boc protecting group on the indole nitrogen. The C2 position is a chiral center.
Caption: General workflow for the synthesis of N-Boc-indoline-2-carboxylic acid.
Standard Laboratory Protocol: Boc Protection
This protocol describes a standard procedure for the N-protection of indoline-2-carboxylic acid. The causality behind this choice is the high efficiency and selectivity of di-tert-butyl dicarbonate ((Boc)₂O) for protecting amino groups under basic conditions, forming a stable carbamate that can be readily cleaved later if needed. [7] Materials:
-
Indoline-2-carboxylic acid (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Solvent: 1,4-Dioxane and Water mixture (e.g., 1:1 or 2:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve indoline-2-carboxylic acid in a mixture of dioxane and aqueous NaOH solution at 0°C (ice bath). The base is crucial as it deprotonates the carboxylic acid and the amine, increasing the nucleophilicity of the nitrogen for reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), either neat or dissolved in a small amount of dioxane, to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Workup - Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The desired product, being a carboxylic acid, is insoluble in acidic water and will precipitate out.
-
Workup - Isolation: Extract the precipitated product into ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-indoline-2-carboxylic acid can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Key Chemical Transformations
The utility of N-Boc-indoline-2-carboxylic acid stems from the orthogonal reactivity of its functional groups.
Boc Group Deprotection
The Boc group is stable under a wide range of conditions but can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane. [8]This selective deprotection regenerates the secondary amine, allowing for subsequent functionalization at the nitrogen atom.
Amide Bond Formation
The carboxylic acid moiety is the primary site of reactivity for chain extension. It readily participates in amide coupling reactions with various amines to form peptide bonds or more complex amide-containing structures. [8]This is the cornerstone of its application in building bioactive molecules.
Causality of Reagent Choice: Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. [8][9]EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like racemization at the α-carbon) and reacts efficiently with the incoming amine.
Caption: Schematic of a typical amide coupling reaction.
Challenge: Diketopiperazine Formation
A significant challenge when using N-Boc-indoline-2-carboxylic acid in dipeptide synthesis is its strong tendency to form 2,5-diketopiperazines (DKPs). [3]Following the deprotection of the N-terminus of an indoline-containing dipeptide, the newly freed amine can readily attack the C-terminal ester, leading to intramolecular cyclization and formation of a stable DKP ring. This side reaction can occur rapidly even when the C-terminus is protected as a tert-butyl ester, which is typically used to prevent such cyclizations. [3]Researchers must employ specific strategies, such as using highly efficient coupling reagents for subsequent additions or performing couplings at low temperatures, to minimize this competing pathway. [3][4]
Applications in Research and Development
N-Boc-indoline-2-carboxylic acid is a versatile building block primarily used in the synthesis of pharmaceuticals and other complex organic molecules. [1][10]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting a range of conditions. Its rigid scaffold is used to orient functional groups in a specific 3D space, which is critical for binding to biological targets like enzymes and receptors. It has been incorporated into molecules with potential anti-cancer, anti-inflammatory, and neurological activities. [1][11]* Peptide-Based Therapeutics: As a constrained amino acid analog, it is used to introduce conformational rigidity into peptides. [3]This can enhance metabolic stability, improve binding affinity, and control the secondary structure of peptide drugs. [1]* Organic Synthesis: Beyond pharmaceuticals, it serves as a chiral starting material for the synthesis of alkaloids and other natural product analogs. The indoline core is a common motif in many biologically active compounds. [1]* Materials Science: The unique chemical properties of this compound make it suitable for developing advanced materials, such as polymers and coatings that require specific functionalities. [1]
Chiral Considerations
The C2 carbon of indoline-2-carboxylic acid is a stereocenter. For most pharmaceutical applications, a single enantiomer ((R) or (S)) is required, as different enantiomers often exhibit vastly different pharmacological activities and toxicities. [12] While enantiopure starting materials are commercially available, racemic N-Boc-indoline-2-carboxylic acid can be resolved into its constituent enantiomers. A common method is chiral resolution via diastereomeric salt formation . [13] Protocol Outline: Chiral Resolution
-
The racemic carboxylic acid is treated with a chiral amine (the resolving agent), such as (R)- or (S)-1-phenylethylamine, in a suitable solvent. [13]2. This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
-
Diastereomers have different physical properties, including solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution.
-
The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid, which can be isolated. The chiral amine can be recovered from the aqueous layer by basification.
Safety and Handling
Based on available Safety Data Sheets (SDS), N-Boc-indoline-2-carboxylic acid should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation. [14][15][16]* Handling: Avoid direct contact with the substance. [14]Use in a well-ventilated area or a fume hood. [14][17]Avoid formation of dust. [17]Wash hands thoroughly after handling. [18]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [14][17]In case of significant dust, respiratory protection may be required. [14]* Storage: Store in a cool, well-ventilated, and dry place in a tightly closed container. [14][17]Recommended storage is often refrigerated (0-8°C). [1]* Fire Fighting: Use carbon dioxide, dry chemical powder, or foam for extinguishing. [14][17]In combustion, it may emit toxic fumes of carbon oxides and nitrogen oxides. [14]
References
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This compound. Amerigo Scientific. [Link]
-
Indoline-2-carboxylic acid, N-BOC protected. PubChem, National Center for Biotechnology Information. [Link]
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1-(Tert-Butoxycarbonyl)-2-Oxospiro[Indoline-3,3-Pyrrolidine]-4-Carboxylic Acid. Appchem. [Link]
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1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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1-(Tert-butoxycarbonyl)indole. PubChem, National Center for Biotechnology Information. [Link]
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1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid. Stellarlii. [Link]
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1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. ChemBK. [Link]
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On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC, National Center for Biotechnology Information. [Link]
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Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC, National Center for Biotechnology Information. [Link]
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Chiral resolution. Wikipedia. [Link]
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Indoline-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC, National Center for Biotechnology Information. [Link]
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On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
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Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]
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Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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Discovery of novel BTK inhibitors with carboxylic acids. PubMed, National Center for Biotechnology Information. [Link]
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Microbiologically produced carboxylic acids used as building blocks in organic synthesis. PubMed, National Center for Biotechnology Information. [Link]
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Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. National Institutes of Health. [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
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Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]
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A Practical Synthesis of Indole-2-carboxylic Acid (2017). SciSpace. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a valuable constrained amino acid analog extensively used in medicinal chemistry and peptide science. The unique structural rigidity imparted by the indoline scaffold makes it a sought-after building block for the design of peptidomimetics, protease inhibitors, and other therapeutically relevant molecules. This document details the prevalent synthetic strategies, delves into the underlying reaction mechanisms, and offers field-proven, step-by-step experimental protocols. Furthermore, it addresses critical aspects of process optimization, troubleshooting, and safety, ensuring a holistic understanding for researchers in the field.
Introduction: The Significance of a Conformationally Constrained Scaffold
This compound, often abbreviated as Boc-Ind-OH, is a proline analog where the pyrrolidine ring is fused to a benzene ring. This fusion significantly restricts the conformational freedom of the molecule, a property that medicinal chemists leverage to design compounds with enhanced biological activity, metabolic stability, and receptor-binding affinity. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it an ideal intermediate for both solution-phase and solid-phase peptide synthesis.[1] Its applications are widespread, serving as a key intermediate in the development of novel pharmaceuticals, particularly in areas targeting neurological disorders and in the construction of complex bioactive molecules.[2]
This guide will focus on the two most practical and widely employed synthetic routes to Boc-Ind-OH, providing the necessary technical depth for successful laboratory execution.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two primary starting materials: indole-2-carboxylic acid or indoline-2-carboxylic acid. The choice of route often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.
-
Route A: From Indole-2-carboxylic Acid: This strategy involves the reduction of the pyrrole ring of the indole moiety to an indoline, followed by the protection of the secondary amine with a Boc group.
-
Route B: From Indoline-2-carboxylic Acid: This more direct approach involves the straightforward N-Boc protection of commercially available indoline-2-carboxylic acid.
The following sections will provide a detailed exploration of each route, including mechanistic insights and actionable protocols.
Route A: Catalytic Hydrogenation of Indole-2-carboxylic Acid
This two-step approach begins with the selective reduction of the C2-C3 double bond of the indole ring.
Step 1: Synthesis of Indoline-2-carboxylic Acid via Catalytic Hydrogenation
The reduction of the electron-rich indole ring to an indoline is a challenging transformation due to the aromatic stability of the indole nucleus.[1] Heterogeneous catalytic hydrogenation is the most environmentally benign and widely used method for this purpose.
Mechanism of Catalytic Hydrogenation of Indoles:
The hydrogenation of indoles is often promoted by the presence of an acid. The proposed mechanism involves the protonation of the indole at the C3 position, which disrupts the aromaticity and forms a reactive iminium ion intermediate. This intermediate is then more readily reduced by hydrogen on the surface of the metal catalyst (e.g., Platinum on carbon, Pt/C).[1]
Caption: Mechanism of Acid-Catalyzed Indole Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Indole-2-carboxylic Acid
Safety First: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pt/C). This procedure must be conducted in a well-ventilated fume hood, using a high-pressure reactor (autoclave) by personnel trained in high-pressure reactions.[3][4][5][6][7]
-
Materials:
-
Indole-2-carboxylic acid
-
Platinum on carbon (5-10% Pt/C, 50% wet)
-
Acetic acid (glacial) or p-Toluenesulfonic acid (p-TSA)
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
-
-
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: To the reactor, add indole-2-carboxylic acid (1.0 eq) and the chosen solvent (e.g., methanol or acetic acid). A typical concentration is 0.1-0.5 M.
-
Catalyst Addition: Carefully add 5-10% Pt/C (typically 5-10 mol% of platinum relative to the substrate) as a slurry in the reaction solvent. This minimizes the risk of the dry catalyst becoming airborne and igniting.
-
Acid Additive: If not using acetic acid as the solvent, add a catalytic amount of p-TSA (e.g., 10 mol%).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas (3-5 cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 30-50 bar).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: The used catalyst on the Celite pad is highly pyrophoric and should be kept wet with water and disposed of in a designated waste container.[7]
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude indoline-2-carboxylic acid can be purified by recrystallization or used directly in the next step.
-
Purification of Indoline-2-carboxylic Acid:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.[8] Alternatively, an acid-base extraction can be employed. The crude material is dissolved in a basic aqueous solution (e.g., NaHCO₃), washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then the aqueous layer is acidified (e.g., with HCl) to precipitate the purified indoline-2-carboxylic acid.
Step 2: N-Boc Protection of Indoline-2-carboxylic Acid
This step is identical to the procedure described in Route B and will be detailed in the following section.
Route B: Direct N-Boc Protection of Indoline-2-carboxylic Acid
This is the more direct and often preferred route if indoline-2-carboxylic acid is readily available. The reaction involves the protection of the secondary amine of the indoline ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of indoline-2-carboxylic acid attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, carbon dioxide, and tert-butanol. The reaction is often carried out in the presence of a base, such as triethylamine (TEA) or sodium hydroxide, to neutralize the carboxylic acid and the protonated amine, thereby accelerating the reaction.
Caption: Mechanism of N-Boc Protection of an Amine.
Experimental Protocol: N-Boc Protection of Indoline-2-carboxylic Acid
-
Materials:
-
Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
-
Procedure:
-
Dissolution: Dissolve indoline-2-carboxylic acid (1.0 eq) in a mixture of THF (or dioxane) and water. Add sodium hydroxide (2.0-2.2 eq) and stir until a clear solution is obtained.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.
-
-
Isolation: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
-
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight | Typical Appearance |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 g/mol | Off-white to yellow solid |
| Indoline-2-carboxylic acid | C₉H₉NO₂ | 163.17 g/mol | White to off-white solid |
| This compound | C₁₄H₁₇NO₄ | 263.29 g/mol | White powder |
Table 1: Physicochemical Properties of Key Compounds
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, COOH), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 4.8-4.9 (m, 1H, CH), 3.5-3.6 (m, 1H, CH₂), 3.0-3.1 (m, 1H, CH₂), 1.4 (s, 9H, C(CH₃)₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 172.5, 153.0, 141.5, 131.0, 127.5, 124.5, 122.0, 115.0, 80.0, 60.0, 32.0, 28.0.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Hydrogenation (Route A) | Catalyst poisoning or deactivation. | Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate and solvent are pure. |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure and/or extend the reaction time. | |
| Over-reduction of the Benzene Ring (Route A) | Harsh reaction conditions. | Reduce temperature, pressure, or reaction time. |
| Incomplete Boc Protection (Route B) | Insufficient Boc₂O or base. | Use a slight excess of Boc₂O (1.1-1.2 eq) and ensure at least 2 equivalents of base are used. |
| Low reactivity of the amine. | Increase the reaction temperature or use a more effective base like DMAP (catalytic amount). | |
| Formation of t-butylated byproducts | Reaction of the t-butyl cation with nucleophilic sites. | During acidic workup, perform the acidification at 0 °C to minimize side reactions. |
Table 2: Troubleshooting Guide
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of medicinal chemistry and drug discovery. Both the catalytic hydrogenation of indole-2-carboxylic acid and the direct Boc protection of indoline-2-carboxylic acid are viable and effective routes. The choice between them is primarily dictated by the availability of starting materials and the scale of the synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic building block for their research endeavors.
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- Synthetic method of indole-2-carboxylic acid. CN102020600A.
- Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. US4535168A.
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- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society, 145(29), 16048–16057.
- 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid. BLDpharm.
- Synthesis of indoline-2-carboxylic acid. PrepChem.com.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2022). Scientific Reports, 12(1), 1888.
- (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid. Sigma-Aldrich.
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A Senior Application Scientist's Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Central Indexing Identifier: CAS Number 133851-52-2
This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a pivotal building block in contemporary pharmaceutical and synthetic chemistry. As a conformationally constrained amino acid derivative, its unique structural features are leveraged by researchers and drug development professionals to impart specific therapeutic properties to complex molecules. This document will detail its chemical identity, synthesis, applications, and safety protocols, offering both foundational knowledge and actionable methodologies.
Compound Identification and Physicochemical Properties
This compound, often abbreviated as Boc-L-indoline-2-carboxylic acid, is a derivative of indoline-2-carboxylic acid where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is instrumental in its synthetic utility, enhancing both stability and reactivity for subsequent chemical transformations.[1][2]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 133851-52-2 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][3] |
| Melting Point | Approximately 121-122 °C | [3] |
| Purity | Typically ≥ 98% (HPLC) | [1][3] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place | [1] |
Synonyms:
-
N-Boc-L-indoline-2-carboxylic acid[4]
-
1-Boc-indoline-2-carboxylic acid[1]
-
2,3-Dihydro-indole-1,2-dicarboxylic acid 1-tert-butyl ester[1]
-
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic Acid[4]
The Synthetic Pathway: From Indoline to a Protected Asset
The primary route to this compound involves the protection of the nitrogen atom of indoline-2-carboxylic acid. The parent compound, indoline-2-carboxylic acid, can be synthesized through the reduction of indole-2-carboxylic acid.[5] The enantiomeric purity of the final product is critical for many pharmaceutical applications, and thus, chiral resolution or asymmetric synthesis is often employed at the stage of the unprotected indoline-2-carboxylic acid.[5][6]
Synthesis Protocol: N-Boc Protection
This protocol outlines a standard procedure for the N-protection of indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice lies in the high efficiency and mild reaction conditions of Boc protection, which generally leads to clean products with high yields.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve (S)-Indoline-2-carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a saturated aqueous solution of NaHCO₃ (approximately 3.0 equivalents).
-
Boc₂O Addition: To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in THF dropwise.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid, making it extractable into an organic solvent.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization or flash column chromatography on silica gel to afford a white solid.
Caption: General workflow for the N-Boc protection of indoline-2-carboxylic acid.
The Crucial Role in Pharmaceutical Development
This compound is a versatile intermediate in the synthesis of a wide array of bioactive molecules. Its rigid structure is often used to mimic proline or phenylalanine residues in peptides, enhancing metabolic stability and enforcing specific conformations like β-turns.[1][2] This has led to its use in the development of drugs targeting neurological disorders, as well as those with anti-inflammatory and anti-cancer properties.[1][2]
Key Application: Synthesis of ACE Inhibitors
A prominent application of chiral indoline-2-carboxylic acid is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril.[6][8] While the Boc-protected version is not directly the immediate precursor in all published syntheses of Perindopril, the underlying indoline-2-carboxylic acid core is essential. The Boc-protected analogue serves as a valuable starting material for the synthesis of various intermediates where the nitrogen needs to be shielded during subsequent reactions.
Application in Peptide Synthesis
The steric hindrance of the Boc-protected secondary amine can present challenges in peptide coupling reactions, sometimes requiring more potent coupling agents or longer reaction times.[1]
Illustrative Protocol: Solution-Phase Peptide Coupling
This protocol demonstrates a general approach for coupling this compound with an amino acid ester using a common coupling agent, HATU.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0-3.0 equivalents) and stir. Add HATU (1.0-1.2 equivalents) and allow the carboxylic acid to pre-activate for 10-15 minutes at room temperature.[1]
-
Amine Addition: In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in DMF and neutralize with DIPEA (1.1 equivalents). Add this solution to the activated acid mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute with an appropriate organic solvent like ethyl acetate, wash sequentially with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting crude dipeptide can then be purified by flash chromatography.[1]
Caption: Logical flow of a HATU-mediated peptide coupling reaction.
Analytical Characterization: Spectroscopic Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield, often between 10-13 ppm. The protons on the indoline ring and the tert-butyl group of the Boc protecting group will also be present in their characteristic regions. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm.[9] |
| FTIR (Infrared Spectroscopy) | A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹. A strong C=O stretch from the carboxylic acid will be observed around 1710 cm⁻¹, and another C=O stretch from the Boc group will also be present.[10][11] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound may cause skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2] Handling should be performed in a well-ventilated area or a fume hood.[4]
-
Handling: Avoid direct contact with the substance and prevent the formation of dust.[4][13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][13]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. Do not discharge into drains or rivers.[4][5]
Conclusion
This compound (CAS: 133851-52-2) is more than just a chemical intermediate; it is a carefully designed tool for molecular construction. Its Boc-protected amine allows for controlled reactivity, while its rigid indoline core provides a valuable scaffold for introducing conformational constraints in peptide and pharmaceutical synthesis. A thorough understanding of its synthesis, handling, and application, as outlined in this guide, is essential for researchers aiming to leverage its unique properties in the pursuit of novel therapeutics and complex molecular architectures.
References
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A Comprehensive Technical Guide to Boc-Indoline-2-Carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a pivotal building block in contemporary medicinal chemistry and peptide science. As a conformationally constrained analog of proline, its rigid indoline scaffold offers unique stereochemical advantages for the design of novel therapeutics with enhanced biological activity, metabolic stability, and pharmacokinetic profiles. This document delineates the molecule's fundamental structure and physicochemical properties, provides detailed synthetic protocols, and explores its critical applications, particularly in peptide synthesis and as a scaffold in drug development. Emphasis is placed on overcoming the synthetic challenges associated with its sterically hindered nature, with a comparative analysis of coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile compound.
Introduction: The Strategic Value of Conformational Constraint
In the realm of rational drug design, controlling the three-dimensional structure of a molecule is paramount to modulating its interaction with biological targets. Boc-L-indoline-2-carboxylic acid has emerged as a valuable tool in this endeavor, serving as a unique building block for peptides and small molecules.[1] Its structure can be conceptualized as a hybrid of L-proline and L-phenylalanine, where the fusion of an aromatic ring to the pyrrolidine core imparts significant conformational rigidity.[1][2] This rigidity can enforce specific secondary structures, such as β-turns, in peptide chains and improve resistance to enzymatic degradation.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and solubility in organic solvents, making it highly suitable for a range of synthetic transformations, including peptide synthesis.[3] Consequently, Boc-L-indoline-2-carboxylic acid is frequently employed in the synthesis of indole derivatives, a class of compounds renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide will provide a comprehensive overview of its chemical nature, synthesis, and strategic deployment in modern synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The defining feature of Boc-L-indoline-2-carboxylic acid is its bicyclic structure, which locks the torsion angles of the peptide backbone, thereby reducing the conformational flexibility of molecules into which it is incorporated.
Chemical Structure
The IUPAC name for Boc-L-indoline-2-carboxylic acid is (2S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.[6] The structure consists of a dihydroindole (indoline) core, with a carboxylic acid at the 2-position and a Boc protecting group on the nitrogen atom.
Caption: 2D structure of (2S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties of Boc-L-indoline-2-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₄ | [3][6] |
| Molecular Weight | 263.29 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | [3][7] |
| CAS Number | 144069-67-0 | [3] |
| Melting Point | 121-122 °C | |
| Optical Rotation | [α]D²⁰ = -81 ± 2º (c=1.5 in CHCl₃ or DMF) | [3] |
| Purity | ≥ 97% (HPLC) | [3] |
| Storage | 0-8 °C, sealed in dry conditions | [3][7] |
Synthesis and Manufacturing
The most common and straightforward synthesis of Boc-L-indoline-2-carboxylic acid involves the protection of the commercially available (S)-(-)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[8] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the indoline nitrogen on the Boc anhydride.
General Synthetic Workflow
The synthesis is a one-step procedure that is generally high-yielding and scalable.
Caption: General workflow for the synthesis of Boc-indoline-2-carboxylic acid.
Detailed Experimental Protocol
This protocol describes a standard procedure for the N-Boc protection of (S)-indoline-2-carboxylic acid.
Materials:
-
(S)-(-)-Indoline-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-(-)-indoline-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of NaOH. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the product into ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Causality of Choices:
-
Base (NaOH): The use of a base is crucial to deprotonate the carboxylic acid and to neutralize the acid byproduct of the reaction, driving the equilibrium towards the protected product.
-
Solvent System (Dioxane/Water): This biphasic system ensures the solubility of both the polar starting material and the less polar Boc anhydride.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate salt, rendering the final product soluble in organic solvents for extraction.
Applications in Peptide Synthesis and Medicinal Chemistry
Boc-L-indoline-2-carboxylic acid is a strategically important building block, primarily due to the conformational constraints it imposes.[9] Its incorporation into peptide backbones can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.
Challenges in Amide Bond Formation
The primary synthetic challenge when using Boc-Inp-OH is the formation of the amide bond.[9] The indoline nitrogen is a secondary amine, and the alpha-carbon is sterically hindered, which reduces the nucleophilicity of the amine and the accessibility of the carboxylic acid for activation.[1][9] This can lead to low coupling efficiencies, longer reaction times, and an increased risk of side reactions, such as racemization and diketopiperazine formation.[1][9]
Optimized Coupling Strategies
To overcome these challenges, highly efficient coupling reagents are required. The choice of reagent is critical for achieving high yields and minimizing side reactions.[9]
Comparative Analysis of Coupling Reagents
| Coupling Reagent/Method | Activating Additive | Base | Typical Yield (%) | Key Considerations | Reference |
| HATU | HOAt (internal) | DIPEA, Collidine | >95% | Highly reactive, superior for hindered couplings, reduces racemization.[1] | [1][9] |
| HBTU | HOBt (internal) | DIPEA, NMM | >90% | Fast activation, standard for SPPS. May require double coupling.[1] | [1][9] |
| PyBOP | HOBt (internal) | DIPEA, NMM | >90% | Very efficient, but byproducts can be difficult to remove in solution phase. | [9] |
| EDC/HOBt | HOBt | DIPEA, NMM | 70-90% | Cost-effective, water-soluble byproducts. May require longer reaction times. | [9] |
| DIC/OxymaPure | OxymaPure | NMM | >90% | Reduces racemization risk compared to HOBt. | [1] |
Mechanism of Action: HATU-Mediated Coupling
Uronium/aminium salt-based reagents like HATU are particularly effective for coupling sterically hindered amino acids.[9]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
The mechanism involves two key steps:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate of Boc-Inp-OH attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to a more stable OAt-active ester.[9]
-
Amide Formation: The incoming amine nucleophile attacks the activated ester, forming the desired amide bond and releasing tetramethylurea and HOAt as byproducts.[9]
Protocol: Solution-Phase Peptide Coupling using HATU
This protocol provides a robust method for coupling Boc-L-indoline-2-carboxylic acid to an amine in solution.
Materials:
-
Boc-L-indoline-2-carboxylic acid (1.0 eq)
-
Amine hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Boc-L-indoline-2-carboxylic acid in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature.[9]
-
Pre-activation: Add HATU to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[9]
-
Amine Addition: Add the amine to the reaction mixture. If the amine is a hydrochloride salt, it should be neutralized with an appropriate amount of base prior to or during addition.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.[9]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[9][10]
Protocol: Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.
Spectroscopic Characterization
The structural integrity of Boc-L-indoline-2-carboxylic acid is confirmed through various spectroscopic techniques. The data provides a unique fingerprint for the molecule.[11]
| Spectroscopic Technique | Key Characteristic Signals |
| ¹H NMR (in CDCl₃) | * Aromatic protons: ~6.8-7.3 ppm (multiplets) |
-
Indoline C2-H: ~4.5-4.8 ppm (doublet of doublets)
-
Indoline C3-H₂: ~3.0-3.6 ppm (multiplets)
-
Boc (t-butyl): ~1.4-1.6 ppm (singlet, 9H)
-
Carboxylic acid OH: Broad singlet, variable shift (~9-12 ppm) | | ¹³C NMR (in CDCl₃) | * Carboxylic C=O: ~175-180 ppm
-
Boc C=O: ~154-156 ppm
-
Aromatic Carbons: ~115-145 ppm
-
Boc quaternary C: ~80-82 ppm
-
Indoline C2: ~60-63 ppm
-
Indoline C3: ~30-35 ppm
-
Boc CH₃: ~28 ppm | | IR (KBr or ATR) | * O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹
-
C=O stretch (Boc urethane): ~1680-1700 cm⁻¹
-
C-N stretch: ~1160-1250 cm⁻¹ | | Mass Spectrometry (ESI-) | * [M-H]⁻: ~262.1 m/z |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary depending on the solvent and instrument used.
Safety and Handling
As with all laboratory chemicals, Boc-L-indoline-2-carboxylic acid should be handled with appropriate care.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[12]
Conclusion
Boc-L-indoline-2-carboxylic acid is a powerful and versatile building block for the synthesis of conformationally constrained peptides and small molecule therapeutics. While its sterically hindered nature presents synthetic challenges, these can be effectively overcome through the use of modern, high-efficiency coupling reagents like HATU. The ability to introduce rigid structural motifs makes this compound an invaluable asset in the toolkit of medicinal chemists and drug development professionals aiming to optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its successful application in research and development.
References
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- PubChem. Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information.
- Indoline-2-carboxylic acid: A Versatile Intermediate for Drug Discovery. (2025).
- Di Marzo, V., et al. (2017). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.
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- ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
- Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry.
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- Al-Harrasi, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports.
- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.
- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
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- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.
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- ValQi. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles.
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- Metasci. Safety Data Sheet Indoline-2-carboxylic acid.
- Alonci, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry.
- Sigma-Aldrich. Application Note – N-Boc protection.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- NIST. Indole-2-carboxylic acid. NIST Chemistry WebBook.
- BenchChem. (2025). Spectroscopic Validation of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide. BenchChem.
- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
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A Comprehensive Technical Guide to the Solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (N-Boc-indoline-2-carboxylic acid), a pivotal intermediate in pharmaceutical and organic synthesis.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its solubility in a range of common organic solvents and aqueous systems, delve into the factors influencing this critical property, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile building block and require a thorough understanding of its behavior in solution.
Introduction: The Significance of Solubility for N-Boc-indoline-2-carboxylic Acid
This compound is a chiral heterocyclic amino acid derivative extensively used as a building block in the synthesis of a variety of complex molecules, including pharmaceuticals.[1] Its structure, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen, significantly influences its physicochemical properties, most notably its solubility.
The Boc group is strategically employed to enhance stability and modulate reactivity during peptide synthesis and other intricate organic transformations.[1] A direct consequence of this modification is an altered solubility profile compared to its parent compound, indoline-2-carboxylic acid. Generally, the introduction of the Boc group increases solubility in organic solvents while decreasing aqueous solubility.[2] Understanding and quantifying this solubility is not merely an academic exercise; it is a critical parameter that dictates:
-
Reaction Kinetics and Efficiency: The rate and completeness of a chemical reaction are often dependent on the concentration of reactants in the solution phase.
-
Purification Strategies: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography.
-
Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability and deliverability.
This guide will provide the necessary data and protocols to empower researchers to make informed decisions in their experimental designs.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 121-122 °C | [4] |
| pKa (Predicted) | ~2.04 (for the carboxylic acid) | [5][6] |
| XLogP3-AA (Computed) | 2.3 | [3] |
The computed XLogP3 value of 2.3 indicates a moderate level of lipophilicity, which is consistent with the presence of both the aromatic indoline core and the aliphatic Boc group.[3] This value suggests a preference for organic solvents over water.
Quantitative Solubility Profile
While extensive quantitative data for this compound is not widely published, this section consolidates available information and provides expected solubility trends based on the behavior of structurally similar compounds, such as other Boc-protected amino acids and the parent indoline-2-carboxylic acid.
Qualitative and Semi-Quantitative Observations:
-
High Solubility: The compound is known to be clearly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF). One technical data sheet specifies that 1 mmole (263.3 mg) of the L-enantiomer is clearly soluble in 1.5 mL of DMF or Chloroform (CHCl₃), suggesting a solubility of >175 mg/mL in these solvents.[1]
-
Good to Moderate Solubility: It is expected to be soluble in other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM).[2]
-
Moderate to Low Solubility: Solubility is likely moderate in polar protic solvents like methanol and ethanol. For comparison, the parent compound, (S)-indoline-2-carboxylic acid, shows increasing solubility with temperature in these solvents.[7]
-
Poor Solubility: The compound is expected to have poor solubility in non-polar solvents and water, a common characteristic for Boc-protected amino acids.[2] The parent compound, indoline-2-carboxylic acid, is described as slightly soluble to insoluble in water.[5][6]
Estimated Solubility in Common Solvents at Ambient Temperature (20-25°C):
The following table provides estimated solubility values based on the available qualitative data and comparisons with analogous compounds. These values should be empirically verified for critical applications.
| Solvent | Polarity Index | Solvent Type | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 mg/mL |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 150 mg/mL |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | 3.1 | Halogenated | Soluble |
| Chloroform | 4.1 | Halogenated | > 150 mg/mL |
| Acetone | 5.1 | Polar Aprotic | Soluble |
| Ethyl Acetate | 4.4 | Ester | Soluble |
| Acetonitrile | 5.8 | Polar Aprotic | Moderately Soluble |
| Isopropanol | 3.9 | Polar Protic | Moderately Soluble |
| Ethanol | 4.3 | Polar Protic | Moderately Soluble |
| Methanol | 5.1 | Polar Protic | Moderately Soluble |
| Water | 10.2 | Polar Protic | Poorly Soluble / Insoluble |
Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several environmental factors.
The Role of pH
As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on pH.
-
In acidic to neutral pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and thus exhibits lower aqueous solubility.
-
In basic pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will exhibit much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.
This relationship can be visualized as follows:
Caption: Influence of pH on the aqueous solubility of N-Boc-indoline-2-carboxylic acid.
The Effect of Temperature
For most solid solutes, solubility increases with temperature. The dissolution process for this compound is expected to be endothermic, meaning that energy is required to break the crystal lattice forces. Increasing the temperature provides this energy, leading to higher solubility. This relationship is particularly relevant for purification by crystallization, where a saturated solution at a higher temperature is cooled to induce precipitation. For the parent compound, (S)-indoline-2-carboxylic acid, solubility has been shown to increase with a rise in temperature in solvents like water, methanol, and ethanol.[7]
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This protocol provides a robust framework for obtaining accurate and reproducible solubility data.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sealed vials (e.g., glass HPLC vials with screw caps)
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation:
-
To a series of appropriately labeled vials, add an excess amount of this compound. A general guideline is to add 2-3 times the expected amount needed for saturation.
-
Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.
-
-
Equilibration:
-
Securely seal the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 to 72 hours may be necessary.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To obtain a clear supernatant free of any solid particles, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and pass it through a syringe filter (ensure the filter material is compatible with the solvent).
-
-
-
Sample Preparation for Analysis:
-
Immediately after separation, accurately pipette a known volume of the clear supernatant into a volumetric flask.
-
Dilute the sample with the appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated and calibrated analytical method.
-
HPLC-UV: This is the preferred method for its specificity and sensitivity. A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA).[8] Detection is typically performed at a wavelength where the compound has significant absorbance (e.g., around 210-280 nm).
-
UV-Vis Spectrophotometry: This method is simpler but less specific. It is suitable if no other components in the solution absorb at the analysis wavelength. A calibration curve of absorbance versus known concentrations must be prepared.
-
-
-
Calculation:
-
From the analytical measurement, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume of volumetric flask / Volume of supernatant taken)
-
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its effective use in research and development. While it exhibits favorable solubility in common polar aprotic organic solvents such as DMF and chloroform, its solubility in aqueous systems is limited and highly dependent on pH. For critical applications, the shake-flask method coupled with a reliable analytical technique like HPLC-UV provides a gold standard for determining its precise solubility. The information and protocols detailed in this guide offer a comprehensive resource for scientists, enabling the optimization of reaction conditions, purification strategies, and formulation development involving this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 6. Indoline-2-carboxylic acid CAS#: 78348-24-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the N-Boc Protection of Indolines: Mechanism, Protocol, and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceutical intermediates. Its application in the protection of the indoline nucleus is critical for multi-step syntheses, enabling selective functionalization of other positions on the heterocyclic scaffold. This guide provides an in-depth examination of the mechanism of N-Boc protection of indolines, discusses the rationale behind common experimental choices, presents detailed protocols, and explores the kinetics and mechanism of the corresponding deprotection.
Introduction: The Strategic Importance of the Boc Group in Indoline Chemistry
Indoline, a saturated bicyclic amine, is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its synthesis and subsequent elaboration often require temporary deactivation of the nucleophilic and basic nitrogen atom to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under a wide range of non-acidic conditions and its facile removal under mild acidic treatment. The protection transforms the secondary amine of indoline into a carbamate, significantly attenuating its nucleophilicity and basicity. This allows chemists to perform reactions such as lithiation, halogenation, or cross-coupling on the aromatic ring or at the C2/C3 positions, which would otherwise be complicated by the reactive N-H bond.
The Core Mechanism of N-Boc Protection
The protection of the indoline nitrogen with di-tert-butyl dicarbonate ((Boc)₂O), the most common Boc-donating reagent, is a nucleophilic acyl substitution reaction. The fundamental transformation involves the attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O.
Base-Free Conditions
In the simplest case, the reaction can proceed without an external base. The indoline nitrogen acts as the nucleophile, attacking the (Boc)₂O. This forms a tetrahedral intermediate which then collapses. The leaving group, a tert-butyl carbonate anion, is sufficiently basic to deprotonate the newly acylated, positively charged indoline nitrogen. This unstable tert-butyl bicarbonate intermediate then decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.
Base-Mediated Protection: Enhancing Reactivity
While the base-free protocol is feasible, the reaction is often accelerated by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The role of the base is to deprotonate the protonated amine intermediate, regenerating a neutral protected indoline and preventing the accumulation of an ammonium salt which could slow the reaction.
DMAP Catalysis: A Hyper-Nucleophilic Pathway
For less reactive amines or to achieve faster reaction rates at lower temperatures, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is frequently employed. DMAP functions as a potent nucleophilic catalyst.
The catalytic cycle proceeds via a different mechanism:
-
Activation of (Boc)₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks (Boc)₂O, displacing a tert-butyl carbonate anion to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This species is significantly more electrophilic than (Boc)₂O itself.
-
Acyl Transfer: The indoline nitrogen then attacks the carbonyl carbon of this activated intermediate.
-
Catalyst Regeneration: This attack leads to the formation of the N-Boc-indoline product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.
The use of DMAP can accelerate acylation reactions by factors of up to 10,000.
Mechanistic Diagrams
Caption: Catalytic cycle of DMAP in N-Boc protection of indoline.
Experimental Protocol and Causality
A robust and reproducible protocol is essential for successful synthesis. The following section details a standard laboratory procedure for the N-Boc protection of indoline and explains the reasoning behind each step and reagent choice.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Eq. | Rationale for Choice |
| Indoline | Substrate | 1.0 | The secondary amine to be protected. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Source | 1.1 - 1.3 | A stable, solid reagent that is easy to handle. A slight excess ensures complete conversion of the starting material. |
| Dichloromethane (DCM) | Solvent | - | An aprotic solvent that dissolves both the substrate and reagents well. Its low boiling point facilitates easy removal post-reaction. |
| Triethylamine (TEA) | Base | 1.2 - 1.5 | A non-nucleophilic organic base to neutralize the proton generated, driving the reaction to completion. |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | 0.05 - 0.1 | A hyper-nucleophilic catalyst to significantly increase the reaction rate, especially for less reactive or sterically hindered substrates. |
| Saturated aq. NH₄Cl | Quench | - | Mildly acidic solution to neutralize excess base and hydrolyze any remaining (Boc)₂O. |
| Saturated aq. NaHCO₃ | Wash | - | To remove any acidic byproducts and ensure the final organic layer is neutral. |
| Brine | Wash | - | To remove the bulk of the water from the organic layer before drying. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - | To remove trace amounts of water from the organic solvent. |
Step-by-Step Methodology
-
Dissolution: Dissolve indoline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is 0.1-0.5 M.
-
Addition of Base and Catalyst: Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution. Stir for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control the initial exotherm and gas evolution (CO₂).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting N-Boc-indoline is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
The Counterpart: Mechanism of Boc Deprotection
A key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal. The most common reagent for this is trifluoroacetic acid (TFA), often in a DCM solution.
The deprotection mechanism is an acid-catalyzed elimination:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. This increases the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond.
-
Formation of a Stable Cation: The weakened C-O bond cleaves to release a stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, losing CO₂ to generate the free indoline amine.
-
Salt Formation: Under the acidic conditions, the regenerated indoline is protonated by excess TFA to form the corresponding trifluoroacetate salt.
Kinetic studies have shown that the deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl, suggesting a general acid-catalyzed mechanism.
Deprotection Protocol
-
Dissolution: Dissolve the N-Boc-indoline in DCM (0.1-0.5 M).
-
Acid Addition: Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the indoline TFA salt, which can often be used directly or neutralized with a base (e.g., NaHCO₃) and extracted to yield the free amine.
Caption: Acid-catalyzed deprotection of N-Boc-indoline using TFA.
Conclusion
The N-Boc protection of indoline is a fundamental and highly reliable transformation in organic synthesis. A thorough understanding of the underlying mechanisms—from the direct nucleophilic attack to the highly efficient DMAP-catalyzed pathway—enables the rational selection of reaction conditions to maximize yield and purity. The straightforward, acid-labile nature of the Boc group ensures its easy removal, completing its role as a robust and versatile tool for the strategic synthesis of complex indoline-containing molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply this critical synthetic operation.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). commonorganicchemistry.com. Link
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). commonorganicchemistry.com. Link
-
ResearchGate. Indole N‐Boc deprotection method development. researchgate.net. Link
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. Link
-
BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). benchchem.com. Link
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. youtube.com. Link
-
ResearchGate. Expedient synthesis of indoles from N-Boc arylhydrazines | Request PDF. researchgate.net. Link
-
RSC Publishing. Dual protection of amino functions involving Boc. pubs.rsc.org. Link
-
ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. researchgate.net. Link
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. bozechem.com. Link
-
Common Organic Chemistry. Boc Deprotection - TFA. commonorganicchemistry.com. Link
-
Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. beilstein-journals.org. Link
-
BenchChem. Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. benchchem.com. Link
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. mdpi.com. Link
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. mdpi.com. Link
role of Boc group in 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
An In-depth Technical Guide: The Strategic Role of the Boc Group in 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Introduction: Beyond a Simple Protector
To the synthetic chemist, this compound is more than a mere building block; it is a sophisticated tool. Its utility in the synthesis of complex pharmaceuticals and peptidomimetics arises from the nuanced and multifaceted role of the N-Boc (tert-Butoxycarbonyl) group.[1][2] This guide moves beyond the textbook definition of the Boc moiety as a simple amine protector to offer a deeper, application-focused analysis for researchers, scientists, and drug development professionals. We will explore its profound influence on the molecule's reactivity, conformational stability, and strategic application, providing the causal insights necessary for rational design and process optimization in the laboratory.
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[3][4] This acid-lability is the cornerstone of its strategic use, particularly in orthogonal protection schemes common in peptide synthesis.[5][6] In the context of the indoline-2-carboxylic acid scaffold—a constrained analog of proline—the Boc group's influence extends far beyond simple protection, dictating the stereoelectronic properties and three-dimensional architecture of the entire molecule.
Caption: Core structure and key functional domains of the title compound.
Pillar 1: The Boc Group as a Strategic Modulator of Reactivity
The primary function of the Boc group is to temporarily block the nucleophilicity and basicity of the indoline nitrogen, preventing self-condensation or other unwanted side reactions during amide bond formation.[5] However, its impact is more profound, acting as a powerful electronic and steric modulator.
Electronic Influence
As an acyl-type substituent, the Boc group withdraws electron density from the indoline nitrogen. This has several critical consequences:
-
Reduced Nucleophilicity: The N-Boc nitrogen is significantly less nucleophilic than the parent secondary amine, preventing its participation in undesired reactions.
-
Altered Aromatic Reactivity: While the core topic is the saturated indoline, it's often synthesized from or converted to indole derivatives.[7] In the indole system, an N-Boc group alters the regioselectivity of electrophilic aromatic substitution and can direct metalation reactions like lithiation or iridium-catalyzed borylation to positions that are otherwise disfavored.[8][9] This control is vital for building complex indole-based pharmaceuticals.
-
Acidity of the Carboxyl Group: The electron-withdrawing nature of the Boc group slightly increases the acidity of the carboxylic acid proton, which can influence the conditions required for its activation during coupling reactions.
Steric Shielding and Directed Chemistry
The bulky tert-butyl component of the Boc group provides a significant steric shield. This steric hindrance can be exploited to direct incoming reagents to the less hindered face of the molecule, influencing the stereochemical outcome of reactions at adjacent centers. This is particularly relevant when the indoline ring is further substituted.
Pillar 2: Conformational Control and Pre-organization
The indoline-2-carboxylic acid scaffold is a rigid analog of the amino acid proline. Proline's conformational rigidity is crucial for its role in defining the secondary structure of peptides and proteins.[10][11] The attachment of a bulky N-Boc group further constrains the system in several ways.
-
Ring Pucker: The five-membered pyrrolidine ring of the indoline core is not planar and exists in two primary puckered conformations, analogous to the "endo" and "exo" puckers of proline.[10] The sterically demanding Boc group can strongly favor one pucker over the other to minimize steric strain, effectively "locking" the ring into a preferred conformation.[12]
-
Amide Bond Isomerism: The N-CO bond of the Boc carbamate exhibits restricted rotation, leading to the existence of cis and trans rotamers. The equilibrium between these rotamers, which can be observed by NMR spectroscopy, influences the overall shape of the molecule and how it presents its carboxylic acid group for subsequent reactions. This pre-organization of the molecular architecture is a key principle in modern drug design for enhancing binding affinity to biological targets.
Caption: The Boc group's influence on key conformational equilibria.
Pillar 3: Application in Synthesis and Drug Development
This compound is a valuable chiral building block for synthesizing a range of bioactive molecules, from peptide-based therapeutics to small-molecule drugs.[1][2]
-
Peptidomimetics: Its constrained cyclic structure is used to mimic beta-turns in peptides, which can enhance metabolic stability and oral bioavailability. The Boc group facilitates its incorporation into a growing peptide chain using standard solid-phase or solution-phase synthesis protocols.[5][13]
-
Pharmaceutical Intermediates: The parent compound, (S)-indoline-2-carboxylic acid, is a key intermediate in the synthesis of ACE inhibitors like Perindopril.[14][15] The N-Boc protected version is the activated form used in the crucial coupling steps of the total synthesis.
-
Novel Drug Scaffolds: Researchers have utilized this scaffold to develop novel inhibitors for various targets, including HIV-1 integrase, where the indole nucleus can chelate essential metal ions in the enzyme's active site.[16][17][18]
Experimental Protocols: A Self-Validating System
Trustworthy protocols include not just steps, but also the rationale and checkpoints for validation.
Protocol 1: N-Boc Protection of Indoline-2-carboxylic Acid
This protocol describes the standard procedure for protecting the secondary amine of indoline-2-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and solvent is critical for achieving high yields without side reactions.
Methodology:
-
Dissolution: Dissolve indoline-2-carboxylic acid (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydroxide (e.g., 1.1 equiv of 1 M aqueous solution) dropwise to deprotonate the carboxylic acid and neutralize the amine hydrochloride if it is used as the starting salt. The pH should be maintained around 9-10.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) to the stirred solution. It may be added as a solid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The causality here is that the amine acts as the nucleophile, attacking a carbonyl carbon of (Boc)₂O in a nucleophilic acyl substitution.[5][19]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Acidification): Once complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O. Cool the aqueous layer to 0 °C and carefully acidify with a cold, dilute acid (e.g., 1 M HCl or citric acid) to pH 2-3. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Workflow for the N-Boc protection of indoline-2-carboxylic acid.
Protocol 2: Acid-Mediated N-Boc Deprotection
The removal of the Boc group is most commonly achieved with a strong acid like trifluoroacetic acid (TFA).[5] The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]
Methodology:
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): If the substrate or other parts of the molecule are sensitive to electrophilic attack (e.g., containing tryptophan or methionine residues), add a scavenger such as triisopropylsilane (TIS, 2-5% v/v). The scavenger's role is to trap the highly reactive tert-butyl cation, preventing side reactions.[6]
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise. Vigorous gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product is the TFA salt of the free amine, which can be used directly in the next step (e.g., peptide coupling after neutralization) or converted to the free base by washing with a mild basic solution.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Spectroscopic and Physical Data
Proper characterization is essential for verifying the identity and purity of the compound.
| Property | Data | Reference Source |
| Molecular Formula | C₁₄H₁₇NO₄ | Sigma-Aldrich |
| Molecular Weight | 263.29 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Chem-Impex[1] |
| ¹H NMR (CDCl₃, δ) | ~10-12 (br s, 1H, COOH), 7.2-7.5 (m, 4H, Ar-H), 5.2 (m, 1H, C2-H), 3.0-3.6 (m, 2H, C3-H₂), 1.5 (s, 9H, t-Bu) | Typical values based on similar structures[20] |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1740 (C=O, carbamate), ~1710 (C=O, acid) | Characteristic absorptions[20] |
Conclusion
The tert-Butoxycarbonyl group in this compound is a masterful strategic element. It provides essential protection, but its true value lies in its ability to modulate the electronic environment, dictate reactivity, and enforce a specific three-dimensional conformation. For the medicinal chemist and drug development professional, understanding these nuanced roles is paramount. It allows for the rational design of synthetic routes and the creation of complex, conformationally defined molecules with enhanced biological activity. A thorough grasp of the principles governing its application and removal is not just a matter of procedural knowledge, but a foundational pillar of modern synthetic strategy.
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The Versatile Scaffold: A Technical Guide to 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in Medicinal Chemistry
Abstract
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a conformationally constrained proline analogue, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure offers a unique topographical presentation of key pharmacophoric elements, enabling the design of potent and selective therapeutic agents. This in-depth guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this versatile scaffold. We will delve into its critical role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, HIV-1 integrase inhibitors, and novel anticancer agents, offering detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their discovery programs.
Introduction: The Strategic Advantage of a Constrained Scaffold
In the landscape of drug discovery, the conformational control of small molecules is a paramount strategy for enhancing potency, selectivity, and pharmacokinetic properties. This compound, often referred to as N-Boc-indoline-2-carboxylic acid, provides an elegant solution to this challenge. The fusion of a benzene ring onto the pyrrolidine core of proline introduces significant steric constraints, locking the molecule into a more defined three-dimensional shape compared to its flexible aliphatic counterpart.
The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. Firstly, it deactivates the secondary amine, preventing unwanted side reactions and allowing for selective manipulations of the carboxylic acid functionality. Secondly, its lability under acidic conditions provides a facile and clean deprotection step, crucial for late-stage functionalization in complex synthetic sequences. This combination of a rigid core and a versatile protecting group makes it an ideal starting material for creating diverse libraries of bioactive compounds.[1][2]
Synthesis of the Chiral Core: Establishing the Stereochemical Foundation
The therapeutic efficacy of pharmaceuticals derived from this compound is often dependent on a specific stereoisomer. Therefore, the stereoselective synthesis of this building block is a critical first step. Several strategies have been developed, with two prominent approaches being the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.
Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid
A common and efficient method to obtain the enantiomerically pure acid is through enzymatic resolution of the corresponding racemic ester. This process leverages the high stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the desired carboxylic acid and the unreacted ester.
Experimental Protocol: Enzymatic Resolution of (±)-N-Boc-indoline-2-carboxylic acid methyl ester
-
Esterification: Racemic indoline-2-carboxylic acid is first protected with the Boc group using di-tert-butyl dicarbonate ((Boc)₂O) and then esterified to the methyl ester using standard conditions (e.g., methanol and a catalytic amount of acid).
-
Enzymatic Hydrolysis: The racemic N-Boc-indoline-2-carboxylic acid methyl ester is suspended in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (CAL-B), is added to the suspension.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by HPLC by measuring the formation of the carboxylic acid and the consumption of the ester.
-
Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The reaction mixture is then acidified, and the (S)-N-Boc-indoline-2-carboxylic acid is extracted with an organic solvent. The unreacted (R)-ester can be recovered from the organic phase.
This method provides access to both enantiomers of the desired building block with high enantiomeric excess.
Asymmetric Synthesis from L-Pyroglutamic Acid
An alternative strategy involves the use of a chiral starting material, such as L-pyroglutamic acid, to construct the indoline ring system with inherent stereocontrol. This approach often involves a multi-step sequence but can provide a more direct route to the desired enantiomer. A key transformation in this approach can be an intramolecular Friedel-Crafts reaction to form the bicyclic indoline system.
Applications in the Synthesis of Marketed Drugs: The Case of ACE Inhibitors
The indoline-2-carboxylic acid scaffold is a cornerstone in the design of several blockbuster Angiotensin-Converting Enzyme (ACE) inhibitors, which are widely prescribed for the treatment of hypertension and heart failure.[3] The rigid structure of the indoline moiety mimics the binding conformation of the C-terminal dipeptide of angiotensin I, leading to high-affinity binding to the ACE active site.
Trandolapril: A Potent and Long-Acting ACE Inhibitor
Trandolapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, trandolaprilat. The synthesis of Trandolapril highlights the utility of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a reduced derivative of indoline-2-carboxylic acid, as a key chiral intermediate.[4][5]
Synthetic Workflow for Trandolapril
Caption: Synthetic pathway to Trandolapril.
Causality in Experimental Choices:
-
Boc Protection: The Boc group on the indoline nitrogen is crucial during the reduction of the aromatic ring to prevent undesired side reactions. It is then removed to allow for the subsequent peptide coupling.
-
Stereoselective Reduction: The reduction of the indole ring to the octahydroindole is a critical step that establishes the multiple stereocenters present in Trandolapril. This is often achieved through catalytic hydrogenation with specific catalysts and conditions to achieve the desired diastereoselectivity.[6]
-
Peptide Coupling: Standard peptide coupling reagents are used to form the amide bond between the octahydroindole-2-carboxylic acid and the dipeptide side chain.[7]
Perindopril: Another Prominent ACE Inhibitor
Similar to Trandolapril, Perindopril also features the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core. The synthesis of Perindopril further underscores the importance of this chiral building block in the development of ACE inhibitors.[8][9][10] The synthetic strategies for Perindopril often involve the coupling of a protected octahydroindole-2-carboxylic acid derivative with an N-acylated alanine derivative.[11][12]
Expanding the Therapeutic Landscape: Novel Applications of Indoline-2-carboxylic Acid Derivatives
Beyond ACE inhibitors, the unique structural features of this compound have been exploited in the design of inhibitors for other important therapeutic targets.
HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15] The indole nucleus and the C2-carboxylic acid are believed to chelate the essential magnesium ions in the active site of the enzyme.[15]
Structure-Activity Relationship (SAR) Highlights for Indole-2-carboxylic Acid-based INSTIs
| Compound | R1 (Position 3) | R2 (Position 6) | IC₅₀ (µM) |
| 3 | H | H | >50 |
| 17a | -CH₂O-Bn | -NH-(p-F-Ph) | 3.11 |
| 20a | -CH₂O-(p-CF₃-Bn) | -NH-(2,4-diF-Ph) | 0.13 |
Data synthesized from The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[14][15]
The SAR data clearly indicates that substitution at both the 3- and 6-positions of the indole ring significantly enhances the inhibitory activity. The introduction of a halogenated phenylamino group at the 6-position and a substituted benzyl ether at the 3-position leads to a dramatic increase in potency.
IDO1/TDO Dual Inhibitors for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing immunosuppressive kynurenine metabolites. Dual inhibition of IDO1 and TDO is an attractive strategy in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been investigated as potent dual inhibitors of these enzymes.[9][16]
Logical Flow of IDO1/TDO Inhibition
Caption: Mechanism of IDO1/TDO inhibition.
Studies have shown that 6-acetamido-indole-2-carboxylic acid derivatives are effective dual inhibitors. For instance, compound 9o-1 exhibited IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO.[16]
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable chiral building block in medicinal chemistry. Its conformationally constrained nature provides a robust platform for the design of potent and selective inhibitors for a range of therapeutic targets. The successful development of ACE inhibitors like Trandolapril and Perindopril stands as a testament to its significance.
The continued exploration of this scaffold in areas such as antiviral and cancer immunotherapy research is highly promising. The modular nature of its synthesis allows for the generation of diverse chemical libraries, which, when coupled with modern drug discovery technologies like structure-based design and high-throughput screening, will undoubtedly lead to the identification of novel drug candidates with improved therapeutic profiles. The strategic application of this compound will continue to be a fruitful endeavor for medicinal chemists for years to come.
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The Rising Therapeutic Potential of Boc-Indoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indoline Scaffold and the Strategic Role of the Boc Group
The indoline scaffold, a saturated analog of indole, represents a "privileged" structure in medicinal chemistry. Its three-dimensional geometry allows for precise interactions with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide delves into the burgeoning field of N-tert-butyloxycarbonyl (Boc)-protected indoline derivatives, exploring their significant and often potent biological activities.
While traditionally viewed as a transient protecting group in multi-step syntheses, the Boc moiety is emerging as a critical pharmacophoric element.[3][4] Its presence can enhance lipophilicity, modulate solubility, and confer specific conformational constraints that lead to improved biological activity and target engagement.[3] Notably, studies have revealed that Boc-protected intermediates in the synthesis of indoline-2-carboxylic acid derivatives exhibit outstanding cytotoxic effects against various cancer cell lines, underscoring that the Boc group is more than a mere synthetic accessory.[5] This guide will illuminate the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, providing researchers and drug development professionals with a comprehensive technical resource.
I. Anticancer Activity: Targeting the Engines of Malignancy
Boc-indoline derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that strike at the heart of cancer cell proliferation and survival.[6]
A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which Boc-indoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle.[7]
Inhibition of Key Signaling Pathways: Many cancer types exhibit aberrant activation of pro-survival signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.[6] Certain Boc-indoline derivatives have been shown to inhibit these pathways, thereby removing the "brakes" on apoptosis and halting uncontrolled cell growth.[5] For instance, derivatives of indoline-2-carboxylic acid, where the Boc-protected intermediates showed high potency, were found to be effective inhibitors of NF-κB.[5]
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Specific indoline derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Below is a diagram illustrating the convergence of these mechanisms.
Caption: Anticancer mechanisms of Boc-indoline derivatives.
B. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of Boc-indoline derivatives. Research has shown that the nature and position of substituents on the indoline ring and any appended moieties significantly influence activity. For a series of indoline-2-carboxylic acid N-(substituted)phenylamides, the intermediates bearing the Boc group demonstrated superior cytotoxicity compared to derivatives with other substituents at the nitrogen atom.[5] This highlights the favorable contribution of the Boc group itself to the anticancer profile.
| Compound Series | Key Structural Feature | Observed Activity | Reference |
| Indoline-2-carboxamides | N-Boc protected intermediate | "Outstanding" cytotoxicity against cancer cell lines | [5] |
| 3-Aroylindoles | Modifications on aroyl and aryl rings | Potent tubulin assembly inhibition | [8] |
| Spirooxindoles | Spiro-ring at position 3 | Increased cytotoxicity | [7] |
C. Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9][10]
Workflow Diagram:
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating: Seed adherent cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the Boc-indoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator in a humidified atmosphere.[9]
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
II. Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. Boc-indoline derivatives have shown promise as potent anti-inflammatory and antioxidant agents.[12]
A. Mechanism of Action: Quenching Inflammation and Oxidative Stress
Studies have shown that N-Boc-5-nitroindoline is a key intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes central to inflammatory pathways.[13] Furthermore, various indoline derivatives exhibit significant protective effects against H₂O₂-induced cell death, acting as radical-trapping antioxidants.[12][14] This dual action of inhibiting pro-inflammatory enzymes and directly scavenging reactive oxygen species (ROS) makes them attractive therapeutic candidates.
B. Experimental Protocol: Synthesis of an N-Boc-Indoline Intermediate
The synthesis of Boc-protected indolines is a foundational step for exploring their biological activities. The following is a representative protocol for the N-Boc protection of 5-nitroindoline, a precursor for anti-inflammatory agents.[13]
Reaction Scheme: 5-Nitroindoline + Di-tert-butyl dicarbonate (Boc)₂O → N-Boc-5-nitroindoline
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 5-nitroindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.2 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-5-nitroindoline.[13]
III. Neuroprotective Effects
The ability of indoline derivatives to combat oxidative stress also confers neuroprotective properties, making them relevant for neurodegenerative diseases where oxidative damage is a key pathological feature.[15][16]
A. Mechanism of Action: Shielding Neurons from Oxidative Damage
Indole-based compounds have been shown to protect neuronal cells (like SH-SY5Y neuroblastoma cells) from cytotoxicity induced by oxidative stressors such as H₂O₂ and the amyloid-β peptide.[17] The mechanism involves the reduction of intracellular ROS production.[17] Some derivatives of stobadine, an indole-based antioxidant, have demonstrated potent neuroprotective action in models of hypoxia and head trauma, with efficacy orders of magnitude greater than established antioxidants.[15]
IV. Antimicrobial Activity
The indoline scaffold is also a valuable nucleus for the development of novel antibacterial and antifungal agents, a critical need in an era of growing antimicrobial resistance.[18]
A. Spectrum of Activity
Synthesized indoline derivatives have shown very good activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains and even Mycobacterium tuberculosis.[19] The introduction of specific substituents, such as nitro groups or trifluoromethyl moieties, can significantly enhance the antibacterial potency of indoline-derived compounds.[20]
B. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for its determination.[2]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the Boc-indoline test compounds in the broth. The concentration range should be sufficient to span the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
Conclusion and Future Directions
The evidence presented in this guide compellingly refutes the notion of the Boc group as a mere synthetic tool in the context of indoline chemistry. Boc-indoline derivatives have emerged as a class of bioactive molecules with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. Their demonstrated ability to modulate critical signaling pathways, inhibit cell proliferation, and quench oxidative stress provides a strong rationale for their continued exploration.
Future research should focus on expanding the chemical diversity of Boc-indoline libraries and conducting systematic SAR studies to further refine their potency and selectivity. Elucidating their precise molecular targets and downstream effects through advanced proteomic and genomic approaches will be crucial for translating these promising scaffolds into next-generation therapeutics. The self-validating protocols and mechanistic insights provided herein offer a robust framework for researchers to accelerate the discovery and development of novel drugs from this versatile chemical class.
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A Technical Guide to the Application of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in Pharmaceutical Synthesis
Abstract
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, commonly referred to as N-Boc-indoline-2-carboxylic acid, is a pivotal chiral building block in modern medicinal chemistry. Its conformationally constrained indoline scaffold, combined with the strategic placement of a carboxylic acid handle and a stable Boc-protecting group, makes it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth examination of its synthesis, physicochemical properties, and core applications, with a focus on its role in the industrial synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed, field-proven protocols for key synthetic transformations—amide bond formation and Boc-deprotection—are presented, underscoring the causality behind experimental choices to ensure reproducibility and high yield.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its rigid, bicyclic structure serves as an excellent scaffold for presenting functional groups in a well-defined three-dimensional orientation, which is critical for precise molecular recognition at biological targets. This compound is a premier example of a highly functionalized indoline building block, designed for efficiency and versatility in multi-step synthetic campaigns.[2]
The molecule incorporates two key features that define its utility:
-
A Carboxylic Acid (C2-position): This functional group is the primary reactive site for chain extension, most commonly through amide bond formation, to couple the indoline core with other fragments.
-
A tert-Butoxycarbonyl (Boc) Protecting Group (N1-position): The Boc group pacifies the nucleophilicity of the indoline nitrogen, preventing unwanted side reactions.[2] Its stability under a wide range of conditions and its clean, selective removal under acidic conditions make it an ideal choice for complex syntheses.[3][4]
This guide will elucidate the practical application of this intermediate, moving from its fundamental properties to its strategic deployment in the synthesis of high-value pharmaceuticals like Perindopril.[5][6][7]
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is the foundation of any successful synthesis.
Physicochemical Data
The properties of this compound are well-defined, ensuring consistency in experimental design.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | [8] |
| Molecular Formula | C₁₄H₁₇NO₄ | [8] |
| Molecular Weight | 263.29 g/mol | [8] |
| Appearance | Solid | |
| Purity | ≥95-99% (HPLC) | [2] |
| Storage | Sealed in dry, 2-8°C | |
| CAS Number | 133851-52-2 (racemic), 144069-67-0 ((S)-enantiomer) | [8] |
Synthetic Routes
The synthesis of N-Boc-indoline-2-carboxylic acid typically begins with the parent amino acid, indoline-2-carboxylic acid. The key challenge is often the resolution of the racemic mixture to obtain the desired enantiomer, as stereochemistry is critical for pharmacological activity.[1] The (S)-enantiomer is a particularly common target.[1]
A general and robust synthesis pathway involves two primary steps:
-
Chiral Resolution: Racemic indoline-2-carboxylic acid is resolved using a chiral amine, such as (R)-α-methylbenzylamine, to form diastereomeric salts that can be separated by crystallization.[7]
-
N-Boc Protection: The resolved indoline-2-carboxylic acid is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc protecting group on the nitrogen atom.
The workflow below illustrates this common synthetic approach.
Caption: General synthetic workflow for chiral N-Boc-indoline-2-carboxylic acid.
Core Application: Amide Bond Formation in API Synthesis
The primary utility of N-Boc-indoline-2-carboxylic acid is as a scaffold for building larger molecules via amide bond formation.[9] The carboxylic acid is activated using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. This reaction is central to the synthesis of many peptide-based drugs and other complex APIs.[2]
Mechanism of Action: The Role of Coupling Reagents
While numerous coupling reagents exist, the fundamental mechanism involves two steps: activation and coupling.[9] Uronium/aminium salts like HATU or carbodiimides like EDC are commonly employed.[9][10]
-
Carbodiimide-based (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[9]
-
Uronium salt-based (e.g., HATU): Reagents like HATU are highly efficient, especially for sterically hindered amino acids.[9][10] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate attacks HATU to form a reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to a HOAt-active ester, leading to efficient amide bond formation.[9]
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A-Tiefen-Technischer Leitfaden zur Erforschung von Derivaten der 1-(tert-Butoxycarbonyl)-2-indolincarbonsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
1-(tert-Butoxycarbonyl)-2-indolincarbonsäure ist eine vielseitige Gerüstverbindung, die in der medizinischen Chemie und der organischen Synthese von großer Bedeutung ist. Ihre einzigartige Struktur, die eine Indolin-Einheit, eine Carbonsäurefunktion und eine Boc-Schutzgruppe kombiniert, bietet eine robuste Plattform für die Synthese einer Vielzahl von bioaktiven Molekülen. Dieser technische Leitfaden bietet einen detaillierten Einblick in die Derivatisierungsstrategien für dieses wichtige Molekül und konzentriert sich dabei auf die Modifikation der Carbonsäuregruppe, des Indolin-Stickstoffs und des aromatischen Rings. Es werden bewährte Protokolle, mechanistische Einblicke und Anwendungsbeispiele vorgestellt, um Forscher bei der Entwicklung neuartiger pharmazeutischer Wirkstoffe und chemischer Sonden zu unterstützen.
Einführung: Die strategische Bedeutung der 1-(tert-Butoxycarbonyl)-2-indolincarbonsäure
Die 1-(tert-Butoxycarbonyl)-2-indolincarbonsäure, oft als 1-Boc-indolin-2-carbonsäure bezeichnet, dient als entscheidender Baustein bei der Entwicklung von Pharmazeutika, insbesondere bei der Synthese von Indol-Derivaten mit signifikanter biologischer Aktivität.[1] Die Indolin-Struktur ist ein privilegiertes Gerüst in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und synthetischen Verbindungen mit einem breiten Spektrum an pharmakologischen Eigenschaften, darunter entzündungshemmende, krebsbekämpfende und antivirale Aktivitäten.[2][3]
Die tert-Butoxycarbonyl (Boc)-Schutzgruppe am Indolin-Stickstoff ist für die Nützlichkeit dieses Moleküls von zentraler Bedeutung. Sie erfüllt mehrere entscheidende Funktionen:
-
Stabilität und Reaktivitätskontrolle: Die Boc-Gruppe erhöht die Stabilität des Moleküls und ermöglicht gleichzeitig eine kontrollierte Reaktivität an anderen Stellen.[1][2]
-
Löslichkeit: Sie verbessert die Löslichkeit in organischen Lösungsmitteln, was die Handhabung und Reaktion unter verschiedenen Bedingungen erleichtert.[2]
-
Milde Abspaltung: Die Boc-Gruppe kann unter relativ milden sauren Bedingungen selektiv entfernt werden, wodurch andere funktionelle Gruppen im Molekül intakt bleiben.[4]
Diese Eigenschaften machen 1-Boc-indolin-2-carbonsäure zu einem idealen Ausgangsmaterial für die systematische Erforschung des chemischen Raums um das Indolin-Gerüst herum.
Abbildung 1: Allgemeiner Syntheseweg zu Derivaten.
Synthese und Modifikation des Kernmoleküls
Synthese der 1-(tert-Butoxycarbonyl)-2-indolincarbonsäure
Die Herstellung der Titelverbindung geht typischerweise von der Indolin-2-carbonsäure aus. Die Einführung der Boc-Schutzgruppe erfolgt durch Reaktion mit Di-tert-butyldicarbonat ((Boc)₂O) in Gegenwart einer Base wie Triethylamin (TEA) oder Natriumhydrogencarbonat.[5]
Protokoll 1: Boc-Schutz der Indolin-2-carbonsäure
-
Lösen Sie Indolin-2-carbonsäure in einem geeigneten Lösungsmittel (z. B. Tetrahydrofuran (THF) oder einem Gemisch aus Wasser und THF).
-
Fügen Sie eine Base (z. B. 1,5 Äquivalente Triethylamin) hinzu und rühren Sie die Mischung bei Raumtemperatur.
-
Fügen Sie langsam eine Lösung von Di-tert-butyldicarbonat (1,1 Äquivalente) in demselben Lösungsmittel hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist (Überwachung durch Dünnschichtchromatographie (DC)).
-
Arbeiten Sie die Reaktion auf, indem Sie das organische Lösungsmittel entfernen, den Rückstand in einem organischen Lösungsmittel wie Ethylacetat aufnehmen und mit einer wässrigen Säurelösung (z. B. 1 M HCl) und anschließend mit Sole waschen.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die 1-Boc-indolin-2-carbonsäure zu erhalten.
Derivatisierung an der Carbonsäuregruppe
Die Carbonsäurefunktion an der C2-Position ist der primäre Angriffspunkt für die Derivatisierung und ermöglicht die Synthese von Estern und Amiden.
Die Veresterung der Carbonsäure kann durch verschiedene Methoden erreicht werden, die je nach den sterischen und elektronischen Eigenschaften des Alkohols ausgewählt werden.
-
Fischer-Veresterung: Diese klassische Methode verwendet einen Alkohol im Überschuss mit einem Säurekatalysator (z. B. Schwefelsäure oder p-Toluolsulfonsäure). Sie ist besonders nützlich für einfache, unreaktive Alkohole.[6]
-
Kupplungsreagenzien: Für empfindlichere oder sterisch anspruchsvolle Alkohole werden Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) eingesetzt.[7] Diese Methode, bekannt als Steglich-Veresterung, verläuft unter milden Bedingungen bei Raumtemperatur.[7] Eine weitere effiziente Methode verwendet Di-t-butyldicarbonat ((BOC)₂O) und katalytische Mengen DMAP, was den Vorteil hat, dass die Nebenprodukte flüchtig sind.[8]
Protokoll 2: Steglich-Veresterung
-
Lösen Sie 1-Boc-indolin-2-carbonsäure (1 Äquivalent), den Alkohol (1,2 Äquivalente) und DMAP (0,1 Äquivalente) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM).
-
Kühlen Sie die Lösung auf 0 °C und fügen Sie EDC·HCl (1,5 Äquivalente) portionsweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie das Rohprodukt durch Säulenchromatographie, um den gewünschten Ester zu erhalten.
Abbildung 2: Workflow der Steglich-Veresterung.
Die Bildung von Amidbindungen ist eine der häufigsten Transformationen in der medizinischen Chemie. Ähnlich wie bei der Veresterung werden hierfür typischerweise Kupplungsreagenzien eingesetzt.
-
Carbodiimid-basierte Kupplung: EDC in Kombination mit Aktivatoren wie Hydroxybenzotriazol (HOBt) ist eine Standardmethode zur Amidierung.[9]
-
Andere Kupplungsreagenzien: Reagenzien wie Thionylchlorid können zur Aktivierung der Carbonsäure verwendet werden, um in einem Eintopfverfahren Amide zu synthetisieren.[10] Neuere Methoden nutzen Systeme wie DMAPO/Boc₂O für eine effiziente N-Acylierung, die auch bei weniger reaktiven heterocyclischen Verbindungen hohe Ausbeuten liefert.[11]
Protokoll 3: EDC/HOBt-vermittelte Amidkupplung
-
Lösen Sie 1-Boc-indolin-2-carbonsäure (1 Äquivalent) und HOBt (1,2 Äquivalente) in einem geeigneten Lösungsmittel (z. B. DMF oder DCM).
-
Fügen Sie EDC·HCl (1,2 Äquivalente) hinzu und rühren Sie die Mischung bei 0 °C für 30 Minuten, um den aktiven Ester zu bilden.
-
Fügen Sie das Amin (1,1 Äquivalente) und eine Base wie N,N-Diisopropylethylamin (DIPEA) (2 Äquivalente) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist.
-
Führen Sie eine wässrige Aufarbeitung durch, gefolgt von einer chromatographischen Reinigung, um das gewünschte Amid zu isolieren.
Tabelle 1: Vergleich der Kupplungsreagenzien für die Amid-Synthese
| Reagenz | Vorteile | Nachteile |
| EDC/HOBt | Hohe Ausbeuten, milde Bedingungen, unterdrückt Racemisierung. | HOBt ist potenziell explosiv. |
| Thionylchlorid | Kostengünstig, hohe Reaktivität. | Erzeugt saure Nebenprodukte, kann empfindliche funktionelle Gruppen beeinträchtigen.[10] |
| DMAPO/Boc₂O | Eintopfverfahren, keine Erhitzung erforderlich, hohe Ausbeuten auch bei wenig reaktiven Substraten.[11] | Erfordert spezifische Reagenzien. |
Modifikationen am aromatischen Ring
Der aromatische Ring des Indolin-Gerüsts bietet Möglichkeiten für elektrophile aromatische Substitutionsreaktionen. Die Position der Substitution wird durch die vorhandenen Substituenten gesteuert. Typische Reaktionen umfassen Nitrierung, Halogenierung und Friedel-Crafts-Acylierung. Diese Modifikationen sind entscheidend für die Feinabstimmung der elektronischen Eigenschaften und der sterischen Hinderung des Moleküls, was sich direkt auf die biologische Aktivität auswirken kann.[3]
Abspaltung der Boc-Schutzgruppe
Die Entfernung der Boc-Gruppe ist oft der letzte Schritt in einer Synthesesequenz, um das freie Amin für weitere Reaktionen oder für die biologische Testung freizulegen.
-
Saure Hydrolyse: Die gebräuchlichste Methode ist die Behandlung mit starken Säuren wie Trifluoressigsäure (TFA) in einem Lösungsmittel wie DCM oder mit Chlorwasserstoff (HCl) in Dioxan oder Ethylacetat.[4][9] Die Reaktion ist in der Regel schnell und erfolgt bei Raumtemperatur.[4]
-
Milde Bedingungen: Für Substrate, die säureempfindliche Gruppen enthalten, wurden mildere Methoden entwickelt. Dazu gehört die Verwendung von Oxalylchlorid in Methanol, das die N-Boc-Gruppe unter Raumtemperaturbedingungen effizient abspaltet.[12]
Protokoll 4: N-Boc-Entschützung mit TFA
-
Lösen Sie das N-Boc-geschützte Derivat in DCM.
-
Fügen Sie bei 0 °C langsam Trifluoressigsäure (typischerweise 20-50 % v/v) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 1-3 Stunden.
-
Entfernen Sie die flüchtigen Bestandteile im Vakuum.
-
Neutralisieren Sie den Rückstand mit einer basischen wässrigen Lösung (z. B. gesättigtes Natriumbicarbonat) und extrahieren Sie das Produkt mit einem organischen Lösungsmittel.
-
Trocknen, filtrieren und konzentrieren Sie die organische Phase, um das entschützte Amin zu erhalten, das oft als Salz vorliegt.
Abbildung 3: Optionen zur N-Boc-Entschützung.
Anwendungen in der Arzneimittelentwicklung
Derivate der Indolin-2-carbonsäure sind wertvolle Gerüste für die Entwicklung von Inhibitoren, die auf verschiedene biologische Ziele abzielen.
-
HIV-Integrase-Inhibitoren: Studien haben gezeigt, dass Indol-2-carbonsäure-Derivate als wirksame Inhibitoren des HIV-1-Integrase-Strangtransfers fungieren können.[3][13][14] Die Carboxylgruppe am C2-Atom und der Indolkern können mit zwei Mg²⁺-Ionen im aktiven Zentrum des Enzyms chelatisieren, während Modifikationen an anderen Positionen des Rings die Wechselwirkungen mit der viralen DNA verbessern können.[3][13][14]
-
Cysteinyl-Leukotrien-Rezeptor-Antagonisten: Bestimmte Derivate haben sich als hochwirksame und selektive Antagonisten des CysLT₁-Rezeptors erwiesen, die für die Behandlung von Asthma und anderen entzündlichen Erkrankungen relevant sind.[15]
-
Krebsforschung: Indol-2-carboxamide wurden auf ihre Antitumor-Aktivität gegen pädiatrische Hirntumorzellen untersucht, was das Potenzial dieses Gerüsts in der Onkologie unterstreicht.[9]
Schlussfolgerung
Die 1-(tert-Butoxycarbonyl)-2-indolincarbonsäure ist ein außergewöhnlich nützlicher und vielseitiger Baustein für die organische Synthese und die Arzneimittelentwicklung. Die strategische Platzierung der Boc-Schutzgruppe und der Carbonsäurefunktion ermöglicht eine gezielte und sequentielle Funktionalisierung des Moleküls. Die in diesem Leitfaden beschriebenen robusten Protokolle für die Ester- und Amidbildung sowie für die Entschützung bieten Forschern ein solides Fundament für die Synthese neuartiger Verbindungen. Die nachgewiesene biologische Aktivität von Derivaten in Bereichen wie der antiviralen und der Krebsforschung unterstreicht das anhaltende Potenzial dieses Gerüsts für die Entdeckung zukünftiger Therapeutika.
Referenzen
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HETEROCYCLES, Vol. 51, No. 12, 1999. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
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BMC Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024. Verfügbar unter: [Link]
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Fisher Scientific. Amine Protection / Deprotection. Verfügbar unter: [Link]
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The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. 2014.
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Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. 2023. Verfügbar unter: [Link]
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Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid.
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BenchChem. Application Notes and Protocols for Amide Bond Formation with N-Boc-N-bis(PEG2-acid). 2025.
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PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.
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PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
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MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Verfügbar unter: [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Verfügbar unter: [Link]
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RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. 2016.
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Verfügbar unter: [Link]
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MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
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National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.
-
PubMed Central. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. 2025.
-
ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. 2025.
-
ResearchGate. Indole N-Boc deprotection method development.
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. 2024.
-
National Institutes of Health. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
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LookChem. Cas 144069-67-0,BOC-(2S)-INDOLINE CARBOXYLIC ACID. Verfügbar unter: [Link]
-
PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 2023.
-
ResearchGate. On the Reactivity of ( S )-Indoline-2-Carboxylic Acid. 2024.
-
Google Patents. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
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RSC Publishing. AlCl3-mediated ring-opening reactions of indoline-2-thiones with acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes.
-
ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. 2025.
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The Versatile Scaffold: A Technical Guide to Leveraging 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid for the Development of Novel Anti-Cancer Agents
Foreword: The Strategic Importance of the Indoline Core in Oncology
The quest for novel, effective, and selective anti-cancer therapeutics is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the indole scaffold has emerged as a "privileged motif," a foundational structure repeatedly found in both natural and synthetic compounds with significant biological activity.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of targeted therapies.[1] This guide delves into a specific, highly versatile building block, 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-Indoline-2-COOH) , and provides a technical roadmap for its application in the synthesis and evaluation of next-generation anti-cancer agents.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into the strategic use of this valuable synthetic intermediate.
The Protagonist: Understanding this compound
This compound, often abbreviated as Boc-Indoline-2-COOH, is a chiral, non-planar analogue of tryptophan. Its strategic value lies in the combination of three key features:
-
The Indoline Core: This saturated bicyclic system provides a rigid, three-dimensional framework that can be exploited to achieve specific spatial orientations of appended pharmacophores, enhancing binding affinity and selectivity for target proteins.
-
The Carboxylic Acid Handle: Located at the C-2 position, this functional group is the primary point for chemical modification, most commonly through amide bond formation, allowing for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves a critical dual purpose. It prevents unwanted side reactions at the nitrogen during coupling of the carboxylic acid and modulates the overall electronic properties and solubility of the molecule. Its facile removal under acidic conditions provides a straightforward path to the final compounds or to further derivatization at the nitrogen atom.[3]
The inherent chirality at the C-2 position also offers an avenue for developing stereospecific inhibitors, a crucial aspect in modern drug design to improve efficacy and reduce off-target effects.
Synthetic Strategy: From Building Block to Bioactive Candidate
The development of novel anti-cancer agents from Boc-Indoline-2-COOH typically follows a well-defined, yet flexible, synthetic workflow. The core of this strategy involves the coupling of the carboxylic acid with a diverse library of amines to generate a series of indoline-2-carboxamides, followed by the deprotection of the Boc group.
Caption: General workflow for synthesizing and evaluating indoline-2-carboxamide anti-cancer agents.
Key Experiment: Amide Bond Formation
The coupling of the sterically hindered carboxylic acid of Boc-Indoline-2-COOH with various amines is a critical step that dictates the final diversity of the synthesized library. The choice of coupling reagent is paramount to ensure high yields and minimize racemization.
Protocol 1: HATU-Mediated Amide Coupling (Solution-Phase) [4]
This protocol is highly effective for coupling sterically hindered amino acids like Boc-Indoline-2-COOH.[4]
-
Materials:
-
This compound (1.0 eq.)
-
Desired amine (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for an additional 10-15 minutes at room temperature to pre-activate the carboxylic acid. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[4]
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected indoline-2-carboxamide.
-
Key Experiment: N-Boc Deprotection
The final step in this core synthetic sequence is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[3]
Protocol 2: TFA-Mediated N-Boc Deprotection [3]
-
Materials:
-
Boc-protected indoline-2-carboxamide (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected indoline-2-carboxamide in anhydrous DCM (concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the consumption of starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure (in a manner that contains the acidic vapors).
-
Triturate the resulting residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Isolate the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Biological Evaluation: From Compound to Candidate
The synthesized indoline-2-carboxamide library must be systematically evaluated for anti-cancer activity. A tiered approach is typically employed, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for the most promising "hit" compounds.
Primary Screening: Cytotoxicity Assessment
The initial evaluation of the synthesized compounds involves determining their ability to inhibit the proliferation of various cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.[1]
Protocol 3: MTT Antiproliferative Assay [1]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, KNS42 pediatric glioblastoma).[5][6]
-
Normal human cell line for selectivity assessment (e.g., HFF1 human foreskin fibroblasts).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized indoline-2-carboxamide compounds, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic analysis of cytotoxicity data across a library of derivatives allows for the elucidation of the structure-activity relationship (SAR). Research on related indole-2-carboxamides has provided valuable insights. For example, studies have shown that substitutions on an N-linked benzyl group can dramatically impact activity. An N-(4-fluorobenzyl)indoleamide exhibited approximately 2-fold higher cytotoxicity compared to the unsubstituted N-benzyl analogue against pediatric brain tumor cells.[5]
Table 1: Example Cytotoxicity Data for Indole-2-Carboxamide Derivatives
| Compound ID | R-Group (Amine Component) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | Benzylamine | KNS42 (Glioblastoma) | 8.25 (Viability) | [5] |
| 8c | 4-Fluorobenzylamine | KNS42 (Glioblastoma) | 3.41 (Viability) | [5] |
| 8f | Homopiperonylamine | DAOY (Medulloblastoma) | 3.65 (Viability) | [5] |
| 12c | (Structure Specific) | DAOY (Medulloblastoma) | 1.02 (Viability) | [5] |
| 5d | 4-Morpholinophenethylamine | MCF-7 (Breast Cancer) | Potent Activity | [8] |
This table is a representative compilation from literature and is intended to illustrate SAR trends. The specific structures of all compounds can be found in the cited references.
The data consistently show that the nature of the R-group attached via the amide bond is a critical determinant of anti-cancer potency. Furthermore, a study on indoline-2-carboxylic acid N-(substituted)phenylamide derivatives noted that Boc-protected intermediates themselves demonstrated "outstanding results" in terms of cytotoxicity, suggesting the Boc group's contribution to the molecule's overall biological profile in certain contexts.[9]
Elucidating the Mechanism of Action
Potent and selective compounds identified from primary screening warrant further investigation to determine their mechanism of action. Indole-based anti-cancer agents are known to target a variety of cellular pathways.[1]
Caption: Potential mechanisms of action for indoline-2-carboxamide-based anti-cancer agents.
Key mechanistic studies include:
-
Kinase Inhibition Assays: Many indolin-2-one and indole-2-carboxamide derivatives function as potent inhibitors of protein kinases that are critical for tumor growth and survival, such as EGFR, VEGFR, and CDK2.[8][10] In vitro kinase assays using purified enzymes can determine the IC₅₀ of a lead compound against a panel of relevant kinases.
-
Apoptosis Assays: To confirm if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed. Western blotting for key apoptotic markers like cleaved caspase-3 and PARP, and analysis of pro- and anti-apoptotic Bcl-2 family proteins, can further elucidate the specific pathway.[8]
-
Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common outcome of tubulin polymerization disruption or CDK inhibition.
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the construction of novel anti-cancer drug candidates. Its rigid scaffold and strategically placed functional handles allow for the systematic exploration of chemical space to optimize potency and selectivity. The straightforward, two-step synthetic sequence of amide coupling followed by Boc deprotection is amenable to both library synthesis for initial screening and larger-scale synthesis of lead candidates.
The future of drug development using this scaffold lies in the rational design of derivatives targeting specific oncogenic pathways. By combining structural biology insights of target proteins with the synthetic tractability of the Boc-Indoline-2-COOH core, researchers can continue to develop innovative therapies to address the ongoing challenge of cancer.
References
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Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
-
Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available at: [Link]
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Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
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Gunosewoyo, H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. Available at: [Link]
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Hamilton, A. J., et al. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews. Available at: [Link]
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Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]
-
Li, R., et al. (2017). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
-
Nanjappan, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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The Pivotal Role of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in the Development of Therapeutics for Neurological Disorders: A Technical Guide
Introduction: The Strategic Importance of a Chiral Scaffold
In the intricate landscape of medicinal chemistry and drug discovery for neurological disorders, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, the indoline nucleus has emerged as a "privileged scaffold" due to its prevalence in biologically active molecules and its capacity for versatile chemical modification.[1][2] This guide focuses on a particularly valuable derivative, 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a chiral building block that has become instrumental in the synthesis of novel therapeutics targeting the central nervous system (CNS).[3] The presence of the tert-Butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the molecule, making it an ideal intermediate for constructing complex bioactive compounds.[4] This document will provide an in-depth exploration of the synthesis, properties, and applications of this key molecule, with a particular focus on its role in the development of drugs for neurodegenerative diseases.
Physicochemical Properties and Synthesis
This compound, also known as N-Boc-indoline-2-carboxylic acid, is a white to off-white solid with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol .[3] Its chirality at the C2 position is a crucial feature, as stereochemistry often dictates the pharmacological activity of a drug.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₄ | [3] |
| Molecular Weight | 263.29 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 133851-52-2 (racemate) | [3] |
| Purity | Typically ≥ 97% (HPLC) | [4] |
| Storage | 0-8 °C | [4] |
Synthetic Protocol: Boc Protection of (S)-Indoline-2-carboxylic Acid
The most common and straightforward synthesis of enantiomerically pure (S)-1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid involves the protection of the secondary amine of (S)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
(S)-(-)-Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (S)-(-)-Indoline-2-carboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure (S)-1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid.
Application in Drug Discovery for Neurological Disorders
The indole scaffold and its derivatives have demonstrated a wide array of biological activities relevant to neurological disorders, including antioxidant, anti-inflammatory, and neuroprotective properties.[6][7] These compounds can modulate key pathological pathways implicated in neurodegeneration, such as oxidative stress, protein misfolding, and neuroinflammation.[6]
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound are being investigated for their potential to modulate several signaling pathways crucial for neuronal survival and function.
-
NMDA Receptor Modulation: Indole-2-carboxylic acid, the deprotected core of the topic compound, has been shown to act as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a process implicated in neuronal death in conditions like stroke and epilepsy.[8] By modulating NMDA receptor activity, derivatives of this scaffold could offer a neuroprotective strategy.
-
Antioxidant and Anti-inflammatory Pathways: Many indole derivatives exhibit potent antioxidant effects by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense mechanisms.[9] They can also exert anti-inflammatory effects by modulating pathways such as NF-κB and COX-2.[2] The development of new indole-based compounds targeting inflammation and oxidative stress is a promising avenue for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11]
-
Neurotrophic Factor Signaling: Some indole derivatives have been shown to modulate neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tropomyosin receptor kinase B (TrkB).[12] This pathway is critical for neuronal survival, growth, and synaptic plasticity. By mimicking the effects of BDNF, these compounds could promote neuronal resilience and repair.[12]
-
Nrf2-ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is a primary cellular defense against oxidative stress.[13] Certain indole derivatives can activate this pathway, leading to the expression of a battery of antioxidant and cytoprotective genes, thereby conferring neuroprotection.[13]
Caption: Putative neuroprotective mechanisms of indole derivatives.
Experimental Protocols for Evaluating Neuroprotective Efficacy
The evaluation of novel compounds derived from this compound for their neuroprotective potential involves a series of in vitro and in vivo assays.
In Vitro Neuroprotection Assays
1. MTT Assay for Cell Viability in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring mitochondrial metabolic activity.[14]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Induction of Toxicity: Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, to induce cell death.
-
MTT Incubation: After 24-48 hours of toxin exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate overnight.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay quantifies the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.[7][15]
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate and treat with the test compound and a ROS-inducing agent (e.g., H₂O₂).
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 10-25 µM DCFH-DA in the dark for 30-60 minutes at 37°C.[16]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[7] The reduction in fluorescence in compound-treated cells compared to the toxin-only control indicates ROS scavenging activity.
In Vivo Model of Parkinson's Disease: The MPTP Mouse Model
This model is widely used to assess the efficacy of potential anti-Parkinsonian drugs in a living organism.[1][17]
-
Animal Model: Use C57BL/6 mice, which are susceptible to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
MPTP Administration: Administer MPTP hydrochloride subcutaneously or intraperitoneally according to an established regimen (e.g., four injections of 20 mg/kg at 2-hour intervals).[17]
-
Drug Treatment: Administer the test compound before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test and open-field test to evaluate motor coordination and activity.[18]
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for the measurement of dopamine and its metabolites by HPLC.[17]
-
Histological Analysis: Perfuse the brains and process the substantia nigra for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.[18]
Caption: Experimental workflow for evaluating neuroprotective agents.
Future Perspectives and Conclusion
This compound stands as a testament to the power of rational drug design, providing a versatile and stereochemically defined platform for the synthesis of novel drug candidates for neurological disorders. Its utility in generating libraries of diverse indole derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The ongoing research into the multifaceted mechanisms of action of these derivatives, from receptor modulation to the activation of endogenous protective pathways, holds significant promise for the development of next-generation therapeutics. As our understanding of the complex pathophysiology of neurodegenerative diseases deepens, the strategic application of chiral building blocks like this compound will undoubtedly continue to be a cornerstone of innovative drug discovery efforts.
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Auriemma, G., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 585. [Link]
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Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]
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Horakova, L., & Svec, P. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1943-1950. [Link]
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Abdel-rahman, H. M., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2660-2678. [Link]
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Abdel-rahman, H. M., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2660-2678. [Link]
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Lee, J. H., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 129. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocol details two primary synthetic strategies: the direct N-Boc protection of 2-indolinecarboxylic acid and a two-step approach involving the synthesis of 2-indolinecarboxylic acid from indole-2-carboxylic acid followed by N-Boc protection. This guide offers in-depth technical insights, step-by-step experimental procedures, safety protocols, and methods for analytical characterization, designed to be a self-validating system for achieving high-purity target compounds.
Introduction: Significance and Applications
This compound, often referred to as N-Boc-indoline-2-carboxylic acid, is a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex organic structures.[1] The indoline scaffold is a core component of many natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it an ideal precursor for various synthetic transformations.[1]
The Boc group is favored in multi-step synthesis due to its stability in the presence of most nucleophiles and bases, and its facile removal under mild acidic conditions.[2][3][4] This orthogonality allows for selective chemical modifications at other positions of the indoline ring system.[2][4] Consequently, N-Boc-indoline-2-carboxylic acid is a key starting material in the development of pharmaceuticals, including kinase inhibitors and serotonin receptor modulators, as well as in the creation of novel materials and agrochemicals.[1][5]
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached through two principal routes, each with its own advantages depending on the availability of starting materials.
Strategy A: Direct N-Boc Protection of 2-Indolinecarboxylic Acid
This is the most direct method, assuming the availability of 2-indolinecarboxylic acid. The core of this strategy is the nucleophilic attack of the secondary amine of the indoline ring on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct.[3][4]
Caption: Mechanism of N-Boc Protection.
Strategy B: Two-Step Synthesis from Indole-2-carboxylic Acid
-
Step 1: Reduction of Indole-2-carboxylic Acid. The reduction of the indole nucleus can be challenging due to its aromatic stability.[6] Catalytic hydrogenation is a common and environmentally benign method.[6] Various catalysts can be employed, such as platinum on carbon (Pt/C), often in the presence of an acid to protonate the indole at the C-3 position, disrupting aromaticity and facilitating reduction.[6]
-
Step 2: N-Boc Protection. The resulting 2-indolinecarboxylic acid is then protected with Boc₂O as in Strategy A.
Caption: Workflow for the Two-Step Synthesis.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-(-)-Indoline-2-carboxylic acid | ≥98% | e.g., Sigma-Aldrich | Starting material for Protocol A |
| Indole-2-carboxylic acid | ≥99% | e.g., Alfa Aesar | Starting material for Protocol B |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich | Boc protecting agent |
| Dioxane | Anhydrous | Various | Solvent |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Various | Base |
| Hydrochloric acid (HCl) | 1 M solution | Various | For acidification |
| Ethyl acetate | ACS grade | Various | Extraction solvent |
| Magnesium sulfate (MgSO₄) | Anhydrous | Various | Drying agent |
| Platinum on carbon (Pt/C) | 10 wt. % | Various | Hydrogenation catalyst |
| Ethanol | Anhydrous | Various | Solvent for hydrogenation |
3.2. Protocol A: Direct N-Boc Protection of 2-Indolinecarboxylic Acid
This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[7]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-indolinecarboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide solution. Use enough solvent to fully dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up (Solvent Removal): Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Work-up (Extraction 1): Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The product should precipitate as a white solid.
-
Work-up (Extraction 2): Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
3.3. Protocol B: Two-Step Synthesis from Indole-2-carboxylic Acid
Step 1: Catalytic Hydrogenation of Indole-2-carboxylic Acid
-
Setup: To a hydrogenation vessel, add indole-2-carboxylic acid (1.0 equivalent) and 10% Pt/C (5-10 mol %).
-
Solvent: Add a suitable solvent such as ethanol or acetic acid.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.[8]
-
Filtration: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield crude 2-indolinecarboxylic acid. This can be used directly in the next step or purified further if necessary.
Step 2: N-Boc Protection of 2-Indolinecarboxylic Acid
Follow Protocol A, using the crude 2-indolinecarboxylic acid obtained from Step 1 as the starting material.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9] All manipulations should be performed in a well-ventilated fume hood.[9]
Reagent-Specific Hazards:
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is also moisture-sensitive.[10]
-
Indole-2-carboxylic acid: May cause skin, eye, and respiratory irritation.[11]
-
2-Indolinecarboxylic acid: May cause allergic skin reactions.[12]
-
Platinum on Carbon (Pt/C): Flammable solid and can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources present during hydrogenation.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm), the indoline ring protons, and the carboxylic acid proton (a broad singlet). |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the indoline ring and the tert-butyl group. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₇NO₄, MW: 263.29 g/mol ).[13] |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. |
| HPLC | Purity should be ≥95% as determined by High-Performance Liquid Chromatography.[5] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, inefficient extraction, or loss during purification. | - Extend reaction time and monitor by TLC.- Ensure proper pH adjustment during work-up.- Optimize recrystallization solvent system. |
| Incomplete Hydrogenation | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | - Use fresh catalyst.- Increase hydrogen pressure.- Ensure starting material and solvent are pure. |
| Side Product Formation | Over-reduction in hydrogenation, or side reactions during Boc protection. | - Carefully monitor hydrogenation to avoid over-reduction.- Control temperature during Boc protection. |
Conclusion
The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of this compound. By carefully selecting the appropriate synthetic strategy and adhering to the detailed procedures, researchers can efficiently produce this valuable building block for a wide range of applications in drug discovery and organic synthesis.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Apollo Scientific. cis-1-tert-butoxycarbonylamino-indan-2-carboxylic acid - SAFETY DATA SHEET. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Available from: [Link]
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YouTube. Di-tert-butyl dicarbonate. (2015-10-26). Available from: [Link]
-
ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, VOL. 51, No. 12, 1999. Available from: [Link]
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Journal of the American Chemical Society. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023-07-12). Available from: [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
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National Institutes of Health. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Available from: [Link]
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PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Available from: [Link]
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PubChem. Indoline-2-carboxylic acid, N-BOC protected. Available from: [Link]
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PubChem. 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. Available from: [Link]
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PubMed Central. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021-04-26). Available from: [Link]
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ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025-08-07). Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). Available from: [Link]
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ACS Publications. Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Available from: [Link]
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Introduction: The Indole Nucleus and the Imperative for Protection
An In-Depth Guide to the N-Boc Protection of Indoles: Reaction Conditions and Protocols
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis. It is the central pharmacophore in the essential amino acid tryptophan and a vast array of biologically active alkaloids with therapeutic applications ranging from anticancer to antiviral agents.[1][2][3][4] The indole nitrogen (N-H), however, presents a significant challenge in multi-step syntheses. Its nucleophilic and slightly acidic nature makes it susceptible to undesired side reactions, such as oxidation, alkylation, or acylation, under various reaction conditions.[5]
To circumvent these issues and ensure the desired chemical transformations occur elsewhere in the molecule, the indole nitrogen must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for this purpose.[5][6] Its popularity stems from its robustness under a wide range of non-acidic conditions (including basic hydrolysis, hydrogenolysis, and many organometallic reactions) and its clean, efficient removal under specific acidic protocols.[7] This guide provides a comprehensive overview of the reaction conditions, detailed protocols, and mechanistic insights for the N-Boc protection of indoles, tailored for researchers in synthetic chemistry and drug development.
Core Principles: Mechanism of N-Boc Protection
The standard method for introducing a Boc group onto an indole nitrogen involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the indole nitrogen on one of the electrophilic carbonyl carbons of Boc₂O.
The nucleophilicity of the indole nitrogen is relatively weak. Therefore, the reaction is often facilitated by a base. The base can function in two ways:
-
As a Nucleophilic Catalyst: A base like 4-(Dimethylamino)pyridine (DMAP) can first attack Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then readily attacked by the indole nitrogen.[6]
-
As a Brønsted-Lowry Base: A strong base, such as sodium hydride (NaH), can deprotonate the indole N-H to form a highly nucleophilic indolide anion, which then rapidly reacts with Boc₂O.[8]
The overall reaction results in the formation of the N-Boc protected indole, tert-butanol, and carbon dioxide.[9]
Caption: Mechanisms for N-Boc protection of indoles.
Application Protocol 1: DMAP-Catalyzed N-Boc Protection
This protocol describes a widely applicable and reliable method using a catalytic amount of DMAP. It is suitable for many indole substrates that are not strongly electron-deficient.
Materials:
-
Indole-containing substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for extraction and chromatography.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq). Dissolve it in a suitable volume of anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the portion-wise addition of Boc₂O (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), typically comparing the reaction mixture to a spot of the starting material. The reaction is usually complete within 2-16 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any unreacted Boc₂O and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-indole.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Comparative Reaction Conditions
The optimal conditions for N-Boc protection can vary significantly depending on the electronic properties and steric hindrance of the indole substrate. The following table summarizes various proven conditions.
| Substrate Type | Base (eq) | Boc Source (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Tryptophan Methyl Ester | DMAP (0.1) | Boc₂O (1.05) | MeCN | RT | 2 | >95% | [6] |
| Substituted Indoles | NaH (1.2) | Boc₂O (1.2) | THF | 0 to RT | 1-3 | 85-95% | [8] |
| General Amines | None | Boc₂O (1.1) | Water | RT | 1-2 | >90% | [10] |
| Electron-poor Indoles | LiHMDS (1.1) | Boc₂O (1.2) | THF | -78 to RT | 2 | Variable | N/A |
| General Amines | Triethylamine (1.5) | Boc₂O (1.6) | H₂O/MeOH | 55 | 16 | 90-97% | [11] |
digraph "Experimental_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Dissolve Indole\nSubstrate in Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_reagents [label="Add Base (e.g., DMAP)\nand Boc₂O"]; react [label="Stir at Room Temp\n(or heat if needed)"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; workup [label="Quench & Evaporate\nSolvent"]; extract [label="Aqueous Work-up:\nEtOAc, NaHCO₃, Brine"]; dry [label="Dry Organic Layer\n(Na₂SO₄) & Filter"]; concentrate [label="Concentrate Under\nReduced Pressure"]; purify [label="Purify by Column\nChromatography"]; end [label="End: Pure N-Boc-Indole\nProduct", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; start -> add_reagents; add_reagents -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> extract; extract -> dry; dry -> concentrate; concentrate -> purify; purify -> end;
}
Caption: General workflow for N-Boc protection of indoles.
Application Protocol 2: Deprotection of N-Boc Indoles
The removal of the Boc group is as critical as its installation. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This is the most common method for Boc deprotection and is effective for most substrates.
Materials:
-
N-Boc-indole substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the N-Boc-indole in dichloromethane (DCM). A typical concentration is 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA). The amount can range from 20% to 50% (v/v) of the total volume. For sensitive substrates, using a scavenger like triethylsilane or anisole can prevent side reactions from the released tert-butyl cation.
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. The reaction is typically very fast, often completing within 30 minutes to 2 hours. Monitor by TLC.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acid.
-
Final Steps: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole. Purify further if necessary.
Method B: Mild Basic Cleavage with Sodium Methoxide (Selective Deprotection)
This method is highly valuable when the molecule contains other acid-sensitive groups (e.g., tert-butyl esters, acetonides) that need to be preserved.[8][12]
Materials:
-
N-Boc-indole substrate
-
Sodium methoxide (NaOMe) (catalytic amount, e.g., 20 mol%)
-
Anhydrous methanol (MeOH)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-indole (0.5 mmol) in dry methanol.
-
Reagent Addition: Add a catalytic amount of sodium methoxide (20 mol%).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.[12]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (2x).
-
Final Steps: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected indole.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficiently nucleophilic indole (electron-withdrawing groups).2. Steric hindrance near the indole nitrogen.3. Inactive reagents (old Boc₂O). | 1. Use a stronger base like NaH or LiHMDS to generate the indolide anion.2. Increase the reaction temperature and/or time.3. Use fresh Boc₂O. |
| Low Yield | 1. Incomplete reaction.2. Degradation of product during work-up or purification.3. Mechanical losses during extraction. | 1. See "Incomplete Reaction".2. Avoid unnecessarily strong acidic/basic conditions during work-up. Use a milder purification method if the product is unstable on silica.3. Ensure proper phase separation and perform back-extractions. |
| Multiple Products | 1. Presence of other nucleophilic sites (e.g., other amines, alcohols).2. Side reactions under the chosen conditions. | 1. Use stoichiometric control of Boc₂O at low temperatures. If selectivity is poor, protect other nucleophilic groups first.2. For sensitive substrates, use milder conditions (e.g., lower temperature, catalytic DMAP instead of a strong base). |
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood.[13][14]
-
4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. Always wear gloves and handle with care.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Use flammable solvents like THF, ethyl acetate, and hexanes in a well-ventilated area away from ignition sources.
References
-
Reddy, K. R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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Reddy, K. R., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
- BenchChem (2025). Application Notes and Protocols for Boc-Inp-OH. BenchChem.
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Medium. [Link]
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ResearchGate. (n.d.). Indole N‐Boc deprotection method development. [Link]
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Luo, X., et al. (2018). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. PubMed Central. [Link]
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Pathak, V., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Rawlings, A. D., et al. (2015). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Wang, S-G., et al. (2022). Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society. [Link]
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-
Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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-
Sil, B. C., & Kumar, A. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
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El-Kashef, H., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. MDPI. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
Gunnarsson, K., & Ragnarsson, U. (1983). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. RSC Publishing. [Link]
- Boc-His(Boc)-OH MSDS. (2009). MSDS.
- BenchChem (2025). Application of Boc-His(Boc)
-
Ishikawa, H. (2014). Total Synthesis of Biologically Active Alkaloids Using Bio-inspired Indole Oxidation. ResearchGate. [Link]
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Lobo, A. M., & Prabhakar, S. (2000). Recent developments in the synthesis of biologically active indole alkaloids. Universidade NOVA de Lisboa. [Link]
- Globe Chemie. (n.d.).
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Kumar, V., & Aggarwal, M. (2016). Biomedical Importance of Indoles. PubMed Central. [Link]
-
Singh, G., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
- BenchChem. (n.d.). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-O-Tosyl Hydroxylamine: Your Premier Reagent for Advanced Synthesis.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Padwa, A., & Kappe, C. O. (1996). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. [Link]
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection Mechanism (Boc2O).
- Sigma-Aldrich. (1996). BOC-ON Technical Bulletin AL-125.
- ChemicalBook. (2025).
-
Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]
- Google Patents. (n.d.). CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH.
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Application Notes and Protocols for the Chiral Resolution of Racemic 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Introduction
Enantiomerically pure chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry directly influences the biological activity of the final active pharmaceutical ingredient (API). Therefore, the efficient separation of its racemic mixture into individual enantiomers is a critical step in drug development and manufacturing.[3]
This document provides a comprehensive guide to the chiral resolution of racemic this compound. We will delve into the foundational principles of diastereomeric salt crystallization, present a detailed, field-proven protocol, and outline the necessary analytical techniques for validation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for obtaining enantiomerically pure this compound.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The most common and industrially viable method for separating enantiomers is through their conversion into diastereomers, which possess distinct physical properties.[4][5][6] Enantiomers, being mirror images, have identical physical characteristics such as solubility and melting point, making their direct separation challenging.[5] By reacting a racemic mixture of an acid with an enantiomerically pure chiral base, a pair of diastereomeric salts is formed.[4][6]
For racemic this compound, a chiral amine is an appropriate resolving agent.[4][7] The reaction forms two diastereomeric salts with different spatial arrangements and, consequently, different physical properties, most notably solubility in a given solvent system.[2] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, a process known as fractional crystallization.[1][8] Once the less soluble diastereomer is isolated, the enantiomerically pure carboxylic acid can be recovered by treatment with an acid to break the salt.
The choice of the chiral resolving agent and the solvent system is crucial for a successful resolution. It is often necessary to screen several combinations to find the optimal conditions that provide both high yield and high enantiomeric excess (e.e.).[7]
Experimental Protocol: Chiral Resolution of Racemic this compound
This protocol details the resolution of racemic this compound using (R)-(+)-α-phenylethylamine as the chiral resolving agent.
Materials and Equipment
-
Racemic this compound
-
(R)-(+)-α-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or other suitable solvent for crystallization)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
pH paper or pH meter
-
Separatory funnel
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
Part 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution: In an Erlenmeyer flask, dissolve a specific amount of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as (R)-(+)-α-phenylethylamine, in the same solvent.
-
Salt Formation: Slowly add the solution of the chiral resolving agent to the solution of the racemic acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[1] Seeding with a small crystal of the desired diastereomeric salt can help induce crystallization.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the collected crystals under vacuum to a constant weight. This first crop of crystals is enriched in one of the diastereomers.
Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acidification: Add 1 M HCl dropwise with vigorous shaking until the aqueous layer is acidic (pH < 2). This will protonate the carboxylic acid and break the diastereomeric salt.
-
Extraction: The liberated enantiomerically enriched carboxylic acid will move into the organic layer. Separate the organic layer.
-
Further Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of the Product: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of racemic this compound.
Analytical Validation
To determine the success of the chiral resolution, it is essential to analyze the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.
Chiral HPLC Method
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD), is typically used for the separation of carboxylic acid enantiomers.[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is commonly employed in normal-phase HPLC.[9]
-
Detection: UV detection at a wavelength where the compound absorbs is standard.
-
Analysis: The racemic starting material should be analyzed first to determine the retention times of both enantiomers. The resolved product is then injected, and the peak areas of the two enantiomers are used to calculate the enantiomeric excess using the following formula:
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Summary
The results of the chiral resolution experiments should be tabulated for clear comparison and record-keeping.
| Experiment ID | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| CR-001 | (R)-(+)-α-Phenylethylamine | Methanol | Data | Data |
| CR-002 | (S)-(-)-α-Phenylethylamine | Ethanol | Data | Data |
| CR-003 | (+)-Cinchonine | Acetone | Data | Data |
Note: The data in this table should be populated with the results from actual experiments.
Causality Behind Experimental Choices
-
Choice of Resolving Agent: Chiral amines are chosen because they readily form salts with carboxylic acids.[3][7] The specific choice of (R)-(+)-α-phenylethylamine is based on its commercial availability, relatively low cost, and proven effectiveness in resolving a wide range of chiral acids. The rigid structure of the resolving agent often leads to better-defined crystal packing and more significant differences in the solubilities of the diastereomeric salts.
-
Choice of Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts.[10] A solvent in which one diastereomer is sparingly soluble while the other is moderately soluble is ideal. Alcohols like methanol and ethanol are often good starting points due to their polarity and ability to form hydrogen bonds, which can influence the crystal lattice energy.
-
Temperature Control: Slow cooling is crucial for the formation of well-defined, large crystals.[1] Rapid cooling can lead to the precipitation of both diastereomers, resulting in a lower enantiomeric excess of the isolated salt.
-
Acidification for Liberation: A strong acid like HCl is used to break the ionic bond between the carboxylic acid and the amine resolving agent, ensuring the complete liberation of the free carboxylic acid. The use of a biphasic system (water/ether) facilitates the separation of the water-soluble amine hydrochloride from the organic-soluble carboxylic acid.
Conclusion
The chiral resolution of racemic this compound via diastereomeric salt formation is a robust and scalable method for obtaining the enantiomerically pure compound. This protocol, coupled with rigorous analytical validation by chiral HPLC, provides a reliable pathway for producing this critical pharmaceutical intermediate. The success of the resolution is highly dependent on the careful selection of the resolving agent and crystallization solvent, as well as precise control over the experimental conditions.
References
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
-
PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
-
LookChem. (n.d.). Cas 144069-67-0, BOC-(2S)-INDOLINE CARBOXYLIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
Scholars' Mine. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Synthesis of Indole-2-carboxylic Esters. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Retrieved from [Link]
-
National Institutes of Health. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. Retrieved from [Link]
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Application Note: Robust and Versatile Amide Coupling Protocols for 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the amide coupling of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. The indoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][2] Achieving high-yield, clean formation of the amide bond is therefore a critical step in the synthesis of these valuable molecules. This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to select and optimize coupling conditions for diverse amine substrates, from simple primary amines to sterically hindered and electron-deficient partners. We present three field-proven protocols—EDC/HOBt, HATU, and acyl fluoride-mediated coupling—complete with mechanistic insights, comparative data, and a systematic troubleshooting guide to empower scientists in drug discovery and development.
Introduction: The Significance of the Indoline-2-Carboxamide Core
The rigid, bicyclic structure of the indoline nucleus provides a well-defined three-dimensional scaffold for presenting substituents to biological targets. When functionalized at the 2-position with a carboxamide, this core motif becomes a versatile pharmacophore found in numerous biologically active agents, including inhibitors of HIV-1 integrase and antitubercular compounds.[1][3] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is standard in these syntheses, offering robust protection under coupling conditions and facile removal under acidic treatment.
The formation of the crucial C(O)-N bond, however, is not always trivial. The direct reaction between a carboxylic acid and an amine is thermodynamically and kinetically unfavorable, requiring high temperatures and forming a stable carboxylate-ammonium salt.[4] Modern synthetic chemistry overcomes this by using "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[5] The choice of activation strategy is paramount and depends on factors such as the steric bulk of the coupling partners, the nucleophilicity of the amine, and the desired scale and cost of the reaction.[6]
The Cornerstone of Synthesis: The Amide Coupling Mechanism
All amide coupling reactions proceed through a common mechanistic framework: the activation of the carboxylic acid to generate a highly electrophilic intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and release a leaving group.[7]
The primary classes of reagents to achieve this activation are:
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]
-
Aminium/Uronium & Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These salts facilitate the formation of activated esters (e.g., OAt or OBt esters) which are more stable than O-acylisoureas but still highly reactive towards amines.[10]
-
Acyl Halide Precursors (e.g., TFFH, Ghosez's Reagent): These reagents convert the carboxylic acid into a highly reactive acyl halide (typically a fluoride or chloride) in situ.[11]
Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included. They act as nucleophilic catalysts, trapping the initial activated species (like the O-acylisourea) to form an active ester. This two-step process is beneficial because it minimizes side reactions, such as the racemization of chiral carboxylic acids and the formation of N-acylurea byproducts.[6][12]
Figure 1: Generalized workflow for amide bond formation.
Field-Proven Experimental Protocols
The following protocols have been selected to provide a range of options, from a cost-effective standard procedure to a high-potency method for challenging substrates. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.[6]
Protocol 1: The Workhorse - EDC/HOBt Mediated Coupling
This method is widely used for routine amide synthesis due to its reliability, cost-effectiveness, and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification compared to DCC.[3][13]
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq. for a salt, 1.5 eq. for a free amine).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Causality: EDC first activates the carboxylic acid. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less prone to side reactions.[12] The amine then displaces HOBt to form the amide. DIPEA acts as a proton scavenger, preventing the protonation and deactivation of the amine nucleophile.[6]
Protocol 2: The Powerhouse - HATU Mediated Coupling
HATU is an aminium-based coupling reagent that is exceptionally efficient, especially for sterically hindered substrates or poorly nucleophilic amines.[14][15] Its high reactivity allows for faster reaction times and often higher yields than carbodiimide methods.[10][16]
Step-by-Step Methodology:
-
In a flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This is evidenced by a color change to yellow.
-
Add the amine (1.1 eq.) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[17]
Causality: HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[18][19] The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance (neighboring group participation), which stabilizes the transition state and accelerates the rate of aminolysis, making HATU superior to its HOBt-based analogue, HBTU.[10][16] A potential side reaction is the guanidinylation of the amine if the coupling reagent is used in large excess or if activation is slow.[10]
Protocol 3: The Specialist - Acyl Fluoride Mediated Coupling for Hindered Substrates
When both coupling partners are sterically demanding or the amine is particularly electron-deficient, standard methods may fail.[11] In-situ generation of an acyl fluoride provides a highly reactive electrophile that can overcome these challenges, often requiring elevated temperatures to drive the reaction to completion.[20][21]
Step-by-Step Methodology:
-
In a flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base like DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
In a separate vial, dissolve the amine (1.2 eq.) in DCM.
-
Add the amine solution to the acyl fluoride mixture.
-
Seal the reaction vessel and heat to 40-80 °C. Reaction times can be significantly longer (6-24 hours).
-
Monitor the reaction for completeness by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[6][11]
Causality: Acyl fluorides strike a unique balance of reactivity and stability. They are significantly more reactive than the parent carboxylic acid but are less susceptible to hydrolysis than acyl chlorides.[20] The elevated temperature provides the necessary activation energy for the nucleophilic attack by a hindered or deactivated amine.[21]
Comparative Summary of Protocols
| Feature | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Fluoride (TFFH) |
| Primary Use Case | Routine synthesis, scalable, cost-sensitive projects.[3] | Hindered substrates, weak nucleophiles, rapid synthesis.[8] | Severely hindered or electron-deficient substrates.[11] |
| Relative Cost | Low | High | Moderate to High |
| Typical Reaction Time | 4-16 hours | 1-4 hours | 6-24 hours |
| Typical Temperature | 0 °C to Room Temp | Room Temp | Room Temp to 80 °C |
| Key Byproducts | Water-soluble urea, HOBt | Tetramethylurea, HOAt | Tetramethylurea, HPF₆ salts |
| Main Advantage | Low cost, easy byproduct removal via aqueous wash.[13] | High efficiency and speed, broad substrate scope.[16] | Effective for couplings where other methods fail.[20] |
| Potential Drawback | Slower, may be inefficient for challenging substrates.[11] | Expensive, potential for amine guanidinylation.[10] | Requires heating, fluorinating agent handling. |
Troubleshooting Common Amide Coupling Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
Figure 2: Decision tree for troubleshooting amide coupling reactions.
Common Problems & Solutions:
-
Problem: Low or No Yield.[6]
-
Cause: Presence of water hydrolyzing the activated intermediate.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.[6]
-
Cause: Incomplete activation of the carboxylic acid.
-
Solution: For HATU, ensure the pre-activation step is allowed to proceed for at least 15 minutes. For EDC, ensure it is fresh and added as the final reagent (after the acid, amine, and HOBt are mixed).[17]
-
Cause: Steric hindrance.
-
Solution: If EDC/HOBt fails, switch to HATU. If HATU fails, utilize the acyl fluoride protocol with heating.[11]
-
-
Problem: Guanidinylation Side Product (with HATU/HBTU).
-
Cause: Excess uronium reagent reacting directly with the amine nucleophile. This is more common when the carboxylic acid activation is slow.[10]
-
Solution: Use a slight excess (1.05-1.1 eq.) of the coupling reagent instead of a large excess. Always pre-activate the acid with HATU before adding the amine.[17]
-
-
Problem: Difficulty Removing Byproducts.
-
Cause: Tetramethylurea (from HATU) or dicyclohexylurea (from DCC, not recommended here) can be difficult to separate chromatographically from the product.
-
Solution: For urea byproducts, perform multiple aqueous washes during workup. For DMF removal after a HATU reaction, multiple washes with 5% LiCl solution are very effective.[17]
-
Conclusion
The synthesis of amides from this compound is a fundamental transformation in the development of new therapeutic agents. By understanding the mechanisms of common coupling reagents, researchers can make informed decisions to overcome synthetic challenges. The EDC/HOBt, HATU, and acyl fluoride protocols presented here offer a tiered approach to tackle couplings of varying difficulty. Careful execution, use of anhydrous conditions, and systematic troubleshooting will consistently lead to high yields of the desired indoline-2-carboxamide products, accelerating the pace of drug discovery.
References
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21.7: Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation?. (2025, August 11). Chemistry For Everyone. [Link]
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HATU. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Siddiqui, M. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 149-152. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
Zhang, D., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 8849–8857. [Link]
-
Nishiuchi, Y., et al. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(14), 1339-1349. [Link]
-
Li, H., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3127–3137. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
La-Venia, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 479-482. [Link]
-
Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 9037. [Link]
-
Al-Harrasi, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1845. [Link]
-
Uphill battles in amide couplings. (2014, April 4). amphoteros. [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]
-
amide coupling help. (2022, March 24). Reddit. [Link]
-
Sykes, M. L., et al. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 2). ResearchGate. [Link]
-
Li, Y., et al. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9047. [Link]
-
Wang, Q., et al. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 936-946. [Link]
-
Chen, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115291. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022, December 15). FULIR. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. [Link]
-
Coupling Reagents in Amide Synthesis. (n.d.). Scribd. [Link]
-
Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic. (2025, June 17). ResearchGate. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. [Link]
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols for the Incorporation of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid in Solid-Phase Peptide Synthesis
Abstract
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-Ind-OH) is a conformationally constrained amino acid analog that serves as a pivotal building block in modern peptide science and medicinal chemistry.[1] As a mimetic of both L-proline and L-phenylalanine, its rigid bicyclic structure offers a powerful tool to enforce specific secondary structures, such as β-turns, and enhance the metabolic stability of synthetic peptides by providing resistance to enzymatic degradation.[1][2][3] However, the successful incorporation of this unique residue into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The sterically hindered nature of the secondary amine and reduced nucleophilicity can lead to sluggish coupling reactions and undesirable side products.[4][5]
This comprehensive guide provides an in-depth analysis of the strategic considerations and practical methodologies required for the efficient use of Boc-Ind-OH in Boc-chemistry SPPS. We will explore the causality behind experimental choices, from resin selection to coupling agent activation, and present detailed, validated protocols to empower researchers to overcome synthetic hurdles and unlock the full potential of this valuable proline analogue.
Strategic Considerations: The "Why" Behind the Protocol
The decision to incorporate Boc-Ind-OH is driven by a desire to introduce a rigid structural element into a peptide backbone.[6] This rigidity can lock the peptide into a bioactive conformation, enhancing its affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[6] However, this same structural rigidity is the source of the primary synthetic challenge: steric hindrance.
The Challenge of a Hindered Secondary Amine
Unlike primary amino acids, the N-terminus of the indoline ring is a secondary amine, which is inherently less nucleophilic. Compounded by the bulky indoline scaffold, this makes the formation of the amide bond with the incoming activated amino acid kinetically challenging.[4] This low reactivity necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to drive the reaction to completion.[1][2]
Boc vs. Fmoc Chemistry: A Deliberate Choice
While Fmoc-based SPPS is prevalent due to its mild deprotection conditions, the traditional Boc (tert-butyloxycarbonyl) strategy offers distinct advantages for sequences incorporating challenging residues like Boc-Ind-OH.[7][] Boc-SPPS utilizes a strong acid, typically trifluoroacetic acid (TFA), for Nα-deprotection, which can help to disrupt peptide aggregation that is often problematic in long or hydrophobic sequences.[7][9] The robust nature of the Boc/Bzl protection scheme, where side-chain protecting groups are removed with very strong acids like HF, provides a reliable framework for complex syntheses.[9][10]
The general principle of orthogonality, where different protecting groups can be removed under distinct conditions, is fundamental.[11][12] In Boc-SPPS, the Nα-Boc group is acid-labile under moderate conditions (e.g., 50% TFA in DCM), while side-chain protecting groups (often benzyl-based) and the resin linkage require much stronger acids for cleavage (e.g., HF, TFMSA).[9][13]
Caption: Orthogonality in Boc-SPPS.
Data-Driven Reagent Selection
The success of incorporating Boc-Ind-OH hinges critically on the choice of coupling reagent. Standard carbodiimide reagents like DIC may prove insufficient. Uronium/aminium salt-based reagents are highly recommended due to their ability to form highly reactive intermediates.[4]
| Coupling Reagent | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HATU | (Internal HOAt) | DIPEA, Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces risk of racemization.[1] The gold standard for difficult couplings.[1][4] |
| HBTU | (Internal HOBt) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, a common workhorse in SPPS. May require double coupling for Boc-Ind-OH.[1] |
| PyBOP | (Internal HOBt) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective, but generates phosphine-related byproducts. |
| DIC/HOBt | HOBt | DIPEA | DMF, CH₂Cl₂ | Variable | Less potent; may lead to incomplete coupling and requires careful monitoring. Not recommended for initial attempts. |
| Table based on data from BenchChem Application Notes.[1] Yields are sequence-dependent and may require optimization. |
Based on comparative data, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) is the reagent of choice for coupling Boc-Ind-OH due to its high reactivity and efficiency with sterically hindered amino acids.[1][4]
Detailed Experimental Protocols: Boc-SPPS Cycle for Boc-Ind-OH Incorporation
This protocol details a single, robust coupling cycle for incorporating Boc-Ind-OH onto a resin-bound peptide chain with a free N-terminal amine using the preferred Boc-SPPS strategy.
Materials & Reagents
-
Peptide-resin (e.g., Merrifield or PAM resin with pre-loaded amino acid)[7]
-
This compound (Boc-Ind-OH)
-
HATU[1]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)[2]
-
Kaiser Test Kit (for monitoring)
Step-by-Step Methodology
Caption: Workflow for a single Boc-Ind-OH incorporation cycle in SPPS.
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM (approx. 10-15 mL per gram of resin) for 30 minutes, followed by DMF for 30 minutes.[1] Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[2][13]
-
Drain, then add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2][14]
-
Note: The formation of tert-butyl cations during this step can lead to side reactions with sensitive residues like Trp, Cys, or Met. The inclusion of scavengers (e.g., 0.5% dithiothreitol) in the TFA solution is recommended if these residues are present.[9]
-
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), IPA (2x), followed by DCM (3x).[2][14]
-
Neutralization: The newly exposed N-terminal amine is a TFA salt and must be converted to the free amine for coupling.[9][15]
-
Washing: Wash the resin thoroughly with DCM (3-5x) and then DMF (3x) to remove excess base and prepare for the coupling step.[1]
-
Coupling of Boc-Ind-OH:
-
In a separate vial, prepare the activation solution: Dissolve Boc-Ind-OH (3 equivalents relative to resin loading) and HATU (2.95 eq.) in DMF.[1]
-
Add DIPEA (6 eq.) to the activation solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]
-
Add the activated solution to the neutralized resin in the reaction vessel.
-
Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.[2] Due to the steric hindrance of Boc-Ind-OH, an extended coupling time is crucial for achieving high efficiency.[2]
-
-
Monitoring & Washing:
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction.
-
If the test is positive (blue beads), a second coupling (recoupling) with a freshly prepared activated Boc-Ind-OH solution is recommended.[2]
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
-
The resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Peptide Purification
After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. In Boc-SPPS, this is typically achieved with a strong acid cocktail.
Protocol: Anhydrous HF Cleavage
This procedure requires specialized, HF-resistant apparatus (Teflon/Kel-F) and should only be performed by trained personnel in a properly ventilated fume hood.
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under high vacuum for at least 4 hours.[2] The N-terminal Boc group should be removed prior to cleavage.[10]
-
Scavengers: Transfer the dried resin to the HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol or anisole) at a volume of approximately 10 mL per gram of resin.[2][10] Scavengers are critical to trap reactive carbocations generated during deprotection, preventing modification of sensitive residues.[10]
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.[2]
-
HF Evaporation: Evaporate the HF under a slow stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing & Isolation: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and organic-soluble impurities. Dry the crude peptide under vacuum.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The incorporation of this compound is a powerful strategy for designing peptides with enhanced structural stability and biological activity.[2][6] While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome through the deliberate choice of a robust Boc-SPPS framework, the use of high-potency coupling reagents like HATU, and the implementation of optimized protocols with extended reaction times. The methodologies detailed in this guide provide a validated, self-consistent system for researchers to successfully synthesize Boc-Ind-OH-containing peptides, enabling further exploration in drug discovery and peptide engineering.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Online] Available at: [Link]
-
Mezo, G., et al. "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis." Methods and Protocols, PMC, NIH. [Online] Available at: [Link]
-
Cordella, F., et al. "On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid." ResearchGate, 2024. [Online] Available at: [Link]
-
Alonci, G., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." ACS Publications, 2021. [Online] Available at: [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Online] Available at: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Online] Available at: [Link]
-
Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." ResearchGate, 2007. [Online] Available at: [Link]
-
Chem Catalyst Pro. Indoline-2-carboxylic Acid: A Versatile Intermediate for Drug Discovery. [Online] Available at: [Link]
-
Meng, Z., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Publishing, 2020. [Online] Available at: [Link]
-
Douat-Casassus, C., et al. "Methods and protocols of modern solid phase peptide synthesis." SpringerLink, 2014. [Online] Available at: [Link]
-
Wang, Y., et al. "Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other." ResearchGate, 2008. [Online] Available at: [Link]
-
Nowick Laboratory. "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI Department of Chemistry, 2020. [Online] Available at: [Link]
-
De Petrocellis, L., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." MDPI, 2021. [Online] Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]
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diastereoselective synthesis of substituted indolines from Boc-indoline-2-carboxylic acid
Diastereoselective Synthesis of Substituted Indolines from Boc-Indoline-2-Carboxylic Acid: Strategies and Protocols
Abstract
Substituted indolines are a cornerstone of many pharmaceuticals and biologically active compounds, making their stereocontrolled synthesis a critical endeavor in medicinal chemistry and drug development. This application note provides a detailed technical guide on the diastereoselective synthesis of 2,3-disubstituted indolines, leveraging the commercially available and versatile chiral building block, Boc-indoline-2-carboxylic acid. We will delve into two primary strategies: the diastereoselective hydrogenation of 3-substituted N-Boc-indole-2-carboxylates and the diastereoselective functionalization of the C3 position via enolate chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles to empower rational experimental design.
Introduction: The Significance of Chiral Indolines
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-active agents. The introduction of substituents at the 2- and 3-positions creates two stereocenters, leading to four possible stereoisomers. As the biological activity of these isomers can vary significantly, the ability to selectively synthesize a single diastereomer is of paramount importance.
Boc-L-indoline-2-carboxylic acid and its enantiomer are invaluable starting materials in this context. The pre-existing stereocenter at the C2 position can serve as a powerful control element to direct the stereochemistry of a new substituent at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group offers several advantages: it enhances solubility, prevents N-acylation side reactions, and its conformational influence can play a crucial role in directing the stereochemical outcome of subsequent transformations.
This guide will focus on practical and reliable methods to exploit the inherent chirality of Boc-indoline-2-carboxylic acid to achieve high diastereoselectivity in the synthesis of 2,3-disubstituted indolines.
Core Synthetic Strategies
Two principal and complementary strategies for the diastereoselective synthesis of substituted indolines from Boc-indoline-2-carboxylic acid derivatives will be discussed:
-
Diastereoselective Hydrogenation of 3-Substituted-N-Boc-Indole-2-Carboxylates: This approach involves the synthesis of a planar indole precursor followed by a reduction that sets the relative stereochemistry of the C2 and C3 positions.
-
Diastereoselective C3-Functionalization via Enolate Chemistry: This method utilizes the existing stereocenter at C2 to direct the approach of an electrophile to a C3-enolate, thereby creating the second stereocenter in a controlled manner.
Strategy 1: Diastereoselective Hydrogenation of 3-Substituted-N-Boc-Indole-2-Carboxylates
This robust strategy relies on the regioselective hydrogenation of the pyrrole ring of an N-Boc-3-substituted-indole-2-carboxylate precursor. The facial selectivity of the hydrogenation, and thus the resulting cis or trans stereochemistry, can be influenced by the choice of catalyst and reaction conditions. Furthermore, the thermodynamically controlled epimerization at the C2 position provides a reliable route to access the alternative diastereomer.
Mechanistic Rationale:
The catalytic hydrogenation of the 2,3-double bond of the indole ring typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. For N-acylindole-2-carboxylates, this generally leads to the formation of the cis-diastereomer as the kinetic product. The N-Boc group and the C2-ester substituent play a significant role in directing the approach of the substrate to the catalyst.
The trans-diastereomer can then be accessed through a base-catalyzed epimerization of the C2-proton. The proton at C2 is acidic due to the adjacent carboxylate group. Under basic conditions, deprotonation leads to an enolate intermediate, which can be re-protonated from either face. The system equilibrates to the thermodynamically more stable diastereomer, which is often the trans isomer where the two bulky substituents are pseudo-equatorial, minimizing steric strain.[1]
Caption: Workflow for cis- and trans-indoline synthesis.
Protocol 1: Synthesis of cis-2,3-Disubstituted Indolines via Catalytic Hydrogenation
This protocol describes the synthesis of cis-indolines from N-Boc-3-substituted-indole-2-carboxylates.
Step-by-Step Methodology:
-
Precursor Synthesis: Prepare the required N-Boc-3-substituted-indole-2-carboxylate. This can be achieved through various methods, such as Friedel-Crafts acylation or alkylation at the C3 position of an N-Boc-indole-2-carboxylate ester.
-
Hydrogenation:
-
Dissolve the N-Boc-3-substituted-indole-2-carboxylate (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50-60 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-indoline derivative.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-diastereomer. The relative stereochemistry can be confirmed by NMR spectroscopy, where cis-isomers typically show a larger coupling constant (J) between the C2 and C3 protons.[1]
Protocol 2: Synthesis of trans-2,3-Disubstituted Indolines via Epimerization
This protocol details the conversion of the cis-diastereomer to the thermodynamically more stable trans-diastereomer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified cis-indoline derivative (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a strong base, such as potassium tert-butoxide (t-BuOK) (1.0-1.5 equiv), portion-wise.
-
Epimerization: Allow the reaction mixture to stir at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the equilibrium is reached, indicated by the disappearance of the cis-isomer and the formation of the trans-isomer.
-
Quenching and Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the pure trans-diastereomer.
| Substituent (R at C3) | Diastereomeric Ratio (cis : trans) after Hydrogenation | Yield of cis-isomer | Diastereomeric Ratio (cis : trans) after Epimerization | Yield of trans-isomer | Reference |
| Phenyl | >95:5 | 85% | <5:95 | 92% | [1] |
| -CH₂CO₂Me | >95:5 | 90% | <5:95 | 94% | [1] |
| Benzyl | >95:5 | 88% | <5:95 | 90% | [1] |
Strategy 2: Diastereoselective C3-Functionalization via Enolate Chemistry
This strategy involves the deprotonation of an N-Boc-indoline-2-carboxylate ester at the C3 position to form a planar enolate. The subsequent reaction with an electrophile is directed by the chiral C2 substituent, leading to a diastereoselective C-C bond formation.
Mechanistic Rationale:
The stereochemical outcome of the C3-alkylation is governed by the facial selectivity of the electrophilic attack on the enolate intermediate. The bulky N-Boc group and the C2-ester group create a biased steric environment. The electrophile is expected to approach from the face opposite to the bulkier substituent at C2, leading to the formation of the trans-product. In some cases, the lithium cation of the base (e.g., LDA) can chelate with the carbonyl oxygen of the ester and the Boc group, creating a rigid bicyclic structure that further enhances the facial bias.
Caption: Proposed mechanism for diastereoselective C3-alkylation.
General Protocol 3: Diastereoselective C3-Alkylation of Methyl N-Boc-indoline-2-carboxylate
Step-by-Step Methodology:
-
Preparation of LDA: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask, dissolve methyl N-Boc-indoline-2-carboxylate (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of the indoline ester. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, methyl iodide) (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis or chiral HPLC.
Complementary Approaches to Asymmetric Synthesis
While this guide focuses on using a chiral starting material, it is valuable to be aware of catalytic asymmetric methods that construct the 2,3-disubstituted indoline core from achiral precursors. These methods often offer high efficiency and stereoselectivity.
-
Organocatalytic Intramolecular Michael Addition: This approach can generate cis or trans indolines with high diastereo- and enantioselectivity, depending on the substrate and catalyst used. Chiral primary amines derived from cinchona alkaloids are often effective catalysts.[2][3]
-
Copper-Hydride Catalyzed Reductive Cyclization: A mild and highly functional group tolerant method for the synthesis of cis-2,3-disubstituted indolines in high yield and enantioselectivity.[4]
Caption: Catalytic asymmetric routes to chiral indolines.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The C3-alkylation protocol is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial for enolate formation and alkylation to prevent side reactions and ensure high diastereoselectivity.
-
Epimerization: Be aware of potential epimerization at C2 during workup or purification, especially if basic or acidic conditions are employed for extended periods.
-
N-Boc Conformations: The N-Boc group can exist as two rotamers, which can sometimes influence reactivity. Variable temperature NMR may be useful to study these dynamics if inconsistent results are obtained.
References
- Dounay, A. B., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2847.
-
Ascic, E., & Buchwald, S. L. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society, 137(13), 4666–4669. [Link]
- Alza, E., et al. (2012). Stereoselective synthesis of 2,3-disubstituted indoline diastereoisomers by chemoenzymatic processes. Organic & Biomolecular Chemistry, 10(42), 8527-8535.
-
Kim, H., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances, 7(88), 56457-56462. [Link]
- O'Brien, P., & Childs, A. C. (2013). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Beilstein Journal of Organic Chemistry, 9, 2136-2142.
- Majumdar, N., et al. (2012). Asymmetric synthesis of trans-2,3-disubstituted indoline derivatives. The Journal of Organic Chemistry, 77(1), 808-812.
Sources
Strategic N-Boc Deprotection of Indoline-2-Carboxylic Acid Under Mild Acidic Conditions
An Application Guide for Researchers
Abstract
The indoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis often necessitates the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group is preeminent for amine protection due to its stability and predictable reactivity.[1] The removal of the Boc group is a critical step that demands precision, particularly in the presence of other acid-sensitive functionalities. This application note provides a detailed guide for the N-Boc deprotection of indoline-2-carboxylic acid using mild acidic conditions. We will explore the underlying chemical mechanism, present validated experimental protocols, and discuss critical parameters that ensure high yield and purity of the final product.
Introduction: The Importance of Selective Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, especially in peptide and heterocyclic chemistry.[2] Its utility stems from its robustness under a wide range of chemical environments, yet its facile cleavage under acidic conditions allows for strategic unmasking of the amine.[1][3] However, "facile" does not imply indiscriminate. The challenge lies in selecting conditions mild enough to cleave the N-Boc bond with high efficiency while preserving the integrity of the indoline ring and any other sensitive moieties within a complex molecule. Harsh acidic conditions can lead to undesired side reactions, compromising yield and complicating purification.
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical foundation and practical protocols for achieving clean and selective N-Boc deprotection on the indoline-2-carboxylic acid framework.
The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed elimination reaction.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process occurs in four distinct steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA).[4][5] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily cleaves at the tert-butyl-oxygen bond. This fragmentation results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine of the indoline-2-carboxylic acid.[4][5] The evolution of CO2 gas is a characteristic sign of a successful deprotection reaction.[5]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid present, forming the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][5]
This mechanism highlights the generation of a key reactive intermediate: the tert-butyl cation . This electrophile is the primary source of potential side reactions, as it can alkylate any available nucleophiles on the substrate or in the reaction mixture.[6] While indoline-2-carboxylic acid itself lacks highly susceptible residues like tryptophan or methionine, awareness of this intermediate is critical when working with more complex derivatives.[6]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Comparative Analysis of Mild Acidic Conditions
The choice of acid, its concentration, and the solvent system are critical variables that dictate the reaction's success. Below is a summary of commonly employed mild acidic conditions suitable for the deprotection of N-Boc-indoline-2-carboxylic acid.
| Reagent System | Typical Concentration | Solvent | Temp. & Time | Key Characteristics & Insights |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT, 0.5-2 h | Workhorse Method: Highly effective and reliable.[1][2] TFA and DCM are volatile, simplifying removal under reduced pressure.[7] Can be too harsh for extremely acid-labile groups. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp., 0.5-4 h | High Selectivity: Often provides superior selectivity for N-Boc removal in the presence of other acid-labile groups like tert-butyl esters.[8][9][10] The reagent is commercially available or can be prepared. |
| Formic Acid | Neat or in DCM | DCM / Neat | Room Temp., 1-16 h | Milder Alternative: Generally slower than TFA, which can be advantageous for sensitive substrates.[2] Can sometimes lead to N-formylation as a side product.[11] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | DCM or Acetonitrile | Room Temp., < 2 h | Solid Reagent: An eco-friendly and easy-to-handle solid acid.[12] Its non-volatile nature requires a work-up for removal. |
Experimental Protocols
The following protocols are standardized procedures for the N-Boc deprotection of indoline-2-carboxylic acid. It is always recommended to first perform reactions on a small scale to optimize conditions for a specific substrate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used method due to its efficiency and the ease of removing the volatile reagents post-reaction.[13]
Materials and Reagents:
-
N-Boc-indoline-2-carboxylic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc-indoline-2-carboxylic acid in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.[4]
-
Acid Addition: Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v). A 1:1 mixture of TFA:DCM is often very effective.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.[1]
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4] To remove residual TFA, co-evaporate by adding DCM or toluene and concentrating again; repeat this process 2-3 times.[1][4]
-
Work-up (for Free Amine):
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Continue washing until CO₂ evolution ceases.[4]
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the solution and concentrate in vacuo to yield the deprotected indoline-2-carboxylic acid.
-
Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane
This method is prized for its high selectivity, particularly when tert-butyl ester or ether protecting groups are present elsewhere in the molecule and need to be preserved.[8][10]
Materials and Reagents:
-
N-Boc-indoline-2-carboxylic acid
-
4 M Hydrogen Chloride in 1,4-Dioxane (commercially available)
-
Diethyl ether (cold)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolution: Dissolve the N-Boc-indoline-2-carboxylic acid in the 4 M HCl/Dioxane solution.
-
Reaction: Stir the solution at room temperature for 30-60 minutes. The reaction is typically very fast.[8][10]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Isolation (as HCl Salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the indoline-2-carboxylic acid hydrochloride salt.[1]
-
Isolate the solid product by filtration or by centrifugation followed by decantation of the ether.
-
Wash the solid with additional cold diethyl ether and dry under vacuum.
-
-
Isolation (as Free Amine):
-
After removing the dioxane under vacuum, follow the neutralization and extraction work-up described in Protocol 1, Step 7 .
-
Caption: General workflow for N-Boc deprotection.
Concluding Remarks
The successful N-Boc deprotection of indoline-2-carboxylic acid is a fundamental yet critical transformation. The choice between a TFA-based system for speed and convenience or an HCl/dioxane system for enhanced selectivity depends entirely on the substrate's complexity and the presence of other sensitive functional groups.[1][8] By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently perform this deprotection, ensuring the integrity of their molecular scaffolds and advancing their research and development objectives. Careful monitoring and optimization for each specific derivative remain the cornerstones of achieving high-purity products.
References
- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- Benchchem. Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Organic Syntheses Procedure. L-Proline.
- R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.
- Benchchem. Side reactions of Boc deprotection with scavengers.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Benzopyranyl Indoline Analogs Utilizing 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis of benzopyranyl indoline analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols herein detail a strategic synthetic route commencing with the versatile building block, 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to facilitate the successful synthesis and exploration of this promising chemical scaffold.
Introduction: The Significance of Benzopyranyl Indoline Scaffolds
The fusion of benzopyran and indoline moieties creates a rigid, polycyclic framework that is a "privileged structure" in medicinal chemistry. Indoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. The benzopyran nucleus is also a common feature in many biologically active natural products and synthetic compounds[4]. The combination of these two pharmacophores in the form of benzopyranyl indoline analogs has led to the discovery of potent therapeutic agents, such as novel tyrosine kinase inhibitors and ATP-sensitive potassium channel openers[4][5].
The synthetic strategy detailed in this guide utilizes this compound as a key starting material. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions, making it an ideal choice for multi-step syntheses[6]. The following protocols will guide the user through a logical and efficient pathway to construct the target benzopyranyl indoline core.
Synthetic Strategy: A Multi-Step Approach
The synthesis of benzopyranyl indoline analogs from this compound is envisioned as a two-step process. The first step involves the formation of an amide bond between the indoline carboxylic acid and a substituted 2-hydroxybenzylamine. The second key step is an intramolecular cyclization to construct the benzopyran ring, likely proceeding through a Pictet-Spengler type mechanism.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 1,2,3,4-tetrahydroisoquinoline derivatives from 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
An Application Guide for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline Scaffolds via Ring Expansion of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] This application note presents a novel and detailed synthetic protocol for the preparation of THIQ derivatives starting from the readily available, conformationally constrained amino acid derivative, this compound. The proposed pathway circumvents classical THIQ syntheses, such as the Pictet-Spengler[1] or Bischler-Napieralski reactions[3], by employing a strategic ring expansion of the five-membered indoline ring. The core of this methodology is a Tiffeneau-Demjanov type rearrangement, a powerful tool for one-carbon ring expansions.[4][5] This guide provides a scientifically-grounded rationale, step-by-step experimental protocols, and expected analytical characterization for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of THIQs and a Novel Synthetic Approach
The THIQ framework is a cornerstone in the development of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective.[3][6] Its rigid structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for rational drug design. Traditional synthetic routes, while effective, often rely on the cyclization of acyclic phenylethylamine precursors.[3]
This guide explores an alternative strategy: the transformation of a pre-existing heterocyclic core. We begin with this compound, a chiral building block that can be viewed as a constrained analog of tryptophan. The central challenge, and the focus of this protocol, is the stereospecific expansion of its five-membered pyrrolidine ring into the six-membered piperidine ring of the THIQ system. This approach offers a unique entry into novel THIQ derivatives, particularly those functionalized at the C4 position.
The proposed synthetic sequence leverages a series of robust and well-understood transformations, culminating in a key Tiffeneau-Demjanov rearrangement. This reaction involves the diazotization of a primary amine to generate a reactive carbocation, which triggers a predictable 1,2-alkyl shift to achieve ring expansion.[7][8]
Proposed Synthetic Strategy & Mechanistic Rationale
The overall strategy involves converting the C2-carboxylic acid of the indoline starting material into an exocyclic aminomethyl group, which serves as the trigger for the ring expansion. The sequence is designed to be logical, high-yielding, and accessible with standard laboratory reagents.
Caption: Proposed multi-step synthesis of THIQ derivatives.
Causality Behind Experimental Choices:
-
Step 1: Amide Formation: The carboxylic acid must first be converted to a primary amide. This functional group is an ideal precursor to a primary amine via reduction. Direct reduction of the carboxylic acid could lead to the corresponding alcohol, which would necessitate a more complex series of reactions (e.g., conversion to a leaving group, substitution with azide, and subsequent reduction) to arrive at the primary amine. Amide formation is a more direct and efficient route.
-
Step 2: Amide Reduction: The reduction of the amide to the primary amine is the most critical precursor step. We select a powerful hydride donor like Lithium Aluminum Hydride (LAH) because it can efficiently reduce primary amides without affecting the tert-butoxycarbonyl (Boc) protecting group under controlled conditions.
-
Step 3: Tiffeneau-Demjanov Ring Expansion: This is the key transformation. The primary amine is treated with nitrous acid (HNO₂) to form a diazonium salt. This salt is an excellent leaving group, and its departure as N₂ gas is thermodynamically highly favorable, leading to the formation of a primary carbocation. This high-energy intermediate immediately rearranges to a more stable tertiary carbocation via the migration of the adjacent, more substituted C-C bond of the indoline ring. This concerted migration expands the ring by one carbon. The resulting carbocation is then quenched by water to form a hemiaminal, which rapidly tautomerizes to the stable ketone product.[4][8]
Detailed Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Reagents like LAH and diazonium intermediates are highly reactive and must be handled with extreme care.
Protocol 1: Synthesis of (S)-tert-butyl 2-carbamoylindoline-1-carboxylate (2)
-
Reagent Preparation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add oxalyl chloride (1.2 eq) dropwise to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Gas evolution (CO, CO₂) should be observed. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Ammonolysis:
-
In a separate flask, prepare a solution of ammonium hydroxide (excess, ~5-10 eq) in DCM or use gaseous ammonia bubbled through a cooled DCM solution.
-
Cool the activated acid chloride solution back to 0 °C.
-
Slowly add the acid chloride solution to the vigorously stirred ammonia solution. A white precipitate will form.
-
Stir the resulting suspension for 2-3 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the primary amide 2 as a white solid.
-
-
Characterization:
-
¹H NMR: Expect disappearance of the broad carboxylic acid proton signal (>10 ppm) and appearance of two new broad singlets for the -CONH₂ protons (~5.5-7.0 ppm).
-
IR: Expect a strong C=O stretch for the amide (~1650-1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
-
Protocol 2: Synthesis of (S)-tert-butyl 2-(aminomethyl)indoline-1-carboxylate (3)
-
Reagent Preparation:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) as a powder.
-
Carefully add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C.
-
Caution: LAH reacts violently with water. Ensure all glassware is perfectly dry.
-
-
Reduction:
-
Dissolve the amide 2 (1.0 eq) in anhydrous THF.
-
Add the amide solution dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Caution: This process is highly exothermic and generates hydrogen gas. Add quenching agents extremely slowly.
-
Stir the resulting granular precipitate for 1 hour until it becomes white and easily filterable.
-
-
Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary, though it is often clean enough for the next step.
-
-
Characterization:
-
¹H NMR: Expect the disappearance of the amide protons and the appearance of a new broad singlet for the -NH₂ protons (~1.5-2.5 ppm, integrates to 2H) and new signals for the -CH₂-NH₂ group.
-
IR: The amide C=O stretch will disappear. Look for the appearance of N-H bending vibrations (~1600 cm⁻¹).
-
Protocol 3: Synthesis of (S)-tert-butyl 4-oxo-3,4-dihydro-1H-isoquinoline-2(2H)-carboxylate (4)
-
Reagent Preparation:
-
Dissolve the primary amine 3 (1.0 eq) in a mixture of acetic acid and water (e.g., a 2:1 mixture) in a flask equipped with a stir bar.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Diazotization and Rearrangement:
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5 °C. Vigorous gas (N₂) evolution will occur.
-
Caution: Diazonium salts can be explosive when isolated. This reaction should always be run in solution at low temperatures and behind a blast shield.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the ketone 4 .
-
-
Characterization:
-
¹³C NMR: Expect the appearance of a ketone carbonyl signal in the range of 190-210 ppm.
-
IR: A new, strong C=O stretching band for the ketone should appear around 1700-1720 cm⁻¹.
-
Mass Spec: The molecular weight should correspond to the ring-expanded product.
-
Caption: Key mechanistic steps of the ring expansion.
Summary of Transformations and Expected Data
The following table summarizes the key transformations and expected outcomes for this synthetic protocol. Yields are hypothetical estimates based on similar literature transformations and may vary.
| Step | Starting Material | Key Reagents | Product | Expected Yield | Key Analytical Changes |
| 1 | Carboxylic Acid 1 | Oxalyl Chloride, NH₄OH | Amide 2 | 85-95% | IR: New C=O (~1660 cm⁻¹), N-H (~3300 cm⁻¹). ¹H NMR: New -CONH₂ signals. |
| 2 | Amide 2 | Lithium Aluminum Hydride | Amine 3 | 70-85% | IR: Disappearance of amide C=O. ¹H NMR: Disappearance of amide protons. |
| 3 | Amine 3 | NaNO₂, Acetic Acid | Ketone 4 | 50-70% | IR: New ketone C=O (~1710 cm⁻¹). ¹³C NMR: New C=O signal (~200 ppm). |
| 4 | Ketone 4 | e.g., NaBH₄ | Alcohol / Alkane 5 | 80-95% | IR: Disappearance of ketone C=O; appearance of -OH stretch (if alcohol). |
Laboratory Workflow Visualization
To ensure reproducibility and operational efficiency, the following workflow diagram outlines the entire process from start to finish.
Caption: Comprehensive laboratory workflow diagram.
Conclusion
This application note details a robust and novel synthetic route to access valuable 1,2,3,4-tetrahydroisoquinoline derivatives through the ring expansion of N-Boc-2-indolinecarboxylic acid. By leveraging a key Tiffeneau-Demjanov rearrangement, this strategy provides a unique entry point to C4-functionalized THIQs, which can be further diversified. The provided step-by-step protocols, mechanistic insights, and workflow visualizations are designed to enable researchers in medicinal chemistry and organic synthesis to confidently implement this methodology and explore new chemical space in their drug discovery programs.
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
Demjanov, N. J., & Demjanov, N. J. (1903). Über die Umlagerung von Aminen bei der Einwirkung von salpetriger Säure. Berichte der deutschen chemischen Gesellschaft, 36(2), 1588-1597. [Link]
-
Tiffeneau, M., & Demjanov, N. J. (1937). The Tiffeneau–Demjanov rearrangement. Bulletin de la Société Chimique de France, 4, 1575. [Link]
-
Kaur, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13275. [Link]
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6463. [Link]
-
ACS Publications. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. [Link]
-
Fujioka, H., et al. (2019). Stereospecific ring-expanding skeletal rearrangement of isoindoline to tetrahydroisoquinoline via a sequential aziridine ring formation/opening. Heterocycles, 99(2), 1238-1244. [Link]
-
ResearchGate. (2016). Synthesis of fused indoline, tetrahydroisoquinoline, and pyrrolidine 1,3,4-benzotriazepines. ResearchGate. [Link]
-
Ielo, L., et al. (2020). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 151, 1-20. [Link]
-
Chakarova, K., et al. (2016). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 21(10), 1289. [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. Wikipedia. [Link]
-
ResearchGate. (2008). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
Application Notes & Protocols: A Guide to Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-arylindoles is a cornerstone in medicinal chemistry and materials science, owing to their prevalence in biologically active compounds and functional materials.[1][2] Traditional methods for their synthesis, such as the Ullmann condensation and Buchwald-Hartwig amination, often necessitate harsh reaction conditions or the use of expensive catalysts and ligands.[3][4][5] This document provides a comprehensive guide to a modern and efficient alternative: the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids. This method offers a strategic advantage by utilizing readily available carboxylic acids as coupling partners, releasing carbon dioxide as the sole byproduct, which aligns with the principles of green chemistry.[6][7] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol, and discuss the scope and limitations to empower researchers in applying this powerful reaction to their synthetic challenges.
Introduction: The Strategic Advantage of Decarboxylative Coupling
N-arylindoles are a privileged scaffold in a myriad of pharmacologically significant molecules, including anticancer agents and inhibitors of various protein kinases.[1][2] The development of robust and versatile synthetic routes to these structures is therefore of paramount importance.
Decarboxylative cross-coupling reactions have emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional methods that often rely on pre-functionalized organometallic reagents.[8][9] In the context of N-arylation, this strategy allows for the direct coupling of a carboxylic acid with an aryl halide. The copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids is particularly noteworthy for several reasons:
-
Atom Economy: The reaction proceeds with the extrusion of CO2, a benign byproduct, leading to high atom economy.
-
Accessibility of Starting Materials: Indole-2-carboxylic acids are readily available and can be synthesized through various established methods.
-
Functional Group Tolerance: This method has demonstrated good tolerance for a range of functional groups on both the indole core and the aryl halide.[1][2]
This guide will provide the necessary theoretical and practical knowledge to successfully implement this reaction in a laboratory setting.
Mechanistic Insights: The Catalytic Cycle
The copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids is proposed to proceed through a catalytic cycle involving several key steps. A plausible mechanism is outlined below.[1][3]
Figure 1: Proposed Catalytic Cycle.
-
Formation of Copper Carboxylate: The reaction initiates with the coordination of the indole-2-carboxylic acid to the copper(I) catalyst, forming a copper carboxylate intermediate.[1]
-
Decarboxylation: This intermediate then undergoes decarboxylation to generate an indolyl-copper species and releases carbon dioxide.[1]
-
Anion Exchange and Oxidative Addition: The indolyl-copper species can then react with the aryl halide. A proposed pathway involves an anion exchange followed by oxidative addition of the aryl halide to the copper center, leading to a copper(III) intermediate.[1]
-
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-N bond of the N-arylindole product and regenerates the active copper(I) catalyst for the next cycle.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol is based on a well-established procedure for the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids.[2]
Materials and Equipment
Reagents:
-
Indole-2-carboxylic acid (and its derivatives)
-
Aryl halide (iodides and bromides are typically used)[1]
-
Potassium phosphate (K₃PO₄) as the base[1]
-
N-Methyl-2-pyrrolidone (NMP) as the solvent[1]
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
Equipment:
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Experimental Workflow.
Step-by-Step Protocol:
-
Assemble the Reaction Vessel: To a dry Schlenk tube containing a magnetic stir bar, add Cu₂O (0.02 mmol, 10 mol%), K₃PO₄ (0.4 mmol, 2.0 equiv), indole-2-carboxylic acid (0.2 mmol, 1.0 equiv), and the aryl halide (0.2 mmol, 1.0 equiv).[2]
-
Establish an Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Add Solvent: Add N-methylpyrrolidone (NMP, 2.0 mL) to the mixture via a syringe.[2]
-
Reaction: Stir the mixture at room temperature for a few minutes to ensure homogeneity. Then, heat the reaction mixture to 160 °C and maintain this temperature with vigorous stirring for 12 hours.[1]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc).[2]
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-arylindole.
Substrate Scope and Performance
This copper-catalyzed decarboxylative N-arylation method exhibits good functional group tolerance and is effective with a variety of indole-2-carboxylic acids and aryl halides.[1][2]
Aryl Halide Scope
Both aryl iodides and bromides are generally effective coupling partners. The reaction accommodates both electron-donating and electron-withdrawing substituents on the aryl halide.[1] However, sterically hindered aryl halides, such as those with ortho-substituents, may lead to lower yields.[1]
Indole-2-Carboxylic Acid Scope
A range of substituents on the indole ring are well-tolerated, allowing for the synthesis of a diverse library of N-arylindoles.
Table 1: Representative Examples of Substrate Scope and Yields
| Entry | Indole-2-carboxylic Acid | Aryl Halide | Product | Yield (%) |
| 1 | Indole-2-carboxylic acid | Iodobenzene | 1-Phenyl-1H-indole | 99[1] |
| 2 | Indole-2-carboxylic acid | 4-Iodotoluene | 1-(p-Tolyl)-1H-indole | 95 |
| 3 | Indole-2-carboxylic acid | 4-Fluoroiodobenzene | 1-(4-Fluorophenyl)-1H-indole | 90[2] |
| 4 | 5-Bromoindole-2-carboxylic acid | Iodobenzene | 5-Bromo-1-phenyl-1H-indole | 88 |
| 5 | Indole-2-carboxylic acid | Bromobenzene | 1-Phenyl-1H-indole | 85 |
| 6 | Indole-2-carboxylic acid | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-indole | 82 |
Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure the inert atmosphere is maintained throughout the reaction.
-
Low Yield: Low yields can sometimes be attributed to impure starting materials or inefficient stirring. Ensure all reagents are of high purity and that the reaction mixture is well-agitated. The choice of base and solvent is also critical; K₃PO₄ and NMP have been identified as optimal for this transformation.[1]
-
Side Reactions: In some cases, side reactions such as protodecarboxylation of the starting material may occur. Careful control of the reaction conditions is crucial to minimize these pathways.
Conclusion
The copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids is a robust and efficient method for the synthesis of N-arylindoles. Its operational simplicity, use of a relatively inexpensive and environmentally benign catalyst, and broad substrate scope make it a valuable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and following the detailed protocol provided, scientists can effectively leverage this reaction to accelerate their research and development efforts in the synthesis of novel indole-containing molecules.
References
-
Organic Reactions. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]
-
Goossen, L. J., Rodriguez, N., & Goossen, K. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5006-5024. [Link]
-
Niknam, K., & Fatehi, A. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(1), 1-21. [Link]
-
Hosseyni, S. (2020). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 10(52), 31235-31256. [Link]
-
Cihak, T., Vychodilova, H., & Stara, I. G. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5013. [Link]
-
Sajna, K. V., & Priyadarshini, P. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]
-
Ullmann-type C–N coupling reaction. (n.d.). In Wikipedia. Retrieved December 1, 2023, from [Link]
-
Shang, R., & Liu, L. (2011). Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry, 54(12), 1670-1687. [Link]
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]
- 6. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Optimizing EDCI/HOBt Coupling for Boc-Indoline-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Constrained Scaffold
Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) is a valuable synthetic building block in medicinal chemistry, prized for its conformationally constrained scaffold that can mimic both L-proline and L-phenylalanine.[1][2][3] This rigidity can enforce specific secondary structures in peptides, such as β-turns, and enhance metabolic stability.[1] However, the very features that make it attractive also present significant synthetic challenges. As a secondary amine incorporated into a bulky bicyclic system, Boc-Inp-OH is sterically hindered and exhibits reduced reactivity in standard amide coupling reactions.[4][5]
Direct coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) alone often leads to sluggish reactions, low yields, and the formation of undesirable side products. This guide provides a comprehensive framework for optimizing the EDCI/1-Hydroxybenzotriazole (HOBt) mediated coupling of Boc-Inp-OH, focusing on the mechanistic rationale behind each parameter to empower researchers to troubleshoot and achieve high-efficiency amide bond formation.
The Mechanistic Imperative: Why EDCI Needs a Partner
Standard carbodiimide-mediated couplings proceed through a highly reactive O-acylisourea intermediate.[6][7] While reactive, this intermediate is notoriously unstable and prone to two deleterious pathways that compete with the desired aminolysis:
-
Racemization: For chiral carboxylic acids, the intermediate can cyclize to form a planar oxazolone, leading to a loss of stereochemical integrity.[8]
-
N-Acylurea Formation: An intramolecular O-to-N acyl migration can occur, forming a stable and unreactive N-acylurea byproduct.[6][9] This rearrangement consumes the activated acid, permanently capping it and reducing the overall yield.[7]
The introduction of HOBt is the cornerstone of modern carbodiimide chemistry for mitigating these issues.[10] HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea intermediate to form a more stable HOBt-active ester.[11] This new intermediate is sufficiently reactive to couple with an amine but is significantly less prone to both racemization and rearrangement, thus funneling the reaction toward the desired amide product.[12][13]
Figure 1. Mechanism of EDCI/HOBt coupling. HOBt intercepts the unstable O-acylisourea to prevent N-acylurea formation.
Core Protocol: Solution-Phase EDCI/HOBt Coupling of Boc-Inp-OH
This protocol provides a robust starting point for coupling Boc-Inp-OH to a primary or secondary amine (e.g., an amino acid ester). Optimization based on the specific substrates is highly recommended.
Materials:
-
Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)
-
Amine component (as a free base or hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
Anhydrous Solvent (DCM or DMF)
-
Tertiary base (e.g., DIPEA or NMM) if using an amine salt
-
Standard workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)
Experimental Procedure:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. nbinno.com [nbinno.com]
Application Note: A Scalable, High-Purity Synthesis of (S)-1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Strategic Overview & Rationale
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is dissected into two primary stages:
-
Asymmetric Synthesis of (S)-Indoline-2-carboxylic Acid: Traditional routes often rely on the classical resolution of a racemic mixture, which is inherently limited to a theoretical maximum yield of 50% without a racemization/recycling loop for the unwanted enantiomer.[1] To enhance efficiency and atom economy for large-scale production, we adopt a modern chemoenzymatic approach. This strategy utilizes a biocatalytic desymmetrization followed by a copper-catalyzed intramolecular N-arylation, delivering the chiral core with high enantiopurity in fewer steps.[2][3]
-
N-Boc Protection: The secondary amine of the indoline core is protected using di-tert-butyl dicarbonate (Boc₂O). This is a standard, high-yielding reaction that proceeds under mild conditions, making it ideal for large-scale processing without risking racemization of the adjacent chiral center.[4][5]
The complete workflow is outlined below.
Figure 1: Overall synthetic workflow.
Part I: Protocol for (S)-Indoline-2-carboxylic Acid
Principle & Mechanistic Insight
This synthesis hinges on a copper(I)-catalyzed intramolecular Ullmann-type N-arylation.[2] The process involves the cyclization of an enantiopure o-halophenylalanine derivative. The key precursor, (S)-o-chlorophenylalanine, is efficiently produced via the asymmetric hydroamination of o-chlorocinnamic acid using a phenylalanine ammonia lyase (PAL) biocatalyst.[2][3] The subsequent cyclization proceeds by coordination of the amine to the copper catalyst, followed by oxidative addition into the aryl-chloride bond and subsequent reductive elimination to form the indoline ring. The use of a base is critical to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Experimental Protocol (100 g Scale)
Materials:
-
(S)-2-Bromo-L-phenylalanine (Alternative starting material, commercially available) (100 g, 0.41 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous (62 g, 0.45 mol)
-
Copper(I) Chloride (CuCl) (0.41 g, 4.1 mmol, 1 mol%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (400 mL)
-
Ethyl Acetate (EtOAc) (1.5 L)
-
37% Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (S)-2-bromo-L-phenylalanine (100 g), potassium carbonate (62 g), and copper(I) chloride (0.41 g).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (400 mL).
-
Inerting: Purge the reactor with a slow stream of nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. The reaction is exothermic initially. Maintain the temperature in this range.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 4-6 hours, indicated by the complete consumption of the starting material.[6]
-
Cooling and Quench: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Work-up: Add water (400 mL) and ethyl acetate (500 mL) to the reactor. Stir for 10 minutes. Carefully adjust the pH of the aqueous layer to ~3.3 with 37% HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield (S)-Indoline-2-carboxylic acid as a solid.
Part II: Protocol for N-Boc Protection
Principle & Mechanistic Insight
The protection of the indoline nitrogen is achieved via nucleophilic attack on a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The secondary amine of (S)-Indoline-2-carboxylic acid acts as the nucleophile. The reaction is typically performed in the presence of a mild base, which serves to deprotonate the carboxylic acid and neutralize the acidic byproducts, driving the reaction to completion.
Figure 2: Conceptual mechanism for N-Boc protection. (Note: Image placeholders are used for structural formulas).
Experimental Protocol (100 g Scale)
Materials:
-
(S)-Indoline-2-carboxylic acid (65 g, 0.40 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (96 g, 0.44 mol, 1.1 eq.)
-
Sodium Bicarbonate (NaHCO₃) (67 g, 0.80 mol)
-
Tetrahydrofuran (THF) (650 mL)
-
Water (H₂O) (650 mL)
-
Ethyl Acetate (EtOAc) (1 L)
-
1M Hydrochloric Acid (HCl)
-
Brine
Procedure:
-
Dissolution: In a 2 L reactor, suspend (S)-Indoline-2-carboxylic acid (65 g) in a mixture of THF (650 mL) and water (650 mL).
-
Base Addition: Add sodium bicarbonate (67 g) in portions. Stir until all solids dissolve and gas evolution ceases.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (96 g) in THF (100 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 20-25 °C.
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours).
-
IPC: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 350 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final product as a white or off-white solid. The product is often of sufficient purity for subsequent steps without further purification.
Data Summary & Quality Control
All quantitative data should be carefully recorded. The following table provides expected outcomes and necessary quality control checks.
| Parameter | Stage 1: (S)-Indoline-2-carboxylic Acid | Stage 2: (S)-Boc-Indoline-2-carboxylic Acid |
| Appearance | White to off-white solid | White crystalline solid |
| Typical Yield | 85-95% | >95% |
| Purity (HPLC) | >98.5% | >99.0% |
| Enantiomeric Excess (ee%) | >99.0% (Chiral HPLC) | >99.0% (Chiral HPLC) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS |
| Melting Point | Not specified | ~131-135 °C[7] |
| Optical Rotation | Specific rotation to be determined | Specific rotation to be determined |
Safety & Handling
-
N-Methyl-2-pyrrolidone (NMP): NMP is a reproductive toxin. Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) Chloride: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and can cause irritation. Handle in a fume hood.
-
Acids/Bases: Handle concentrated HCl and basic solutions with care, using appropriate PPE. Acidification and neutralization steps can be exothermic and may release gas.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
References
-
de Lange, B., Hyett, D. J., Maas, P. J. D., Mink, D., van Assema, F. B. J., Sereinig, N., de Vries, A. H. M., & de Vries, J. G. (n.d.). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. University of Groningen Research Portal. Available at: [Link]
-
ResearchGate. (2015). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available at: [Link]
-
ResearchGate. (2011). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Available at: [Link]
- Google Patents. (2007). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]
-
Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Caggiano, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e70008. Available at: [Link]
-
Miyaji, R., Asano, K., & Matsubara, S. (2014). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters, 16(19), 5044–5047. Available at: [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Available at: [Link]
-
ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available at: [Link]
-
Gerard, B., O'Shea, M. W., Donahue, M. G., & Dandapani, S. (2011). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. The Journal of Organic Chemistry, 76(6), 1898–1901. Available at: [Link]
-
Organometallics. (2019). Asymmetric Synthesis Enabled by Organometallic Complexes. Available at: [Link]
-
Princeton University. (n.d.). Full Anhydride SI. Available at: [Link]
-
Zhang, H., Li, X., Wang, Z., De Clercq, E., & Pannecouque, C. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Somfai, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17094-17103. Available at: [Link]
-
CORE. (n.d.). The Swiss Industrial Biocatalysis Consortium (SIBC) turns 20!. Available at: [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
- 1. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges in the Purification of Boc-Indoline Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of tert-butyloxycarbonyl (Boc)-protected indoline derivatives. As crucial intermediates in pharmaceutical and agrochemical research, the purity of these compounds is paramount to the success of subsequent synthetic steps and the integrity of biological data. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-indoline derivative unexpectedly deprotecting during silica gel column chromatography?
A1: This is a frequent and frustrating issue rooted in the acidic nature of standard silica gel. The Boc protecting group is notoriously labile to acid, and the silanol groups (Si-OH) on the silica surface can create a localized acidic microenvironment sufficient to catalyze the removal of the Boc group.[1][2][3][4] This leads to the free indoline, which will have a significantly different polarity and may co-elute with other impurities or streak down the column.
Q2: I'm observing significant tailing of my Boc-indoline derivative peak during HPLC analysis and column chromatography. What causes this?
A2: Peak tailing is often a result of secondary interactions between the basic nitrogen of the indoline ring and the acidic silanol groups of the silica-based stationary phase.[5] Even with the Boc group present, the lone pair on the nitrogen can engage in these undesirable interactions, leading to poor peak shape and reduced resolution. This issue can be exacerbated if the mobile phase is not optimized to suppress these interactions.
Q3: My purified Boc-indoline derivative is an oil and refuses to crystallize, even at low temperatures. How can I obtain a solid product?
A3: The inability to crystallize is a common hurdle, often indicating the presence of persistent impurities that inhibit the formation of a crystal lattice.[6][7][8] Even small amounts of structurally similar byproducts or residual solvents can act as "crystallization poisons." Additionally, the inherent conformational flexibility of some Boc-indoline derivatives can make crystallization challenging. Some Boc-protected amino acids are themselves thick oils, a property that can be passed on to their derivatives.[8]
Q4: After purification, my product shows multiple spots on the TLC plate. What could be the reason?
A4: There are several potential causes for observing multiple spots on a TLC plate post-purification:
-
Co-eluting Impurities: The solvent system used for column chromatography may not have been sufficient to resolve your product from a closely related impurity.[7]
-
On-plate Decomposition: The acidic nature of the silica on the TLC plate could be causing partial deprotection of the Boc group, leading to a second spot corresponding to the free indoline.[7][9]
-
Oxidation: Indoline derivatives can be susceptible to air oxidation, especially if they have electron-rich substituents, leading to the formation of colored impurities.[7]
Troubleshooting Guides
Guide 1: Combating On-Column Boc Deprotection
This guide provides a systematic approach to prevent the undesired cleavage of the Boc group during silica gel chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Optimizing N-Boc Deprotection of Indoline-2-Carboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the N-Boc deprotection of indoline-2-carboxylic acid, a critical transformation in synthetic chemistry. The unique electronic properties of the indoline scaffold, coupled with the lability of the carboxylic acid group, can present significant challenges, leading to side product formation and reduced yields. This document is designed to help you navigate these complexities, ensuring clean, efficient, and reproducible outcomes.
Core Principles: Understanding the Reaction
Q1: What is the mechanism of N-Boc deprotection, and why does it generate side products?
The N-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism is an acid-catalyzed elimination reaction.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Cleavage: The protonated intermediate is unstable and fragments, leading to the release of the free amine, carbon dioxide, and a highly reactive tert-butyl cation (t-Bu⁺).[4]
-
Side Reactions: This electrophilic tert-butyl cation is the primary source of side products.[4][5] It can readily react with any nucleophilic sites on the substrate or solvent, leading to unwanted alkylation. The indoline ring, being electron-rich, is particularly susceptible to this side reaction.[6]
The diagram below illustrates this fundamental mechanism.
Caption: Acid-catalyzed N-Boc deprotection and side product formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-Boc deprotection of indoline-2-carboxylic acid in a question-and-answer format.
Problem 1: Incomplete Deprotection
Q: My reaction is sluggish or appears incomplete when I monitor it by TLC/LC-MS. What are the likely causes and how can I resolve this?
A: An incomplete reaction is typically due to insufficient acid strength, concentration, or reaction time. The steric hindrance of the indoline-2-carboxylic acid moiety can also slow the reaction compared to simpler amines.[7][8]
Solutions:
-
Verify Acid Quality and Quantity: Ensure your acid (e.g., TFA) is not old or hydrated. Use a sufficient excess. Standard protocols often use TFA in concentrations ranging from 20% to 50% in a solvent like dichloromethane (DCM).[5][9]
-
Increase Reaction Time/Temperature: Monitor the reaction over a longer period (e.g., 1-4 hours). If the reaction is still incomplete at room temperature, consider gentle warming, but be cautious, as this can promote side reactions like decarboxylation.[5]
-
Switch Acid System: If TFA/DCM is ineffective, switching to 4M HCl in 1,4-dioxane is a robust alternative.[5] This system is often highly effective, and the product frequently precipitates as the hydrochloride salt, which can simplify purification.
Table 1: Recommended Starting Conditions for N-Boc Deprotection
| Reagent System | Concentration | Temperature | Typical Time | Key Considerations |
| TFA / DCM | 20-50% (v/v) | 0°C to RT | 30 min - 4 h | Most common method; scavengers are highly recommended.[5][9] |
| 4M HCl / 1,4-Dioxane | 4 M | Room Temp | 1 - 4 h | Excellent alternative; product may precipitate as HCl salt.[5][10] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Room Temp | Variable | Milder conditions, useful for highly sensitive substrates.[5] |
Problem 2: Formation of an Unexpected Side Product (+56 Da)
Q: I'm observing a major side product with a mass increase of +56 Da compared to my desired product. What is this impurity and how do I prevent it?
A: A mass increase of +56 atomic mass units is the classic signature of tert-butylation, where the reactive tert-butyl cation generated during deprotection alkylates your molecule.[4][5] The electron-rich aromatic ring of the indoline is a prime target for this electrophilic attack.
Solution: Employ Scavengers
The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause harm.[5]
Caption: The role of scavengers in preventing side reactions.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Recommended % (v/v) | Mechanism of Action & Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces the tert-butyl cation to isobutane. Highly effective and a general-purpose choice.[5] |
| Water (H₂O) | 2.5 - 5% | Traps the cation to form harmless tert-butanol. A simple and effective option.[5] |
| Thioanisole | 5% | Particularly useful for protecting sulfur-containing residues (like methionine) but also effective for protecting electron-rich rings like indoles.[5] |
Problem 3: Loss of the Carboxylic Acid Group (Decarboxylation)
Q: My desired product is absent, and I suspect decarboxylation has occurred. Why does this happen, and how can I avoid it?
A: Indole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions or at elevated temperatures.[11][12] The indoline structure shares some of this sensitivity. If you are using high concentrations of strong acid or heating the reaction, decarboxylation is a significant risk.
Solutions:
-
Use Milder Conditions: Avoid heating the reaction. Whenever possible, run the deprotection at 0°C or room temperature.
-
Reduce Acid Concentration: Use the lowest concentration of acid that still provides a reasonable reaction rate. For example, try 20% TFA in DCM instead of 50%.
-
Switch to a Milder Acid System: Consider using 4M HCl in dioxane, which is often less harsh than concentrated TFA mixtures.[10] For extremely sensitive substrates, a weaker acid like p-toluenesulfonic acid (pTSA) may be required.[5] In some cases, non-acidic methods, though less common, might be explored.[1][13]
Problem 4: Complex Purification / Difficult Work-up
Q: The aqueous work-up is messy, and I'm losing my product. What is a better procedure?
A: The resulting indoline-2-carboxylic acid is an amino acid and can be amphoteric or have high water solubility, especially in its protonated (salt) form. Standard aqueous work-ups involving bicarbonate washes can lead to emulsions or loss of product into the aqueous layer.[14]
Solutions:
-
Evaporation: For many applications, the simplest work-up is to remove the DCM and TFA under reduced pressure (in vacuo).[9][14] The resulting TFA salt can often be used directly in the next step (e.g., a peptide coupling) without further purification.
-
Precipitation/Trituration: After removing the volatiles, you can often precipitate the product by adding a non-polar solvent like diethyl ether and then collecting the solid by filtration.[14]
-
Use HCl/Dioxane: As mentioned, using 4M HCl in dioxane often causes the product to precipitate directly from the reaction mixture as the HCl salt. This can be isolated by simple filtration, providing a very clean and efficient work-up.[14]
Frequently Asked Questions (FAQs)
Q1: Which acid system is best for my substrate: TFA/DCM or HCl/Dioxane? A: This is substrate-dependent. TFA/DCM is a powerful, versatile system but often requires scavengers. HCl/Dioxane is an excellent alternative that can simplify work-up through precipitation of the HCl salt and may be milder for substrates prone to decarboxylation. It is recommended to screen both conditions on a small scale if you are unsure.
Q2: How do I properly monitor the reaction progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, the product (free amine) will have a much lower Rf value than the starting material (Boc-protected). A co-spot of the starting material and the reaction mixture is highly recommended to confirm consumption. LC-MS is definitive for confirming the mass of the desired product and identifying any side products.
Q3: Can I perform this deprotection if I have other acid-sensitive functional groups in my molecule? A: Yes, but with caution. The Boc group is generally more acid-labile than many other protecting groups (e.g., Cbz, Fmoc, most esters).[4] However, very sensitive groups like acetals or t-butyl esters will likely be cleaved as well. In such cases, using milder, carefully controlled conditions (e.g., lower temperature, reduced acid concentration) is critical.[10] A milder deprotection reagent system, such as oxalyl chloride in methanol, has also been reported for substrates with acid-labile functionalities.[13][15]
Q4: What is the best way to remove residual TFA after evaporation? A: If trace amounts of TFA are problematic for your next step, you can perform an azeotropic removal. After the initial evaporation, dissolve the residue in a solvent like DCM or toluene and re-evaporate. Repeating this process 2-3 times is usually effective at removing residual acid.
Optimized Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA with Scavengers
This protocol is a robust starting point for most indoline-2-carboxylic acid substrates.
-
Reaction Setup: Dissolve the N-Boc-indoline-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Add Scavengers: To the cooled solution, add triisopropylsilane (TIS, 0.5 equiv., ~5% v/v) and water (0.5 equiv., ~2.5% v/v).
-
Initiate Deprotection: Slowly add trifluoroacetic acid (TFA, 10-20 equiv., to make a final concentration of 25-50% v/v in the solution).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used as is, or triturated with cold diethyl ether to yield a solid product, which is then collected by filtration.
Protocol 2: Mild N-Boc Deprotection using HCl in 1,4-Dioxane
This protocol is ideal for substrates prone to side reactions under stronger acidic conditions or for simplifying purification.
-
Reaction Setup: Dissolve the N-Boc-indoline-2-carboxylic acid (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if necessary (many substrates dissolve directly in the reagent).
-
Initiate Deprotection: Add a commercially available solution of 4M HCl in 1,4-dioxane (10-20 equiv.).
-
Reaction: Stir the mixture at room temperature. Often, the deprotected product will precipitate as the hydrochloride salt within 30 minutes to 2 hours. Monitor for completion by analyzing the supernatant via TLC or LC-MS.
-
Work-up: Once the reaction is complete, collect the precipitated solid by filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities. Dry the product under vacuum.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
HETEROCYCLES, Vol. 51, No. 12, 1999. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]
-
Singh, S., Kumar, V., & Singh, B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25191-25197. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-Ind-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of Boc-Ind-OH.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and generally reliable method involves the direct N-acylation of indoline-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a base to deprotonate the indoline nitrogen, enhancing its nucleophilicity. Common bases include sodium hydroxide or triethylamine (TEA), often used in a mixed solvent system like THF/water or dioxane/water to ensure solubility of both the starting material and reagents.[1]
Q2: I've run the reaction, but my yield is low and I see multiple spots on my TLC plate. What are the likely byproducts?
Low yields and multiple TLC spots are common issues. The primary byproducts to suspect are:
-
1-Boc-indoline: The product of decarboxylation, where the carboxylic acid group is lost.
-
Unreacted Indoline-2-carboxylic acid: Indicating an incomplete reaction.
-
Over-Bocylated species: In some cases, di- or even tri-Boc adducts can form, although this is less common for this specific substrate.[2]
-
Diketopiperazine: Formed from the self-condensation of two molecules of indoline-2-carboxylic acid, particularly if the carboxylic acid is activated under harsh conditions.[3]
Q3: My reaction seems to be very sluggish or stalls completely. What are the potential causes?
Several factors can lead to a slow or incomplete reaction:
-
Poor Solubility: Indoline-2-carboxylic acid is zwitterionic and can have poor solubility in purely organic solvents, which slows down the reaction. Using a biphasic solvent system (e.g., THF/water, dioxane/water) is often necessary.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the indoline nitrogen, which is a relatively weak nucleophile.
-
Low Reaction Temperature: While higher temperatures can promote byproduct formation, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. Room temperature is a good starting point.
-
Poor Quality Reagents: Ensure the (Boc)₂O is fresh, as it can degrade over time.
Q4: Decarboxylation seems to be a major issue in my synthesis. How can I minimize the formation of 1-Boc-indoline?
Decarboxylation is often promoted by excessive heat.[4] To mitigate this:
-
Maintain Moderate Temperatures: Avoid heating the reaction mixture unless necessary. Running the reaction at room temperature or even 0 °C is often sufficient.
-
pH Control: While basic conditions are required, excessively harsh bases or high pH can sometimes facilitate decarboxylation. A moderately basic environment (pH 8-10) is generally optimal.
-
Prompt Work-up: Once the reaction is complete (as monitored by TLC or LC-MS), proceed with the work-up without delay to avoid prolonged exposure to reaction conditions that might favor decarboxylation.
Q5: Purification is proving difficult. What are the best strategies to isolate pure this compound?
The key to successful purification is understanding the nature of the impurities.
-
Acid-Base Extraction: This is a powerful first step. The desired product is an acid and can be separated from neutral byproducts like 1-Boc-indoline. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Flash Column Chromatography: If acidic/basic extraction is insufficient, flash chromatography on silica gel is the next step. A gradient elution system, typically with a mixture of hexanes/ethyl acetate and a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is effective.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific experimental issues.
Guide 1: Issue - Significant Amount of Unreacted Starting Material
-
Symptoms:
-
A persistent spot corresponding to indoline-2-carboxylic acid on the TLC plate.
-
LC-MS analysis shows a major peak for the starting material mass.
-
The isolated product yield is very low.
-
-
Probable Causes & Mechanistic Explanation:
-
Insufficient Nucleophilicity: The nitrogen of the indoline is a secondary amine and part of an aromatic system, making it less nucleophilic than a simple aliphatic amine. Incomplete deprotonation by the base leaves the nitrogen in its less reactive protonated state.
-
Solubility Issues: The zwitterionic nature of the starting material can cause it to crash out of solution if an inappropriate solvent system is used, effectively halting the reaction.
-
Hydrolysis of (Boc)₂O: In biphasic systems with water, the Boc anhydride can be hydrolyzed, consuming the reagent before it has a chance to react with the indoline.
-
-
Solutions & Self-Validating Protocols:
-
Optimize Base and Stoichiometry:
-
Protocol: Use at least 2.0 equivalents of a base like NaOH or LiOH in a dioxane/water (1:1) mixture. Add 1.1-1.2 equivalents of (Boc)₂O portion-wise over 30 minutes.
-
Validation: Monitor the reaction by TLC. The disappearance of the starting material spot should be evident within 1-2 hours.
-
-
Improve Solubility:
-
Protocol: If using a purely organic solvent like THF, add a co-solvent like water or DMF to aid in dissolving the starting material.
-
Validation: A homogenous reaction mixture should be observed.
-
-
Control Reagent Addition:
-
Protocol: Add the (Boc)₂O slowly to the solution of indoline-2-carboxylic acid and base. This ensures that the Boc anhydride reacts with the amine rather than being hydrolyzed.
-
-
Guide 2: Issue - Predominant Formation of Decarboxylated Byproduct (1-Boc-indoline)
-
Symptoms:
-
A major non-polar spot on the TLC plate.
-
LC-MS analysis shows a peak corresponding to the mass of 1-Boc-indoline.
-
The desired acidic product is present in minor quantities.
-
-
Probable Causes & Mechanistic Explanation:
-
Thermal Instability: Indole-2-carboxylic acids are known to undergo decarboxylation upon heating.[4] The indoline analogue retains some of this instability, particularly under basic conditions which can stabilize the resulting carbanion intermediate.
-
Prolonged Reaction Time: Leaving the reaction for an extended period, even at room temperature, can lead to a gradual accumulation of the decarboxylated byproduct.
-
-
Solutions & Self-Validating Protocols:
-
Strict Temperature Control:
-
Protocol: Set up the reaction in an ice bath (0-5 °C). Add the base and (Boc)₂O at this temperature. Allow the reaction to slowly warm to room temperature while monitoring closely.
-
Validation: Take aliquots every 30 minutes and analyze by LC-MS to track the ratio of desired product to the decarboxylated byproduct. Stop the reaction once the formation of the desired product plateaus.
-
-
Use of Milder Bases:
-
Protocol: Substitute strong bases like NaOH with milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent like THF or DCM.
-
Validation: Compare the product distribution with that from a reaction using a stronger base.
-
-
Byproduct Identification Table
| Compound Name | Structure | Molecular Weight ( g/mol ) | Typical TLC Rf (Hexane:EtOAc 3:1 + 0.5% AcOH) |
| Indoline-2-carboxylic acid (Starting Material) | C₉H₉NO₂ | 163.17 | Baseline (highly polar) |
| 1-Boc-2-indolinecarboxylic acid (Product) | C₁₄H₁₇NO₄ | 263.29 | ~0.4-0.5 |
| 1-Boc-indoline (Decarboxylated Byproduct) | C₁₃H₁₇NO₂ | 219.28 | ~0.7-0.8 (less polar) |
Part 3: Protocols & Visualizations
Standard Protocol for Synthesis of this compound
-
Dissolution: To a round-bottom flask, add indoline-2-carboxylic acid (1.0 eq.). Add a 1:1 mixture of dioxane and water. Stir to dissolve.
-
Basification: Cool the mixture to 0 °C in an ice bath. Add sodium hydroxide (2.0 eq.) as a 1M aqueous solution dropwise. Stir for 15 minutes.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of dioxane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral byproducts (like 1-Boc-indoline).
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography if necessary.
Visual Workflow: Synthesis and Byproduct Pathways
Caption: Main reaction pathway and formation of the decarboxylated byproduct.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
References
-
Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2827. Available from: [Link]
-
Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., & Alonci, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e22008. Available from: [Link]
-
Jian-He, L., & Guo-Qiang, L. (2007). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. CHINESE JOURNAL OF ORGANIC CHEMISTRY, 27(9), 1131-1136. Available from: [Link]
-
Chem-Impex. (n.d.). This compound. Available from: [Link]
-
Taber, D. F., & Gleave, D. M. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 75(15), 5123-5126. Available from: [Link]
Sources
preventing racemization of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid during activation
Technical Support Center: Chiral Integrity in Amide Synthesis
Topic: Preventing Racemization of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid During Activation
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: maintaining the stereochemical integrity of this compound (Boc-Ind-OH) during its activation for amide bond formation. As a constrained proline analog, this building block is invaluable, but its chiral center is susceptible to racemization under suboptimal conditions, potentially compromising the efficacy and safety of the final molecule.
This guide provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge successfully.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern with Boc-Ind-OH?
A1: Racemization is the undesired conversion of a single, pure enantiomer (e.g., the S-enantiomer) into an equal mixture of both enantiomers (S and R). The biological activity of most chiral molecules, including pharmaceuticals, is highly dependent on their specific three-dimensional structure. For Boc-Ind-OH, the chiral center is the alpha-carbon adjacent to the carboxylic acid.[1] Activation of the carboxyl group for amide bond formation increases the acidity of the proton on this carbon. If this proton is removed by a base, a planar, achiral intermediate can form, leading to a loss of the original stereochemistry upon reaction.[1] The presence of the undesired enantiomer can lead to reduced biological activity, altered pharmacological profiles, or unforeseen toxicological effects.[2]
Q2: What is the primary chemical mechanism causing racemization during coupling reactions?
A2: The most common pathway for racemization in N-urethane protected amino acids like Boc-Ind-OH is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5] This occurs when the activated carboxyl group intramolecularly cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is significantly more acidic than in the starting acid and can be easily abstracted by a base.[4][5] The resulting achiral intermediate can then be attacked by the amine nucleophile from either face, producing a racemic mixture of the final amide product.[4] A secondary, less common pathway is the direct abstraction of the alpha-proton from the activated acid, known as direct enolization.[6][7][8]
Q3: How do coupling reagents and additives work together to minimize racemization?
A3: Coupling reagents, especially carbodiimides like DIC or EDC, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][9] This intermediate is very susceptible to collapsing into the problematic oxazolone.[9] Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are employed to intercept this O-acylisourea.[3][9][10] They react rapidly to form a more stable, yet still reactive, active ester (e.g., an OBt, OAt, or Oxyma ester).[5][11] This strategy minimizes the concentration of the intermediates prone to racemization, thereby preserving the stereochemical integrity of the amino acid.[3][9]
Troubleshooting Guide: High Racemization Detected
Use this guide to diagnose and resolve issues of racemization in your coupling reactions involving Boc-Ind-OH.
Logical Troubleshooting Workflow
Caption: The primary pathway for racemization via a planar oxazolone intermediate.
The Solution: Additive Interception Pathway
Caption: How additives like Oxyma intercept the reactive intermediate to prevent racemization.
Recommended Experimental Protocols
The following protocols are designed to provide high yields while ensuring maximal retention of stereochemical configuration.
Protocol 1: Low-Racemization Coupling using Carbodiimide/Oxyma
This protocol is a robust and cost-effective method for routine couplings.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the amine component (1.0 - 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Additive: Add Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.0 eq.).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Proceed with a standard aqueous work-up and purification (e.g., extraction, chromatography).
-
Protocol 2: High-Assurance Coupling using HATU and a Hindered Base
This protocol is recommended for particularly sensitive substrates or when the highest possible chiral purity is required.
-
Preparation: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Reagent Addition: Add HATU (1.0 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C.
-
Amine & Base: In a separate flask, dissolve the amine component (1.0 eq.) in the same solvent. Add 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq.).
-
Coupling: Slowly add the amine/base solution to the activated acid solution at 0 °C.
-
Reaction: Stir at 0 °C for 15-30 minutes, then allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS.
-
Work-up: Proceed with standard aqueous work-up and purification.
References
- Benchchem. (2025). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem.
- Benchchem. (2025). Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. Benchchem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- Benchchem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
- Benchchem. (2025). A Comparative Guide to Peptide Coupling Reagents: HOBt Hydrate vs. Phosphonium and Uronium Salts. Benchchem.
- Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications.
- BenchChem. (n.d.). The Science Behind HOBt: Racemization Suppression in Peptide Chemistry. BenchChem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
- Benchchem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: BOP vs. Modern Coupling Reagents. Benchchem.
- Wang, P., & Lunte, S. M. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Bocom, AM. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bocom, AM.
- Benchchem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies.
- Benchchem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. Benchchem.
- Benchchem. (2025). Strategies to avoid racemization of Boc-d-homoserine during activation. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Yield in Coupling Sterically Hindered Boc-L-indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge: achieving high yields when coupling the sterically hindered amino acid, Boc-L-indoline-2-carboxylic acid. As a conformationally constrained proline analog, Boc-L-indoline-2-carboxylic acid is a valuable building block in medicinal chemistry for creating peptides with unique structural features.[1][2][3] However, its bulky structure presents significant synthetic hurdles.[1][2]
This resource, compiled by our team of application scientists, offers a structured approach to diagnosing and resolving low-yield issues, moving from frequently asked questions to detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered by researchers working with this challenging amino acid.
Q1: Why is my coupling yield with Boc-L-indoline-2-carboxylic acid consistently low?
Low coupling yields with this particular amino acid are typically due to a combination of factors:
-
Steric Hindrance: The bulky Boc protecting group and the rigid indoline ring structure physically obstruct the approach of the activated carboxylic acid to the amine, which slows down the reaction.[4][5]
-
Reduced Nucleophilicity: The secondary amine of the indoline ring is less nucleophilic than a primary amine, making it a less effective reactant.[1]
-
Inappropriate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the steric barrier, leading to low yields.[4][6]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature are critical and often require optimization for difficult couplings.[4]
Q2: Which coupling reagents are most effective for Boc-L-indoline-2-carboxylic acid?
For sterically hindered amino acids, more powerful coupling reagents are necessary. Onium-salt-based reagents are the preferred choice.[4][7]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[4] HATU is often considered the superior choice for many challenging couplings.[4][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very efficient and are generally associated with lower levels of racemization.[9]
Q3: Can I simply increase the reaction time or temperature to improve the yield?
While extending the reaction time (e.g., from 2 hours to overnight) or moderately increasing the temperature can sometimes help overcome the activation energy barrier, these adjustments must be made cautiously.[5] Prolonged reaction times or excessive heat can increase the risk of side reactions, including racemization.[4] Microwave-assisted peptide synthesis is an effective method for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[5]
Q4: What role does the solvent play in these coupling reactions?
The solvent is crucial for solvating the peptide-resin complex, which is essential for a successful coupling reaction.[5] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5]
-
N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5][10]
-
For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]
II. In-Depth Troubleshooting Guide
When faced with low coupling yields, a systematic approach to troubleshooting is key. This section provides a logical workflow to identify and resolve the underlying issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling yield.
Step 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is the most critical factor in the success of coupling sterically hindered amino acids.[2]
Problem: Use of standard carbodiimide reagents (DCC, EDC) results in low yields.[4]
Causality: These reagents form an O-acylisourea intermediate that is not reactive enough to overcome the steric hindrance of Boc-L-indoline-2-carboxylic acid. Furthermore, this intermediate is prone to rearranging into an unreactive N-acylurea.[1] The addition of HOBt or NHS can mitigate this, but may still be insufficient.[1]
Solution: Switch to a more potent onium-salt-based reagent.
-
HATU: Generally the most effective choice. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the sterically hindered amine.[1][11]
-
HBTU/HCTU: Good alternatives to HATU, forming slightly less reactive OBt or O-6-ClBt esters, respectively.[11]
-
PyBOP/PyAOP: Phosphonium-based reagents that are also highly efficient and can be used in excess to drive slow reactions to completion.[11][9]
| Coupling Reagent | Activating Additive | Typical Yield (%) | Key Considerations |
| HATU | HOAt (internal) | >95% | Highly reactive, superior for hindered couplings, and reduces racemization.[2] |
| HBTU | HOBt (internal) | >90% | Fast activation, a standard for solid-phase peptide synthesis (SPPS), but may require double coupling.[2] |
| PyBOP | HOBt (internal) | >90% | Very efficient, but byproducts can be difficult to remove in solution-phase synthesis.[1] |
| EDC/HOBt | HOBt | 70-90% | Cost-effective, but may require longer reaction times or double coupling for hindered amino acids.[1] |
Step 2: Optimize Reaction Conditions
Even with a potent coupling reagent, the reaction environment needs to be optimized.
Problem: Incomplete reaction despite using a strong coupling reagent.
Causality: Suboptimal solvent choice can lead to poor solvation of the growing peptide chain, causing aggregation and blocking reactive sites.[5] Insufficient reaction time may not allow the coupling to go to completion.
Solutions:
-
Solvent: Switch from DMF to NMP, which has better solvating properties.[5][10] For very hydrophobic sequences, consider a solvent mixture like DCM/DMF/NMP (1:1:1).[5]
-
Reaction Time: Increase the coupling reaction time. For difficult couplings, this can be extended from 1-2 hours to overnight.[5]
-
Temperature: Cautiously increase the reaction temperature. This should be a last resort due to the increased risk of racemization.[4][5] Microwave-assisted synthesis is a more controlled way to apply heat and can significantly shorten reaction times.[5]
Step 3: Implement a Double Coupling Strategy
For highly hindered residues, a single coupling step may not be enough to achieve a quantitative yield.[5]
Problem: A positive ninhydrin or bromophenol blue test after a single coupling, indicating the presence of unreacted free amines.[4]
Causality: The steric hindrance is so significant that even under optimized conditions, the reaction does not proceed to completion within a practical timeframe.
Solution: Perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid and reagents.[4][5] This is a widely used and effective method to drive the reaction to completion.[5]
Step 4: Advanced Strategy - Acyl Fluoride Formation
For extremely challenging couplings where even potent onium salt reagents fail, forming an acyl fluoride can be a highly effective strategy.[5]
Problem: Persistently low yields even after implementing the above strategies.
Causality: The activated species formed by onium salt reagents are still not reactive enough to overcome extreme steric hindrance.
Solution: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are among the most reactive acylating agents and are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids.[9] Reagents like TFFH can be used for this transformation.[5]
III. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol details a single coupling cycle for incorporating Boc-L-indoline-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-Inp-OH Incorporation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.[2]
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group. Drain the deprotection solution.[2]
-
Washing and Neutralization: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize the resin by treating it with a solution of 10% DIPEA in DMF (2 x 2 minutes). Wash the resin again with DMF (3x) and DCM (3x).[1][2]
-
Coupling Cocktail Preparation: In a separate vial, prepare the activation solution. Dissolve Boc-L-indoline-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.[2]
-
Coupling Reaction: Add the pre-activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling (repeating steps 4 and 5) may be necessary.[1]
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.[2]
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling is necessary.[4]
Protocol 2: Solution-Phase Coupling using HATU
This protocol is suitable for coupling Boc-L-indoline-2-carboxylic acid to an amine in solution.
Caption: Solution-Phase Workflow for Boc-Inp-OH Coupling.
Procedure:
-
Dissolve Boc-L-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[1]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.[1]
-
Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.1 eq) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
If necessary, purify the crude product by flash column chromatography.
IV. Conclusion
Successfully coupling sterically hindered amino acids like Boc-L-indoline-2-carboxylic acid requires a departure from standard peptide synthesis protocols. By understanding the underlying chemical principles and systematically troubleshooting, researchers can overcome the challenges of low yield. The key takeaways are the critical importance of selecting a potent coupling reagent like HATU, optimizing reaction conditions, and employing strategies such as double coupling when necessary. With these tools and protocols, the incorporation of this valuable building block into complex molecules can be achieved with high efficiency.
References
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Lee, Y., & Lee, Y. (2000). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ACS Publications. (2021, June 3). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2024, December 22). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Diketopiperazine (DKP) Formation in Boc-Indoline Dipeptides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing diketopiperazine (DKP) formation during the synthesis of Boc-indoline containing dipeptides. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific and often problematic side reaction. Here, we provide in-depth mechanistic insights, troubleshooting guides, and validated protocols to help you optimize your synthetic workflow and maximize yields.
Overview: The Challenge of Indoline Dipeptides
Indoline, as a core structural motif, presents unique challenges in peptide synthesis. Its rigid, cyclic secondary amine structure is highly analogous to proline. This conformational constraint significantly pre-organizes the peptide backbone into a cis-amide bond conformation, which is the requisite geometry for intramolecular cyclization.[1][2][3]
During the acid-mediated deprotection of a Boc-protected indoline dipeptide ester (or a dipeptide attached to a resin), the newly liberated N-terminal amine is positioned in close proximity to the C-terminal ester carbonyl. This geometry facilitates a rapid, intramolecular nucleophilic attack, leading to the formation of a stable six-membered diketopiperazine ring and cleavage of the dipeptide from the resin or the rest of the peptide chain. This side reaction is a major cause of low yields and difficult purifications.[4][5]
Mechanism of Diketopiperazine Formation
Understanding the mechanism is critical to preventing this side reaction. The process can be broken down into three key steps following the initial synthesis of the dipeptide:
-
Acid-Catalyzed Deprotection: A strong acid, typically trifluoroacetic acid (TFA), protonates and cleaves the Boc-protecting group, generating a reactive tert-butyl cation and leaving the N-terminal amine as an ammonium salt (e.g., trifluoroacetate salt).[4][6]
-
Neutralization (The Critical Step): The protonated amine is non-nucleophilic. However, upon neutralization with a base (or if the deprotection is incomplete), a free, nucleophilic amine is generated.[4][7]
-
Intramolecular Cyclization: The free N-terminal amine attacks the C-terminal ester carbonyl. This intramolecular aminolysis forms a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ester and forming the highly stable DKP ring.[4][8]
Caption: Mechanism of DKP formation from a Boc-protected dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is DKP formation so common with indoline and proline residues? A1: The cyclic nature of indoline and proline restricts the rotation around the N-Cα bond, favoring a cis-amide bond conformation between the first and second amino acid. This conformation acts as a "spring-loaded" intermediate, placing the N-terminal amine and the C-terminal ester in perfect alignment for the ring-closing reaction.[1][3]
Q2: I am using Boc-SPPS. Is DKP formation worse than with Fmoc-SPPS? A2: DKP formation is a significant issue in both strategies. In Fmoc-SPPS, the basic conditions (piperidine) used for deprotection directly generate the free nucleophilic amine, making DKP formation rapid.[1][9] In Boc-SPPS, the problem arises after the acidic deprotection, during the neutralization step.[4] The key is the lifetime of the free, nucleophilic dipeptide amine; minimizing this time is the most effective preventative strategy in either methodology.
Q3: Can DKP formation happen after the dipeptide stage? A3: While it is most common at the dipeptide stage, it can occur with longer peptides if the N-terminal residue is deprotected and the peptide remains attached to the resin, particularly if the second residue is proline or a similar analogue.[2][8] However, the rate is typically much slower compared to the dipeptide stage.
Troubleshooting Guide
This section addresses specific issues encountered during your experiments.
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-Ind-OH) in various reaction conditions. Our goal is to equip you with the expertise and practical insights needed to optimize your experimental workflows.
Introduction
This compound is a valuable building block in medicinal chemistry, often used in peptide synthesis and the creation of complex molecular architectures.[1][2] Its rigid indoline scaffold can impart unique conformational constraints. However, its solubility can be a significant hurdle in achieving efficient and reproducible reactions. This guide will explore the underlying principles of its solubility and provide actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-Ind-OH not dissolving in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A1: this compound possesses both a nonpolar Boc group and a polar carboxylic acid group. This amphipathic nature, combined with its crystalline structure, can lead to poor solubility in solvents of intermediate polarity like DCM and EtOAc. While the Boc group provides some solubility in organic solvents, the carboxylic acid moiety can form strong intermolecular hydrogen bonds, which hinders dissolution.[3] For many reactions, more polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are more effective.[1][4]
Q2: I'm performing an amide coupling reaction. What is the best solvent to use?
A2: For amide coupling reactions, polar aprotic solvents are generally the preferred choice. Anhydrous DMF is a common and effective solvent for dissolving Boc-Ind-OH and the other reaction components, such as coupling reagents (e.g., HATU, HBTU, EDC) and the amine.[1][4] DCM can also be used, sometimes in combination with DMF, particularly in solid-phase peptide synthesis (SPPS).[4] The choice may also depend on the solubility of your amine coupling partner.
Q3: Can I use an aqueous solution to dissolve Boc-Ind-OH?
A3: In its acidic form, Boc-Ind-OH has very low solubility in neutral water. However, its solubility in aqueous solutions is highly pH-dependent.[5][6] By increasing the pH with a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid is deprotonated to form a carboxylate salt.[7][8] These salts are ionic and generally much more soluble in water.[7][9]
Q4: Will adding a base to my organic solvent improve solubility?
A4: Yes, adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can significantly improve the solubility of Boc-Ind-OH in organic solvents.[1] The base deprotonates the carboxylic acid, forming an ammonium carboxylate salt. This disrupts the intermolecular hydrogen bonding of the carboxylic acid, leading to better dissolution. This is a common practice in amide coupling reactions.[1][4]
Troubleshooting Guide
Issue 1: Poor Solubility in Aprotic Solvents for Amide Coupling
I'm trying to set up an amide coupling reaction in DMF, but the Boc-Ind-OH is not fully dissolving, leading to a heterogeneous mixture.
This is a common issue, especially at higher concentrations. A heterogeneous reaction mixture can lead to slow and incomplete reactions.
Solution 1: In-situ Salt Formation
The most effective strategy is to convert the carboxylic acid to a more soluble salt in situ.
Causality: The limited solubility is often due to strong hydrogen bonding between carboxylic acid groups. By adding a base, you deprotonate the acid to form a salt, which breaks up these hydrogen-bonded aggregates and is more readily solvated by polar aprotic solvents like DMF.
Experimental Protocol:
-
To your reaction vessel, add this compound (1.0 eq) and anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (at least 1.1 eq) to the suspension. For amide couplings using HATU or HBTU, the base is a standard component of the reaction mixture.[1][4]
-
Stir the mixture at room temperature. You should observe the solid dissolving to form a clear solution as the carboxylate salt is formed.
-
Proceed with the addition of your coupling reagent and amine.
Solution 2: Utilize a Co-solvent System
Sometimes, a single solvent is not optimal for all reactants.
Causality: Co-solvents can modify the overall polarity and solvating properties of the reaction medium to better accommodate all components.[10][11] For instance, adding a small amount of DMSO to DMF can sometimes enhance the solubility of recalcitrant compounds.
Experimental Protocol:
-
Attempt to dissolve the Boc-Ind-OH in your primary solvent (e.g., DMF).
-
If solubility is poor, add a co-solvent (e.g., DMSO or NMP) dropwise, up to 10-20% of the total volume, while stirring.
-
Monitor for complete dissolution before proceeding with the reaction.
Issue 2: Precipitation During Aqueous Workup
After my reaction, I'm performing an aqueous workup, and my product precipitates out of the organic layer upon washing with acidic or basic solutions.
Precipitation during workup is often related to changes in the ionization state of the carboxylic acid.
Solution: pH Control and Solvent Selection
Causality: When you wash an organic solution containing your product (which still has the carboxylic acid) with an acidic aqueous solution (e.g., 1M HCl), the carboxylate salt will be protonated back to the less soluble carboxylic acid, which may cause it to precipitate. Conversely, washing with a basic solution (e.g., saturated NaHCO₃) will form the carboxylate salt, which may be extracted into the aqueous layer if the organic solvent is not sufficiently polar.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation during workup.
Issue 3: Difficulty in Reactions Requiring Non-polar, Aprotic Solvents
My downstream reaction requires a solvent like toluene or THF, where Boc-Ind-OH is poorly soluble.
Forcing dissolution with heat is risky as it can lead to degradation or side reactions.
Solution 1: Phase-Transfer Catalysis (PTC)
Causality: Phase-transfer catalysis is an excellent technique for reactions where the nucleophile (in this case, the carboxylate) is in a different phase (aqueous or solid) from the substrate in the organic phase.[12][13] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the carboxylate anion into the organic phase where it can react.
Experimental Protocol (for Alkylation):
-
Dissolve your electrophile (e.g., an alkyl halide) in toluene.
-
In a separate flask, prepare an aqueous solution of a base (e.g., K₂CO₃) and dissolve the Boc-Ind-OH to form the potassium carboxylate.
-
Combine the two phases and add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB).
-
Stir the biphasic mixture vigorously at the desired reaction temperature. The TBAB will shuttle the carboxylate into the toluene phase to react with the alkyl halide.
Solution 2: Preparing and Isolating a Soluble Salt
Causality: If PTC is not suitable, you can pre-form a more organically soluble salt of the carboxylic acid. For example, a cesium or a tetrabutylammonium salt can exhibit enhanced solubility in less polar aprotic solvents.
Experimental Protocol (Cesium Salt Formation):
-
Dissolve Boc-Ind-OH in methanol or ethanol.
-
Add one equivalent of an aqueous solution of cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃).
-
Stir the reaction until gas evolution ceases.
-
Remove the solvent under reduced pressure to yield the cesium carboxylate salt.
-
Dry the salt thoroughly under high vacuum. This isolated salt can now be used in reactions with improved solubility in solvents like THF or DMF.
Data Summary
The choice of base and the resulting salt form can significantly impact the solubility of this compound. The following table provides a qualitative guide to solubility in a common reaction solvent, DMF.
| Form of Boc-Ind-OH | Counterion | Anticipated Solubility in DMF | Notes |
| Free Acid | H⁺ | Low to Moderate | Solubility is concentration-dependent; can be poor at >0.1 M. |
| Ammonium Salt | DIPEA-H⁺ | High | Commonly generated in situ for amide coupling reactions.[1] |
| Sodium Salt | Na⁺ | High | Useful for reactions in polar solvents; may have lower solubility in less polar organic solvents. |
| Cesium Salt | Cs⁺ | Very High | Often used to enhance reactivity and solubility in SN2 reactions. |
Conclusion
Improving the solubility of this compound is critical for its successful application in synthesis. The primary strategy involves the deprotonation of the carboxylic acid to form a more soluble salt. By understanding the principles of pH-dependent solubility and employing techniques such as in-situ salt formation or phase-transfer catalysis, researchers can overcome solubility challenges and achieve more efficient and reproducible outcomes.
References
-
Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
UNT Digital Library. (2025, November 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.13: Reactions of Carboxylic Acids—General Features. Retrieved from [Link]
-
PubMed. (n.d.). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Protected Amino Acids in Fine Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, December 22). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Some Examples of Phase-Transfer Catalysis Application in Organochlorine Chemistry. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid, N-BOC protected. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A simple and efficient protocol for challenging amide couplings. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]
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- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating N-Boc Deprotection in Indoline Systems
Welcome to the technical support resource for researchers, chemists, and drug development professionals encountering challenges with the deprotection of N-Boc protected indoline systems. The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. However, its application to indoline scaffolds can present unique challenges, leading to incomplete reactions, low yields, and unexpected side products. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding N-Boc deprotection of indolines.
Q1: Why is my N-Boc indoline deprotection incomplete under standard TFA/DCM conditions?
A1: Incomplete deprotection of N-Boc indolines is a frequent issue that can stem from several factors.[1][2] Insufficient acid concentration or strength is a primary cause; the basicity of the indoline nitrogen can vary based on substitution, requiring more stringent conditions.[3] Low reaction temperatures (e.g., 0 °C), often used to minimize side reactions, can significantly slow the rate of deprotection.[1][2] Additionally, steric hindrance around the nitrogen atom due to bulky substituents on the indoline ring can impede the approach of the acid, necessitating more forceful conditions or longer reaction times.[1][2][4]
Q2: I'm observing a new, higher molecular weight byproduct in my LC-MS. What is it?
A2: A common byproduct in the acidic deprotection of N-Boc groups is the result of tert-butylation.[2][5] The reaction mechanism generates a reactive tert-butyl cation, which is a potent electrophile.[2][4] In the context of indoline, which possesses an electron-rich aromatic ring, this cation can re-react with the molecule, leading to C-alkylation on the benzene ring. This results in a byproduct with a mass increase of 56 Da.
Q3: What are scavengers and are they necessary for indoline deprotection?
A3: Scavengers are nucleophilic compounds added to the reaction mixture to trap the electrophilic tert-butyl cation before it can react with your product or other sensitive functional groups.[2][4] For electron-rich systems like indoline, using scavengers is highly recommended to prevent the aforementioned tert-butylation side reaction.[4] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2][4]
Q4: Can I use acids other than TFA?
A4: Yes, several other acidic reagents can be used for Boc deprotection. A common alternative is a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2][6] This method is often effective and can result in the precipitation of the desired amine as a hydrochloride salt, which can simplify purification.[2] For substrates that are highly sensitive to strong acids, milder conditions using reagents like oxalyl chloride in methanol or even thermal deprotection can be explored.[6][7][8]
Troubleshooting Guide: Incomplete Deprotection
This section provides a systematic approach to resolving incomplete N-Boc deprotection in your indoline system.
Issue: Starting material persists after standard reaction time.
The workflow below outlines a logical progression for troubleshooting an incomplete deprotection reaction.
Caption: Troubleshooting workflow for incomplete deprotection.
Causality and Experimental Choices
-
Acid Concentration: The N-Boc group's lability is dependent on the strength and concentration of the acid. For some indolines, a standard 20-25% TFA in DCM may not be sufficient to achieve complete protonation and cleavage.[1][9] Increasing the concentration to 50% or even using neat TFA can often drive the reaction to completion.[9]
-
Temperature: While low temperatures are prudent to control potential exotherms and side reactions, they can also reduce the reaction rate below a practical threshold.[1] Allowing the reaction to proceed at room temperature is a common and effective adjustment.[9]
-
Steric Hindrance: Indolines substituted at the C7 or C2 positions can sterically shield the N-Boc group. In these cases, providing more time for the reaction to proceed is a simple and effective solution.[4]
-
Alternative Acids: HCl in dioxane is an excellent alternative to TFA.[2] The mechanism is similar, but the properties of the resulting hydrochloride salt (often a crystalline solid) can be advantageous for isolation and handling compared to the often-oily trifluoroacetate salts.[10]
Managing Side Reactions: tert-Butylation
The electron-rich nature of the indoline aromatic ring makes it a prime target for electrophilic attack by the tert-butyl cation generated during deprotection.
Caption: Role of scavengers in preventing tert-butylation.
Choosing the Right Scavenger
The selection of a scavenger is critical for preserving the integrity of your molecule.
| Scavenger | Concentration (v/v) | Purpose & Comments |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective at reducing the tert-butyl cation. It is a general-purpose and robust scavenger.[4] |
| Water | 2.5 - 5% | Traps the cation to form tert-butanol. Often used in combination with TIS.[2] |
| Thioanisole | 2.5 - 5% | Particularly useful if the indoline contains other sensitive groups like methionine or tryptophan residues that are also prone to alkylation.[4] |
A common and effective "deprotection cocktail" consists of a 95:2.5:2.5 mixture of TFA:Water:TIS.[2]
Experimental Protocols
These protocols provide a starting point for your experiments. Always monitor your reaction by TLC or LC-MS to determine the optimal reaction time.[3][9]
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolve the N-Boc indoline substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For difficult substrates, a 1:1 mixture of TFA:DCM is effective.[9]
-
If required, add scavengers (e.g., 2.5-5% TIS) to the TFA/DCM mixture before adding it to the substrate.[4]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4][9]
-
The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt.[2]
-
Dissolve the N-Boc indoline substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[2]
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[2] A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction's progress by TLC or LC-MS.[5]
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure. The resulting solid is washed with a non-polar solvent like diethyl ether to remove impurities.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for indoline systems containing other acid-labile functional groups.[6][8]
-
Dissolve the N-Boc protected indoline (1 equivalent) in methanol (to approx. 0.05 M).[6]
-
At room temperature, add oxalyl chloride (3 equivalents) dropwise to the solution. A slight exotherm may be observed.[8]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6][8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[6]
-
Redissolve the residue in a solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and yield the free amine.[6]
References
- Benchchem. Technical Support Center: Troubleshooting Boc Deprotection of N-Boc-allylglycine Methyl Ester.
- Benchchem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem.
- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem.
- ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
- Reddit. Boc De-protection : r/Chempros.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- Awuah, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Benchchem. Troubleshooting incomplete Boc deprotection.
Sources
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- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with N-Boc-Indoline Boronic Acids
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving N-Boc-indoline boronic acids. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet valuable, class of reagents. As an electron-rich, saturated heterocyclic system, N-Boc-indoline boronic acids present a unique set of challenges that require careful consideration of reagent stability, reaction conditions, and catalyst selection.
This document moves beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems, ensuring you can diagnose issues effectively and optimize your reaction for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with N-Boc-indoline boronic acid shows low to no conversion of my starting materials. What are the first things I should check?
A1: This is the most common issue and typically points to a problem with one of the core reaction components or conditions. Before making drastic changes, systematically verify the fundamentals. The causality behind these checks is rooted in ensuring the catalytic cycle can initiate and turn over efficiently.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for a failed Suzuki coupling.
Detailed Breakdown:
-
Integrity of the Boronic Acid: N-Boc-indoline boronic acids can be unstable.[1] They are susceptible to decomposition on storage, especially if exposed to moisture or heat. Before re-running the reaction, assess the purity of your boronic acid by ¹H NMR. The presence of significant impurities or the corresponding protodeboronated indoline are red flags. Consider re-purifying or re-synthesizing the material. For persistently unstable boronic acids, conversion to a more robust derivative is recommended (see Q3).
-
Exclusion of Oxygen: The catalytic cycle relies on a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), which not only deactivates the catalyst but can also promote the homocoupling of your boronic acid (see Q2).[2] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Catalyst and Base Activity:
-
Catalyst: Are you using an appropriate catalyst system? N-Boc-indoline is an electron-rich heterocycle, which can make the oxidative addition step sluggish. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern Buchwald-type ligands and precatalysts are often essential for these challenging substrates (see Table 1).[2][3]
-
Base: The base is not merely a spectator; it is required to activate the boronic acid for transmetalation.[4] Ensure you are using a suitable base (e.g., K₃PO₄, Cs₂CO₃) and that it is finely powdered and anhydrous to maximize its reactivity.[2][5]
-
-
Temperature: Suzuki couplings with challenging substrates often require elevated temperatures (typically 80–110 °C) to overcome the activation energy for the oxidative addition and reductive elimination steps.[2] If you are running the reaction at room temperature or a low temperature, a gradual increase may be necessary.
Q2: My reaction is messy. I see my desired product, but it's contaminated with significant byproducts like a homocoupled indoline dimer and protodeboronated indoline. How do I solve this?
A2: The formation of these specific byproducts points to two distinct, well-understood side reactions: homocoupling and protodeboronation . Addressing them requires different strategies.
Caption: Key side reactions observed with Boc-indoline boronic acids.
Troubleshooting Protodeboronation (Loss of the -B(OH)₂ Group):
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and it is a known issue for many heterocyclic boronic acids.[6] It can be catalyzed by acid or base and is often exacerbated by excess water and high temperatures.[7][8]
-
Mechanism Insight: The base required for the Suzuki reaction can also promote protodeboronation. The reaction pH is a critical factor influencing the rate of this side reaction.[7][9]
-
Solutions:
-
Minimize Water: While some water is often necessary for Suzuki couplings (especially with inorganic bases), using an excessive amount or a very wet solvent can accelerate protodeboronation. Try using a solvent system like Dioxane/H₂O (10:1) or anhydrous THF with a soluble base.
-
Choice of Base: The strength and nature of the base are critical. Very strong bases like NaOH or KOH can be detrimental.[10] A weaker inorganic base like K₂CO₃ or a non-nucleophilic organic base might be better. However, for challenging couplings, a strong but finely powdered base like K₃PO₄ is often the best compromise.[2] The key is to find a base strong enough to promote transmetalation but not so harsh that it rapidly degrades the boronic acid.
-
Use a Protected Boronic Acid: The most robust solution is to use a more stable form of the boronic acid. See Q3 for a detailed protocol on preparing diethanolamine (DABO) adducts.[11]
-
Troubleshooting Homocoupling (Formation of a Bi-indoline):
Homocoupling arises from the reaction of two molecules of the boronic acid. It is typically mediated by oxygen or occurs during the in situ reduction of a Pd(II) precatalyst.
-
Mechanism Insight: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). A similar process can occur at the start of a reaction when using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ before the catalytic cycle is fully established.
-
Solutions:
-
Rigorous Degassing: As mentioned in A1, the exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed and the reaction is kept under a positive inert atmosphere.
-
Use a Pd(0) Source or a Modern Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃. Better yet, use a modern Buchwald precatalyst (e.g., XPhos Pd G3/G4). These "G3" or "G4" catalysts are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing the side reactions associated with traditional Pd(II) sources.[2][12]
-
Q3: My N-Boc-indoline boronic acid appears to be degrading on the shelf or during the reaction. Is there a way to make it more stable?
A3: Yes. The instability of many heterocyclic boronic acids is a well-documented problem.[1] A highly effective and practical strategy is to convert the boronic acid into its N,N'-diethanolamine (DABO) boronate adduct. These adducts are typically stable, crystalline solids that are easy to handle and can be stored for extended periods without noticeable decomposition.[11] They can often be used directly in the Suzuki coupling reaction.[13]
Protocol: Preparation of a Stabilized N-Boc-Indoline Diethanolamine (DABO) Boronate [2][11][13]
-
Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve the N-Boc-indoline boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).
-
Addition: While stirring at room temperature, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: You will likely observe the initial solid dissolve completely, followed by the rapid precipitation of a new, white solid. This is the DABO boronate adduct.
-
Isolation: Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.
-
Filtration and Drying: Isolate the white solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for the reaction) and dry the solid under high vacuum.
-
Usage: This stable DABO boronate can now be weighed out and used directly in your Suzuki coupling reaction. Note that a protic solvent (like water or an alcohol in the solvent mixture) is typically required to facilitate the in situ release of the active boronic acid during the reaction.[13]
Q4: I'm working with a particularly challenging aryl chloride or a sterically hindered coupling partner. What specific catalyst, ligand, and base combination should I use?
A4: For difficult couplings involving electron-rich N-Boc-indoline boronic acid and unreactive electrophiles like aryl chlorides or sterically hindered partners, a high-performance catalyst system is required. You need to maximize the rates of both oxidative addition and reductive elimination.
Recommended High-Performance System:
-
Palladium Precatalyst: A Buchwald G3 or G4 precatalyst is highly recommended. For example, XPhos Pd G3 or SPhos Pd G4 . These are air-stable and provide a reliable source of the active Pd(0) catalyst.[2][12]
-
Ligand: The precatalyst already contains the optimal ligand. XPhos and SPhos are bulky, electron-rich biarylphosphine ligands specifically designed to accelerate the key steps in the catalytic cycle for challenging substrates.[2][3]
-
Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They must be anhydrous and finely powdered.[2]
-
Solvent: A polar aprotic solvent capable of reaching high temperatures is ideal. 1,4-Dioxane or tert-Amyl alcohol with a small amount of water (e.g., 10:1 ratio) is a good starting point.
Table 1: Recommended Conditions for Challenging Suzuki Couplings
| Component | Recommendation | Rationale & Causality |
| Aryl Halide | Aryl Bromide or Iodide | C-Br and C-I bonds are weaker and more readily undergo oxidative addition than C-Cl bonds. |
| Boronic Acid | 1.2 - 1.5 equivalents | Using a slight excess ensures complete consumption of the potentially more valuable aryl halide. |
| Pd Precatalyst | XPhos Pd G3 (or SPhos Pd G4) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, crucial for electron-rich indolines and unreactive aryl halides.[2][3] |
| Catalyst Loading | 1 - 3 mol % | Higher loading may be required for very difficult couplings, but start low to minimize cost and side reactions. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases that effectively promote the transmetalation step without causing excessive side reactions like Boc-deprotection.[2][14] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or THF / H₂O (10:1) | Aprotic ethers are generally good solvents. A small amount of water helps solubilize the base and facilitates the catalytic cycle.[5] |
| Temperature | 90 - 110 °C | Overcomes the high activation energy associated with hindered or electronically mismatched coupling partners.[2] |
General Protocol for a Challenging Coupling:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the N-Boc-indoline boronic acid (or its DABO adduct, 1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
By following this structured, mechanistically informed troubleshooting guide, you will be well-equipped to overcome the common challenges associated with the Suzuki-Miyaura coupling of N-Boc-indoline boronic acids.
References
-
[Cheek, S., & Blakey, S. B. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles. Organic Letters, 16(6), 1618–1621.]([Link])
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HATU-Mediated Coupling of Boc-Indoline-2-Carboxylic Acid
Welcome to the technical support center for optimizing the challenging yet crucial HATU-mediated coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this conformationally constrained proline analogue into their synthetic targets. Due to its rigid structure and steric hindrance, Boc-Inp-OH presents unique challenges that can lead to low coupling efficiencies and side reactions.[1]
This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively optimize your reaction protocols for maximum yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and best practices for the HATU-mediated coupling of Boc-indoline-2-carboxylic acid.
Q1: What makes Boc-indoline-2-carboxylic acid a "difficult" substrate for amide coupling?
Boc-indoline-2-carboxylic acid is a conformationally constrained proline analogue.[1][2] Its rigid indoline scaffold and the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group create significant steric hindrance around the carboxylic acid. This bulkiness can impede the approach of the coupling reagent and the amine nucleophile, slowing down the rate of amide bond formation and often leading to incomplete reactions or the need for more forceful conditions.[1][3]
Q2: What is the detailed mechanism of HATU, and why is it preferred for this reaction?
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent renowned for its high efficiency, especially with sterically hindered amino acids.[1][3][4] Its effectiveness stems from the rapid generation of a highly reactive OAt-active ester.[4][5][6][7]
The mechanism involves two key steps:
-
Activation: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[1][6]
-
Active Ester Formation: The HOAt (1-hydroxy-7-azabenzotriazole) anion, generated from HATU, rapidly attacks the isouronium salt. This forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[1][5][6] This active ester is then readily attacked by the amine to form the desired amide bond.[5]
HATU is superior to older reagents like HBTU because the incorporated HOAt moiety makes the resulting active ester more reactive, leading to faster, more complete couplings with a reduced risk of racemization.[8][9]
Q3: How does HATU minimize racemization?
Racemization during peptide coupling often occurs through the formation of a 5(4H)-oxazolone intermediate.[10][11] The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[10][11]
HATU's effectiveness at suppressing racemization lies in its rapid reaction kinetics.[10] The formation of the highly reactive OAt-active ester accelerates the desired amide bond formation, which kinetically outcompetes the slower, undesired cyclization pathway that leads to the oxazolone intermediate.[10][11]
Q4: What is the optimal type of base to use with HATU and why?
The choice of base is critical. A non-nucleophilic, sterically hindered tertiary amine is strongly recommended.[4][12]
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Their steric bulk prevents them from acting as nucleophiles, which could otherwise compete with the desired amine or react with HATU itself.[13]
-
Use with Caution: Triethylamine (TEA) is less sterically hindered than DIPEA and can sometimes lead to side reactions.[13][14]
-
Avoid: Pyridine and other nucleophilic bases should be avoided. Pyridine can directly attack the activated intermediate, interfering with the main reaction.[4][12]
| Base | Structure | pKa (Conjugate Acid) | Key Characteristic | Recommendation |
| DIPEA | (i-Pr)₂NEt | ~10.75 | Sterically hindered, non-nucleophilic | Highly Recommended |
| 2,4,6-Collidine | C₈H₁₁N | ~7.43 | Sterically hindered, non-nucleophilic | Recommended [10] |
| TEA | Et₃N | ~10.75 | Moderately hindered, weakly nucleophilic | Use with caution |
| Pyridine | C₅H₅N | ~5.25 | Nucleophilic | Avoid [12] |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the coupling reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Product Yield | 1. Wet Reagents/Solvents: Water hydrolyzes the active ester intermediate, quenching the reaction.[4][12][15]2. Incorrect Stoichiometry: Insufficient HATU or base will lead to incomplete activation of the carboxylic acid.3. Degraded Reagents: HATU can degrade over time if not stored properly. | Solution: 1. Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents (e.g., DMF, DCM).[4][12] Dry reagents if necessary. Conduct the reaction under an inert atmosphere (N₂ or Ar).[8]2. Verify Stoichiometry: A typical ratio is Acid:HATU:Amine:Base of 1.0 : 1.05-1.2 : 1.0-1.2 : 2.0-4.0. For a difficult coupling like this, using a slight excess of HATU is recommended.[16][17]3. Use Fresh Reagents: Use fresh, high-quality HATU. |
| 2. Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: Sterically hindered couplings are kinetically slow and may require longer reaction times.[3]2. Low Temperature: Room temperature is standard, but if the lab is cold, the reaction rate may be reduced.3. Poor Solubility: If any reagent is not fully dissolved, the reaction will be slow and incomplete. | Solution: 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS.[16] For solution-phase, extend the time from 1-4 hours up to 18 hours.[8] For solid-phase, a 2-4 hour coupling time is a good starting point.[18]2. Maintain Temperature: Ensure the reaction is run at ambient room temperature (~20-25 °C). Gentle heating is generally not advised as it can increase racemization.[19]3. Choose Appropriate Solvent: DMF is an excellent solvent for HATU couplings due to its high polarity and ability to dissolve most reactants.[6][20] If solubility is an issue in DCM or THF, switch to DMF.[12][21] |
| 3. Guanidinylation Side Product Detected | Amine Reacts with HATU: The primary or secondary amine starting material can act as a nucleophile and attack HATU directly, forming an undesired guanidinium byproduct.[4][13] This is more likely if the amine is present before the carboxylic acid is fully activated.[4] | Solution: 1. Implement a Pre-activation Step: This is the most critical solution. In a separate vessel, dissolve the Boc-indoline-2-carboxylic acid, HATU, and DIPEA in DMF. Stir this mixture for 5-15 minutes at room temperature to allow for the complete formation of the OAt-active ester before adding the amine component.[2][4][18][22]2. Order of Addition: The correct order is crucial: Acid + Base + HATU -> (pre-activate) -> then add Amine.[12][20] |
| 4. Racemization/Epimerization Detected | 1. Excessively Long Reaction Time/High Temperature: Prolonged exposure to activating conditions can increase the chance of oxazolone formation.[1]2. Incorrect Base: A base that is too strong or not sufficiently hindered can more readily abstract the α-proton from the oxazolone intermediate.[10] | Solution: 1. Optimize Reaction Time: Do not let the reaction run unnecessarily long once completion is confirmed by LC-MS. Avoid heating. Some protocols suggest starting the activation at 0 °C before warming to room temperature.[8][18]2. Use the Right Base: Use a sterically hindered base like DIPEA or 2,4,6-collidine to minimize the risk of racemization.[10][11] |
Experimental Protocols
The following are generalized protocols. Optimization for your specific amine substrate may be required. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Solution-Phase Coupling
This protocol is for coupling Boc-Inp-OH to an amine in solution.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Boc-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add DIPEA (2.0 - 3.0 eq). Allow it to dissolve completely. Then, add HATU (1.1 eq) to the mixture.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[8] This allows for the complete formation of the OAt-active ester. The solution may change color.
-
Coupling: Add the amine (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 1 to 18 hours.[8] Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[16]
-
Work-up: Once complete, quench the reaction with water. Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is for coupling Boc-Inp-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.[2][10]
-
N-terminal Deprotection: Perform Fmoc deprotection (e.g., 20% piperidine in DMF) or Boc deprotection (e.g., TFA in DCM) according to standard procedures. Wash the resin thoroughly with DMF.[1][2]
-
Activation Mixture Preparation: In a separate vial, dissolve Boc-indoline-2-carboxylic acid (3 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Pre-activation: Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.[2][18]
-
Coupling Reaction: Add the pre-activated solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours. For a difficult coupling, this time can be extended to 4 hours or a double coupling may be performed.[2][3]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines) to check for reaction completion. A negative test indicates a complete reaction.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[2] The resin is now ready for the next cycle.
References
- Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Benchchem.
- Minimizing Racemization with HATU: A Technical Support Guide. Benchchem.
- Amine to Amide Mechanism - H
- A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem.
- Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling. Benchchem.
- Technical Support Information Bulletin 2105 - H
-
HATU - Wikipedia. [Link]
- Application Notes and Protocols for the Use of HATU as a Coupling Reagent with Bis-PEG7-acid. Benchchem.
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
-
Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, RSC Publishing. [Link]
- Technical Support Center: HATU-Mediated Amide Bond Form
-
Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, ACS Publications. [Link]
- Optimizing Peptide Synthesis: The Crucial Role of H
-
HATU coupling - what's the best order? Reddit. [Link]
- Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). Benchchem.
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
-
Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines by using HATU. ResearchGate. [Link]
- Optimizing Peptide Coupling: Key Techniques.
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
HPLC and ΔE plots of HATU mediated reactions. ResearchGate. [Link]
- troubleshooting low yield in Boc-S-(gamma)-Phe coupling reactions. Benchchem.
- Technical Support Center: H
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, RSC Publishing. [Link]
-
How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
- Application Notes and Protocols for Amide Bond Formation using EDC and H
-
Why HATU is not working in a coupling reaction? ResearchGate. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
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- 12. researchgate.net [researchgate.net]
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- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Technical Support Center: Purification of Substituted Indoline-2-Carboxylic Acid Ester Diastereomers
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted indoline-2-carboxylic acid esters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of separating diastereomers of this important heterocyclic scaffold.
Introduction
Substituted indoline-2-carboxylic acid esters are prevalent structural motifs in a multitude of biologically active compounds and pharmaceutical agents.[1][2][3][4][5] The creation of stereocenters during their synthesis frequently results in the formation of diastereomeric mixtures. Due to the subtle differences in their physicochemical properties, the separation of these diastereomers can be a significant bottleneck in the drug development pipeline.[6][7] This resource is designed to provide practical, experience-driven guidance to overcome these purification challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of indoline-2-carboxylic acid ester diastereomers.
Q1: Why is the separation of my indoline ester diastereomers so challenging?
A1: Diastereomers are stereoisomers that are not mirror images of each other. They possess identical molecular weight and connectivity, often leading to very similar polarities and chromatographic behaviors.[6][7] Their separation relies on exploiting subtle differences in their three-dimensional structures, which requires highly selective purification techniques.
Q2: What are the primary methods for separating these diastereomers?
A2: The most effective methods are typically chromatographic. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful analytical and preparative tool.[8][9][10] For larger scale purifications, flash column chromatography on silica gel is common, though often requires extensive optimization.[7] In some cases, crystallization-induced diastereomer transformation (CIDT) can be employed.[11][12][13][14]
Q3: How do I determine the diastereomeric ratio of my mixture?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the most common and direct method.[15][16][17] By identifying and integrating distinct, well-resolved signals corresponding to each diastereomer, a quantitative ratio can be determined.[15][16][18] Careful selection of non-overlapping peaks is crucial for accuracy.
Q4: My diastereomers co-elute on a standard silica gel column. What is my next step?
A4: Co-elution is a common issue. The immediate next step is to systematically optimize your mobile phase.[7] Begin with a low-polarity eluent and gradually increase the polarity. If this fails, exploring different stationary phases or more advanced techniques like chiral HPLC is recommended.[19]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification process.
Problem 1: Poor or No Resolution in Flash Column Chromatography
Symptoms:
-
A single broad peak is observed.
-
Fractions contain a consistent mixture of both diastereomers.
-
Thin Layer Chromatography (TLC) shows overlapping or very close spots.
Causality Analysis: The lack of separation indicates that the difference in affinity of the diastereomers for the stationary phase is insufficient under the current mobile phase conditions. Diastereomers of indoline esters often have very similar polarities, making resolution on standard silica gel challenging.[7]
Solutions:
-
Mobile Phase Optimization:
-
Rationale: The composition of the mobile phase is a critical factor in modulating the interactions between the analytes and the stationary phase.[6][9]
-
Action:
-
Begin with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and perform a gradient elution on TLC to identify a solvent ratio that provides the best separation.[7]
-
Experiment with different solvent systems. For instance, replacing ethyl acetate with diethyl ether or adding a small percentage of a more polar solvent like methanol can alter selectivity.[20]
-
-
-
Column and Stationary Phase Parameters:
-
Rationale: Increasing the number of theoretical plates and the surface area for interaction can enhance separation.[7]
-
Action:
-
-
Flow Rate Adjustment:
Problem 2: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a "tail" are observed in the chromatogram.
-
Poor peak shape leads to inaccurate quantification and baseline resolution issues.
Causality Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like some indoline derivatives, interaction with acidic silanol groups on the silica backbone of C18 columns is a common cause.[9]
Solutions:
-
Mobile Phase Modification:
-
Use of a Base-Deactivated Column:
-
Rationale: These columns are specifically designed with end-capping to minimize silanol interactions.
-
Action: Switch to a column specifically designated as "base-deactivated" or "end-capped".[6]
-
-
pH Adjustment:
-
Rationale: If the mobile phase pH is close to the pKa of your indoline ester, it may exist in both ionized and non-ionized forms, leading to poor peak shape.[9]
-
Action: Adjust the pH of the mobile phase to be at least 2 pH units away from the analyte's pKa.
-
Problem 3: Irreproducible Retention Times in HPLC
Symptoms:
-
The time at which the peaks elute varies significantly between runs.
Causality Analysis: Irreproducible retention times are often due to a lack of equilibration of the column or changes in the mobile phase composition.
Solutions:
-
Sufficient Column Equilibration:
-
Rationale: The stationary phase needs to be fully conditioned with the mobile phase to ensure consistent interactions.
-
Action: Increase the column equilibration time before each injection, ensuring at least 10-15 column volumes of mobile phase have passed through.[9]
-
-
Mobile Phase Preparation:
-
Rationale: Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times.
-
Action: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[9]
-
Experimental Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a starting point for the separation of diastereomers of a substituted indoline-2-carboxylic acid ethyl ester.
1. TLC Method Development:
- Prepare a stock solution of your diastereomeric mixture (approx. 1 mg/mL in a suitable solvent like dichloromethane).
- Spot the mixture on a silica gel TLC plate.
- Develop the plate in a chamber with an initial mobile phase of 95:5 Hexane:Ethyl Acetate.
- Gradually increase the polarity (e.g., 90:10, 85:15) until a separation (ΔRf > 0.1) is observed.
2. Column Preparation and Elution:
- Pack a glass column with silica gel (230-400 mesh) using the optimized mobile phase from the TLC analysis.
- Dissolve the crude mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the column.
- Begin elution with the optimized mobile phase, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure diastereomers.
Protocol 2: Chiral HPLC Method Screening
This protocol outlines a general approach for developing a chiral HPLC separation method.
1. Column Selection:
- Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, as they have broad applicability.[6][10][21]
2. Mobile Phase Screening:
- Prepare a sample solution of your diastereomeric mixture at approximately 1 mg/mL in the mobile phase.
- Screen different mobile phases. Common starting points for normal phase chiral HPLC include mixtures of hexane/isopropanol or hexane/ethanol.[6]
- For reversed-phase, acetonitrile/water or methanol/water with acidic or basic modifiers are common.[22]
3. Optimization:
- Once partial separation is achieved, systematically adjust the ratio of the solvents in the mobile phase to optimize resolution.[6]
- Evaluate the effect of flow rate and column temperature on the separation.[6]
Table 1: Example Starting Conditions for Chiral HPLC Screening
| Stationary Phase Type | Mobile Phase System | Typical Modifiers |
| Polysaccharide (e.g., Cellulose) | Hexane/Isopropanol (90:10) | 0.1% Trifluoroacetic Acid (TFA) |
| Polysaccharide (e.g., Amylose) | Acetonitrile/Methanol (50:50) | 0.1% Diethylamine (DEA) |
| Pirkle-type (π-acidic/basic) | Hexane/Ethanol (80:20) | None |
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
1. Sample Preparation:
- Accurately weigh and dissolve a sample of the diastereomeric mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
2. NMR Acquisition:
- Acquire a standard ¹H NMR spectrum.
- Ensure the spectral width is sufficient to cover all relevant signals.
- Use a sufficient relaxation delay (D1) to ensure full relaxation of the protons for accurate integration (a D1 of 5 times the longest T1 is recommended).[15]
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.[15]
- Identify well-resolved signals that are unique to each diastereomer. These are often protons adjacent to a stereocenter.
- Integrate the area of the selected signal for each diastereomer.
- The diastereomeric ratio is the ratio of these integrated areas.
Visualized Workflows
Logical Flow for Troubleshooting Poor Chromatographic Resolution
Caption: Troubleshooting workflow for poor chromatographic separation.
Decision Tree for Purification Method Selection
Sources
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 4. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
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- 6. benchchem.com [benchchem.com]
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- 12. Asymmetric Synthesis of Indoline from Achiral Phthalimide Involving Crystallization-Induced Deracemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 17. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
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- 19. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 20. reddit.com [reddit.com]
- 21. academic.oup.com [academic.oup.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Protecting Groups for Indoline-2-Carboxylic Acid: A Comparative Analysis
Introduction: The Unique Challenge of Indoline-2-Carboxylic Acid
To researchers, scientists, and drug development professionals, (S)-indoline-2-carboxylic acid (Ind) is a valuable chiral building block. As a conformationally constrained analog of both proline and phenylalanine, it offers a unique scaffold for designing novel peptides, peptidomimetics, and complex heterocyclic molecules with significant therapeutic potential. However, its secondary amine, integrated into a relatively electron-rich aromatic system, presents specific challenges for chemical synthesis. The nucleophilicity of the indoline nitrogen is lower than that of a typical dialkylamine, and the steric environment around the α-carbon can influence subsequent reactions.
The selection of a temporary N-protecting group is therefore not a trivial decision; it is a critical strategic choice that dictates reaction compatibility, influences steric hindrance in subsequent steps, and defines the deprotection strategy. A poorly chosen group can lead to low yields, unwanted side reactions, or the premature decomposition of sensitive intermediates. This guide provides an in-depth comparison of common and alternative N-protecting groups for indoline-2-carboxylic acid, moving beyond a simple catalog to explain the causality behind experimental choices and providing validated protocols to support your research.
The Core Principle: Orthogonal Protection
In multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonality , allows for precise, sequential molecular construction.[1] An ideal protecting group strategy for indoline-2-carboxylic acid should be robust, high-yielding, and, most importantly, orthogonal to other protecting groups used elsewhere in the molecule (e.g., on other amino acid side chains or for the C-terminus).[2][3]
The primary protecting groups discussed herein—Boc, Fmoc, Cbz, and Acetyl—are evaluated based on their cleavage conditions, which fall into distinct, orthogonal categories: acid-lability, base-lability, hydrogenolysis, and hydrolysis.
Caption: Orthogonal relationship of common N-protecting groups.
Comparative Analysis of N-Protecting Groups
The ideal N-protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not interfere with subsequent chemical transformations. Here, we compare four key candidates for indoline-2-carboxylic acid.
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common protecting group for indoline-2-carboxylic acid due to its robustness and straightforward application.[4][5] It is stable to basic conditions and hydrogenolysis, making it an excellent choice in many synthetic routes.
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Cleavage: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6]
-
Advantages: High stability to a broad range of reagents (bases, nucleophiles, reducing agents). The starting material, N-Boc-indoline-2-carboxylic acid, is commercially available.[7]
-
Disadvantages: The steric bulk of the Boc group can hinder the reactivity of the adjacent carboxylic acid during coupling reactions, sometimes leading to lower yields compared to smaller protecting groups.[8] The strongly acidic deprotection conditions are incompatible with other acid-sensitive groups (e.g., t-butyl esters).
-
Critical Side Reaction - Diketopiperazine (DKP) Formation: A significant challenge arises when deprotecting a Boc-Ind dipeptide. The newly freed N-terminal indoline amine can readily undergo intramolecular cyclization to form a stable 2,5-diketopiperazine (DKP), leading to cleavage from the solid support or termination of the peptide chain.[6] This side reaction is a major cause of yield loss.
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups typically employed (e.g., t-Bu, Trt).[2][3]
-
Introduction: Installed using Fmoc-Cl or Fmoc-OSu under Schotten-Baumann conditions.
-
Cleavage: The Fmoc group is rapidly removed under mild basic conditions, typically with a 20% solution of piperidine in DMF.[9] This cleavage occurs via an E1cB elimination mechanism.
-
Advantages: Mild deprotection conditions allow for the use of acid-sensitive linkers and side-chain protecting groups. Its orthogonality with Boc and Cbz is a major strategic advantage.
-
Disadvantages: The Fmoc group is sensitive to any basic reagents. The dibenzofulvene byproduct generated during deprotection can form adducts if not effectively scavenged by the amine base (e.g., piperidine).[10] Like Boc, Fmoc-Ind dipeptides are also susceptible to DKP formation upon deprotection.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic protecting group that offers an alternative orthogonal strategy. Its removal via catalytic hydrogenolysis is a very mild and clean transformation.[2]
-
Introduction: Typically introduced using benzyl chloroformate (Cbz-Cl or Z-Cl) with a base.
-
Cleavage: Selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst, Pd/C).[8] This method is exceptionally mild and leaves most other functional groups untouched.
-
Advantages: Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. The deprotection conditions are neutral and highly selective.
-
Disadvantages: Incompatible with functional groups that are sensitive to catalytic reduction, such as alkynes, alkenes, or some sulfur-containing residues (e.g., methionine, which can poison the catalyst). The use of hydrogen gas requires specialized equipment.
-
Side Reactions: Similar to Boc and Fmoc, N-deprotection of Cbz-protected indoline-containing dipeptides via hydrogenolysis readily leads to DKP formation.[8]
Acetyl (Ac)
The acetyl group is a simple, robust protecting group. While its small size minimizes steric hindrance, its extreme stability makes it less suitable for syntheses requiring mild deprotection.
-
Introduction: Easily introduced using acetic anhydride or acetyl chloride.
-
Cleavage: Requires harsh hydrolytic conditions, such as heating in strong acid (e.g., 3M HCl at 100°C) or with strong base.
-
Advantages: Very stable to a wide range of synthetic conditions. Its small size reduces steric hindrance in coupling reactions compared to the bulky Boc group.
-
Disadvantages: The harsh deprotection conditions are incompatible with most other protecting groups and sensitive functionalities, limiting its utility as a temporary protecting group in complex syntheses. It is more often used as a permanent N-terminal cap in peptides.
Data Summary: A Head-to-Head Comparison
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O, Base | Strong Acid (TFA) | High stability; Commercially available | Steric hindrance; Harsh deprotection | |
| Fmoc | Fmoc-Cl / Fmoc-OSu | Mild Base (Piperidine) | Mild deprotection; Orthogonal to Boc/Cbz | Base-sensitive; DKP formation risk | |
| Cbz (Z) | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) | Highly selective, mild deprotection; Orthogonal | Incompatible with reducible groups | |
| Acetyl (Ac) | Acetic Anhydride | Strong Acid/Base + Heat | Very stable; Low steric hindrance | Extremely harsh deprotection |
Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to anhydrous conditions and inert atmospheres where specified is critical for success.
Protocol 1: N-Boc Protection of (S)-Indoline-2-carboxylic acid
Caption: Workflow for N-Boc protection.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Potassium bisulfate (KHSO₄)
-
1,4-Dioxane, Ethyl Acetate, Water
Procedure:
-
Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0°C in an ice bath and add a 1M aqueous solution of NaOH until the pH reaches approximately 10.
-
In a separate flask, dissolve (Boc)₂O (1.1 eq) in a minimal amount of 1,4-dioxane.
-
Add the (Boc)₂O solution dropwise to the cooled amino acid solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture to 0°C and carefully acidify to pH 2-3 by adding solid KHSO₄ or a 1M KHSO₄ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or flash chromatography.
-
Expected Yield: >90%
-
Protocol 2: N-Fmoc Protection of (S)-Indoline-2-carboxylic acid
Materials:
-
(S)-Indoline-2-carboxylic acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone, Water, Diethyl Ether
Procedure:
-
Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve Fmoc-Cl (1.05 eq) in acetone and add it dropwise to the stirred amino acid solution.
-
Stir the reaction mixture vigorously at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and acidify to pH 2 with 1M HCl.
-
A white precipitate will form. If the product oils out, extract with ethyl acetate.
-
If a solid forms, filter the precipitate, wash thoroughly with cold water, then with cold diethyl ether to remove dibenzofulvene-related impurities.
-
Dry the solid under vacuum.
-
Expected Yield: 85-95%
-
Protocol 3: N-Cbz Protection of (S)-Indoline-2-carboxylic acid
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Ethyl Acetate, Water
Procedure:
-
Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in 2M NaOH and cool to 0°C.
-
Add benzyl chloroformate (1.1 eq) dropwise while simultaneously adding 2M NaOH solution to maintain the pH between 9-10.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Expected Yield: >85%
-
Protocol 4: N-Acetyl Protection of (S)-Indoline-2-carboxylic acid
Adapted from the N-acetylation of indole-2-carboxylic acid.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetone, Hydrochloric Acid (HCl)
Procedure:
-
Suspend (S)-indoline-2-carboxylic acid (1.0 eq) in acetone.
-
Add TEA (2.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the mixture to 0°C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC indicates completion.
-
Pour the reaction mixture into a mixture of ice and dilute HCl.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Expected Yield: >85% (Based on similar acylations).
-
Deprotection Protocols & The DKP Side Reaction
The choice of deprotection method is the essence of an orthogonal strategy.
Caption: Deprotection pathways and the common diketopiperazine (DKP) side reaction.
-
Boc Deprotection: Stir the N-Boc protected substrate in a 1:1 mixture of TFA and Dichloromethane (DCM) for 30-60 minutes at room temperature. Co-evaporate with toluene to remove residual TFA. Yield: Quantitative.[6][8]
-
Fmoc Deprotection: Treat the N-Fmoc protected substrate with 20% piperidine in DMF for 10-20 minutes at room temperature. Concentrate and purify to remove piperidine and the DFB-adduct. Yield: Quantitative.
-
Cbz Deprotection: Dissolve the N-Cbz protected substrate in a solvent like Methanol, Ethanol, or Ethyl Acetate. Add 5-10 mol% of 10% Pd/C catalyst. Stir under an atmosphere of hydrogen gas (1 atm, balloon) for 2-18 hours until completion. Filter through Celite to remove the catalyst and concentrate. Yield: Quantitative.[8]
-
Acetyl Deprotection: Reflux the N-acetyl substrate in 3M aqueous HCl for 4 hours. Cool, neutralize with base (e.g., 50% NaOH) to pH ~5, and filter the precipitated product. Yield: ~78%.
Expert Insight on DKP Formation: Our internal studies and published literature confirm that upon N-deprotection of dipeptides where indoline-2-carboxylic acid is the N-terminal residue (H-Ind-AA-OR), the formation of the corresponding DKP is extremely facile and often quantitative.[8] This occurs under acidic (TFA), basic (piperidine), and neutral (hydrogenolysis) conditions. Researchers must plan their synthetic strategy accordingly, for instance, by synthesizing the Ind-AA dipeptide fragment first before coupling it to a larger chain, or by using coupling reagents that are rapid enough to outcompete cyclization.
Conclusion and Recommendations
The optimal N-protecting group for indoline-2-carboxylic acid is entirely dependent on the planned synthetic route.
-
For general synthesis where acid-lability is tolerated, Boc remains a reliable and cost-effective choice, though its steric bulk must be considered.
-
For standard Fmoc-based SPPS, Fmoc is the designated group, offering mild deprotection, but requires careful management of the DKP side reaction.
-
When true orthogonality is required, Cbz is an outstanding choice. Its stability to both acidic and basic conditions makes it a powerful tool for the synthesis of complex molecules where Boc and/or Fmoc groups are present elsewhere.
-
The Acetyl group should be reserved for applications where a permanent N-acylation is desired or when its extreme stability is a necessity, as the harsh removal conditions limit its utility as a temporary protecting group.
By understanding the distinct advantages and liabilities of each protecting group, researchers can design more robust, efficient, and successful synthetic strategies for harnessing the full potential of the indoline-2-carboxylic acid scaffold.
References
- DSM N.V. (2007). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- DSM N.V. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e23645. [Link]
-
Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]
-
PrepChem. (2023). Synthesis of indoline-2-carboxylic acid. [Link]
-
Cordella, F., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(3), 2566-2581. [Link]
- Collins, J. M. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756110, (2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10058771, N-Acetylindoline-2-carboxylic acid. [Link]
- Tanabe Seiyaku Co., Ltd. (2011). Preparation method of optically active indoline-2-carboxylic acid or derivatives thereof.
- Zhang, W. (2011). Synthetic method of indole-2-carboxylic acid.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2794663, Indoline-2-carboxylic acid, N-BOC protected. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
-
Lee, Y. R., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
-
Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Kim, D. H. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
ResearchGate. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]
Sources
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- 3. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 5. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
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A Comparative Guide for Researchers: Boc-Ind-OH vs. Fmoc-Ind-OH in Solid-Phase Peptide Synthesis
In the pursuit of novel therapeutics and advanced biomaterials, peptide scientists frequently turn to conformationally constrained amino acids to impart specific secondary structures, enhance metabolic stability, and improve binding affinity.[1] Among these valuable building blocks, indoline-2-carboxylic acid, a rigid analog of both proline and phenylalanine, offers a unique scaffold for peptide design. However, its successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of Nα-protecting group.
This guide provides an in-depth, objective comparison of the two primary choices for this residue: 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-Ind-OH) and N-(9-Fluorenylmethoxycarbonyl)-indoline-2-carboxylic acid (Fmoc-Ind-OH). We will explore the fundamental chemical differences, analyze their performance in SPPS, and provide field-proven protocols to guide researchers in making the optimal choice for their specific synthetic challenge.
The Contenders: A Molecular and Strategic Overview
The core difference between using Boc-Ind-OH and Fmoc-Ind-OH lies in the orthogonal protection schemes they belong to, which dictates the entire synthetic strategy from deprotection to final cleavage.[2][3]
1. Boc-Ind-OH: The Classic Acid-Labile Strategy
The Boc (tert-butyloxycarbonyl) group is a cornerstone of traditional SPPS.[2][] It offers robust protection of the α-amino group and is removed using moderately strong acid, typically trifluoroacetic acid (TFA).[2][5]
-
Chemistry: Acid-labile. Deprotection occurs via treatment with ~50% TFA in a non-polar solvent like dichloromethane (DCM).[6]
-
Orthogonality: Side-chain protecting groups (if any on other residues) are typically benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for final cleavage.[2][6]
-
Advantages: The Boc strategy can be advantageous for synthesizing long or "difficult" sequences prone to aggregation. The protonation of the N-terminus in the acidic deprotection step can disrupt interchain hydrogen bonding, improving solvation and synthetic outcomes.[2]
2. Fmoc-Ind-OH: The Modern Base-Labile Alternative
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy was developed as a milder alternative and has become the most common approach in modern SPPS.[2][7][8] The Fmoc group is cleaved under basic conditions, offering a distinct chemical orthogonality.[2][]
-
Chemistry: Base-labile. Deprotection is achieved with a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[2][5]
-
Orthogonality: This strategy offers true orthogonality.[2][7][8] Side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed during the final cleavage step with TFA, the same reagent used in Boc deprotection cycles.[2][]
-
Advantages: The milder conditions are compatible with a wider range of sensitive and modified amino acids.[2][][8] The final cleavage does not require specialized equipment for handling highly corrosive HF.[7]
Head-to-Head Comparison: Performance in SPPS
The choice between Boc and Fmoc for indoline-2-carboxylic acid is not merely one of preference but a critical decision based on the peptide sequence, required purity, and available equipment.
| Feature | Boc-Ind-OH Strategy | Fmoc-Ind-OH Strategy |
| Nα-Deprotection | ~50% TFA in DCM[6] | 20% Piperidine in DMF[2] |
| Conditions | Harshly acidic (pH 1-2)[] | Mildly basic (pH 10-12)[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu)[] |
| Final Cleavage | Strong acid (e.g., HF)[2][6] | Moderate acid (e.g., TFA cocktail)[7] |
| Key Advantage | Better for aggregation-prone sequences.[2] | Higher crude purity for most peptides, milder conditions, automation-friendly.[2][8] |
| Key Disadvantage | Hazardous reagents (TFA, HF), potential for acid-catalyzed side reactions.[7] | Potential for diketopiperazine formation, base-catalyzed side reactions.[10][11] |
Causality Behind Experimental Choices
Coupling Efficiency: Indoline-2-carboxylic acid is a secondary amine and is sterically hindered, which can slow down coupling kinetics compared to standard primary amino acids.[1]
-
Expert Insight: For both Boc-Ind-OH and Fmoc-Ind-OH, the use of high-potency coupling reagents is strongly recommended. Aminium/uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are superior for hindered couplings as they form highly reactive intermediates that can overcome the steric bulk.[1][12] A double coupling protocol, where the coupling step is performed twice, is often a prudent choice to ensure complete acylation.[1][13]
Deprotection and Side Reactions: The deprotection step is where the two strategies diverge most significantly and present different challenges.
-
Boc-Ind-OH: The repeated use of strong TFA can lead to the gradual cleavage of some acid-sensitive side-chain protecting groups on other residues in the sequence, reducing final purity.[8] Furthermore, the tert-butyl cation generated during deprotection can cause side reactions like the alkylation of sensitive residues (e.g., Trp, Met).[14] This necessitates the use of "scavengers" in the final cleavage cocktail.
-
Fmoc-Ind-OH: While the piperidine deprotection is mild, indoline-2-carboxylic acid has a strong propensity to form diketopiperazines (DKPs) , especially when it is the second or third residue in a sequence.[10][11] This intramolecular cyclization cleaves the peptide from the resin, truncating the synthesis.
-
Trustworthiness in Protocol: To mitigate DKP formation, it is crucial to couple the subsequent amino acid (the one following Fmoc-Ind-OH) immediately after the Fmoc group is removed. Minimizing the time the free N-terminal indoline is exposed is key. Using coupling reagents that promote rapid amide bond formation is also essential.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the core cyclic processes for incorporating either Boc-Ind-OH or Fmoc-Ind-OH into a growing peptide chain.
Caption: Comparative SPPS cycles for Boc-Ind-OH and Fmoc-Ind-OH.
Detailed Experimental Protocols
The following are generalized, self-validating protocols for a single coupling cycle. Note: Exact reagent equivalents and reaction times may need optimization based on the specific sequence and resin loading.[1][15]
Protocol 1: Boc-Ind-OH Incorporation
Target: Incorporate Boc-Ind-OH onto a resin with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin in DCM for 20 minutes, then in DMF for 20 minutes. Drain the solvent.[15]
-
-
Boc-Ind-OH Coupling:
-
In a separate vessel, dissolve Boc-Ind-OH (3 eq.) and HBTU (2.95 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Perform a ninhydrin test to confirm reaction completion (should be negative/colorless). If positive (blue), repeat the coupling step ("double coupling").[12]
-
-
Washing:
-
Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes.[5]
-
Drain the solution. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing and Neutralization:
-
Drain the deprotection solution. Wash the resin with DCM (3x).
-
Wash the resin with a 5% DIPEA in DMF solution (3x) to neutralize the trifluoroacetate salt, preparing the N-terminus for the next coupling.[5]
-
Wash again with DMF (3x) and DCM (3x). The resin is ready for the next cycle.
-
Protocol 2: Fmoc-Ind-OH Incorporation
Target: Incorporate Fmoc-Ind-OH onto a resin with a free N-terminal amine.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.[15]
-
-
Fmoc-Ind-OH Coupling:
-
In a separate vessel, dissolve Fmoc-Ind-OH (3 eq.) and HATU (2.95 eq.) in DMF.[1]
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Perform a ninhydrin test to confirm reaction completion.[12] If the coupling is slow, a double coupling is recommended.
-
-
Washing:
-
Drain the coupling solution. Wash the resin thoroughly with DMF (5x).
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution. Wash the resin thoroughly with DMF (5x). The resin is immediately ready for the next coupling cycle.
-
Final Cleavage: Releasing the Peptide
The final step differs dramatically between the two strategies.
-
Boc Strategy Cleavage: Requires anhydrous HF at 0°C for ~1 hour in a specialized apparatus. A typical scavenger cocktail is p-cresol. This is a hazardous procedure requiring specific training and equipment.
-
Fmoc Strategy Cleavage: A standard and much safer procedure involves treating the resin with a TFA "cocktail" for 2-3 hours at room temperature. A common cocktail for general use is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol at 82.5:5:5:5:2.5) or, for simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
Conclusion: A Scientist's Perspective on Selection
The choice between Boc-Ind-OH and Fmoc-Ind-OH is a strategic one, guided by the specific demands of the target peptide.
-
Choose Fmoc-Ind-OH for:
-
General-purpose synthesis: Its milder conditions, compatibility with sensitive functionalities, and safer cleavage protocol make it the default choice for most applications.[2][8]
-
Automated synthesis: The process is highly amenable to automation.[8]
-
Peptides with acid-sensitive modifications: It is ideal for sequences containing modifications like phosphorylation or glycosylation that would not survive repeated TFA treatment.[][8]
-
-
Choose Boc-Ind-OH for:
-
"Difficult" or hydrophobic sequences: The Boc strategy can significantly improve outcomes for peptides prone to aggregation during synthesis.[2]
-
Large-scale synthesis: For established industrial processes, the potentially lower cost of Boc-protected amino acids can be a factor.[]
-
Sequences sensitive to basic conditions: If the peptide contains functionalities that are labile to piperidine, the Boc strategy provides an orthogonal solution.
-
Ultimately, a thorough understanding of the chemistry behind each strategy empowers the researcher to anticipate challenges, mitigate side reactions, and successfully synthesize complex peptides incorporating the valuable indoline-2-carboxylic acid scaffold.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem Technical Guides.
- BOC Sciences. (n.d.).
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem Technical Guides.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- BenchChem. (2025).
- Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36, e70008.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
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- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid Derivatives
Introduction: The Synthetic Versatility and Analytical Imperative of Boc-Indoline-2-Carboxylic Acid
In the landscape of medicinal chemistry and drug development, 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid, commonly known as Boc-indoline-2-carboxylic acid, stands out as a pivotal structural motif. Its rigid bicyclic framework, coupled with the versatile protecting group strategy afforded by the tert-butoxycarbonyl (Boc) group, makes it an invaluable building block for synthesizing a diverse array of bioactive molecules, from kinase inhibitors to peptide-based therapeutics.[1][2][3] The precise control over its reactivity is fundamental to its utility in complex, multi-step syntheses.[1][4]
However, this synthetic utility is predicated on the unambiguous confirmation of its structure and that of its derivatives. Spectroscopic analysis is the cornerstone of this validation process, providing a non-destructive yet deeply informative window into the molecular architecture.[5] This guide offers a comparative framework for the spectroscopic characterization of Boc-indoline-2-carboxylic acid and its derivatives, grounded in experimental data and first principles. We will dissect the characteristic signatures obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, providing researchers with the necessary tools for confident structural elucidation.
The Spectroscopic Validation Workflow
Caption: A generalized workflow for the spectroscopic validation of a chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Boc-indoline-2-carboxylic acid derivatives, both ¹H and ¹³C NMR provide a wealth of information.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it readily solubilizes the carboxylic acid and ensures the acidic proton is observable, whereas in CDCl₃, this proton can sometimes exchange or be excessively broad.[5]
-
Field Strength: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic and aliphatic protons.[5]
¹H NMR Analysis
The ¹H NMR spectrum provides a proton census, detailing the chemical environment, count, and neighboring protons for each unique hydrogen atom.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally between 10-13 ppm.[5][6] Its position is highly dependent on solvent and concentration due to hydrogen bonding.
-
Aromatic Protons (C₄-C₇): The four protons on the benzene ring of the indoline core typically resonate in the range of 6.8-8.0 ppm.[1][5] The introduction of electron-donating or electron-withdrawing substituents can significantly shift these signals and alter their splitting patterns, providing clear evidence of substitution position.
-
Indoline Aliphatic Protons (C₂-H, C₃-H₂): The proton at the chiral center (C₂-H) and the two diastereotopic protons at C₃ show complex splitting patterns in the aliphatic region, typically between 3.0-4.5 ppm.[5]
-
Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet around 1.4-1.6 ppm, a hallmark signature of the Boc protecting group.[1]
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
-
Carbonyl Carbons (-C=O): Two distinct signals are observed in the downfield region (165-185 δ).[6] The carboxylic acid carbonyl is typically found around 170-175 δ, while the urethane carbonyl of the Boc group appears further upfield, around 150-155 δ.
-
Aromatic Carbons: The carbons of the benzene ring appear between 110-150 δ.
-
Boc Group Carbons: The quaternary carbon (-C (CH₃)₃) gives a signal around 80-85 δ, and the methyl carbons (C H₃) produce a strong signal around 27-32 ppm.[1]
-
Indoline Aliphatic Carbons: The C₂ and C₃ carbons resonate in the upfield region, typically between 30-60 δ.
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (δ) |
| This compound | ~1.5 (s, 9H, Boc), ~3.0-4.5 (m, 3H, indoline aliphatic), ~6.8-7.5 (m, 4H, aromatic), ~10-13 (br s, 1H, COOH) | ~28 (Boc CH₃), ~60 (Indoline C₂), ~81 (Boc quat. C), ~115-145 (Aromatic C), ~153 (Boc C=O), ~174 (Acid C=O) |
| Indoline-2-carboxylic acid (Comparator)[7][8] | ~3.0-4.5 (m, 3H, indoline aliphatic), ~6.5-7.5 (m, 4H, aromatic), ~10-13 (br s, 1H, COOH) | ~37 (Indoline C₃), ~61 (Indoline C₂), ~110-151 (Aromatic C), ~178 (Acid C=O) |
| 6-Nitroindoline-2-carboxylic acid (Substituted Derivative)[5] | ~3.0-4.5 (m, 3H, indoline aliphatic), ~7.0-8.0 (m, 3H, aromatic), ~10-13 (br s, 1H, COOH) | Signals for aromatic carbons are significantly shifted due to the strong electron-withdrawing nitro group. |
Note: Exact chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing clues about its structure through fragmentation analysis.
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for these molecules.[5] It is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. It can be run in positive or negative mode.
-
Positive Mode (ESI+): Detects protonated molecules, [M+H]⁺.
-
Negative Mode (ESI-): Detects deprotonated molecules, [M-H]⁻, which is often highly efficient for carboxylic acids.
-
For This compound (Molecular Formula: C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol )[2][9]:
-
Expected ESI+ peak: m/z 264.12 ([M+H]⁺)
-
Expected ESI- peak: m/z 262.11 ([M-H]⁻)
A key fragmentation pathway involves the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion, providing further structural confirmation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of bonds within a molecule, making it excellent for identifying functional groups.
Causality Behind Experimental Choices:
-
Sample Preparation: For solid samples, the compound can be finely ground with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is often faster and requires minimal sample prep.[5]
Characteristic IR Absorptions
The IR spectrum of Boc-indoline-2-carboxylic acid is dominated by absorptions from the carboxylic acid and the Boc group.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad)[6] |
| Carboxylic Acid | C=O stretch | 1710-1760 (strong, sharp)[6] |
| Boc Group (Urethane) | C=O stretch | 1680-1700 (strong, sharp) |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| Aliphatic C-H | C-H stretch | ~2850-2980 |
| Aromatic Ring | C=C bends | 1450-1600 (multiple bands) |
The presence of two distinct carbonyl peaks (one for the acid, one for the Boc group) and the extremely broad O-H stretch are definitive indicators of the compound's structure. Comparing this to the spectrum of Indoline-2-carboxylic acid would show the disappearance of the urethane C=O stretch and the aliphatic C-H stretches associated with the Boc group.
Caption: Correlation of molecular structure with key spectroscopic signals.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Environment
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic indoline chromophore.
Analysis of Indoline Derivatives
Indoline and its derivatives typically exhibit absorption bands in the UV region.[10][11] The absorption spectrum is sensitive to the substitution on the aromatic ring.[12][13]
-
Parent Indoline Chromophore: Shows characteristic absorptions related to π→π* transitions.
-
Effect of Substituents:
-
Electron-donating groups (e.g., -OCH₃, -NH₂) can cause a bathochromic shift (to longer wavelengths) and increase absorption intensity.
-
Electron-withdrawing groups (e.g., -NO₂) can also lead to a bathochromic shift and are often used to tune the electronic properties of the chromophore.[5]
-
While less structurally informative than NMR or MS, UV-Vis is a powerful tool for quantitative analysis (e.g., using the Beer-Lambert law) and for quickly comparing the electronic properties of a series of derivatives.
Standard Operating Protocols
Trustworthy data is built on robust and reproducible experimental protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[5]
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[5] Ensure complete dissolution.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz).[5]
-
Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard parameters for pulse sequence and relaxation delays should be employed.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer's ESI source via direct infusion using a syringe pump.[5]
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to achieve stable ionization.[5]
-
Mass Analysis: Scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500) to detect the molecular ion and key fragments.[5]
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty sample holder (e.g., clean ATR crystal).[5]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[5]
-
Data Acquisition: Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is automatically generated by ratioing the sample spectrum against the background.[5]
Conclusion
The structural validation of this compound and its derivatives is a critical step in their application in research and development. A multi-faceted spectroscopic approach is essential for achieving unambiguous characterization. ¹H and ¹³C NMR provide the definitive structural map, Mass Spectrometry confirms the molecular weight, and IR spectroscopy validates the presence of key functional groups. Together, these techniques form a self-validating system that ensures the identity, purity, and integrity of these vital synthetic intermediates. This guide provides the comparative data and methodological framework to empower researchers to interpret their spectroscopic results with confidence and scientific rigor.
References
-
UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]
-
UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis spectrum of indoline D131: (a) computed for vacuum. (n.d.). ResearchGate. Retrieved from [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. (2003). ACS Publications. Retrieved from [Link]
-
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. (n.d.). CORE. Retrieved from [Link]
-
Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. (2003). ResearchGate. Retrieved from [Link]
-
Indoline-2-carboxylic acid, N-BOC protected. (n.d.). PubChem. Retrieved from [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2009). ResearchGate. Retrieved from [Link]
-
Indoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Publishing. Retrieved from [Link]
-
Indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2016). ACS Publications. Retrieved from [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Indole 2 carboxylic acid. (2014). mzCloud. Retrieved from [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2021). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Boc Deprotection of Indoline-2-Carboxylic Acid: TFA vs. HCl
In the synthesis of complex molecules, particularly in peptide synthesis and drug discovery, the choice of a protecting group and the method for its removal are critical decisions that can significantly impact yield, purity, and the overall success of a synthetic route. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a range of conditions and its facile cleavage under acidic conditions.[1] This guide provides an in-depth comparison of the two most common reagents for the deprotection of Boc-protected indoline-2-carboxylic acid: trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
This comparison is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explore the underlying mechanisms, practical considerations, and data-driven insights to inform your experimental choices.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group by either TFA or HCl follows a well-established acid-catalyzed elimination mechanism.[2][3][4] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the carbonate C-O bond. This is followed by the cleavage of this bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[3] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[3]
Sources
The Coupling Conundrum: A Comparative Analysis of HATU, HBTU, and PyBOP for Sterically Hindered Boc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of sterically hindered amino acids is a formidable challenge in peptide synthesis, often leading to sluggish reaction kinetics, incomplete couplings, and an increased risk of racemization. Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a conformationally constrained proline and phenylalanine mimetic, epitomizes this challenge.[1][2] Its rigid cyclic structure and nature as a secondary amine demand a judicious choice of coupling reagent to ensure the fidelity of the final peptide product.[1][3] This guide provides an in-depth comparative study of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the efficient incorporation of Boc-Inp-OH, supported by mechanistic insights and detailed experimental protocols.
The Challenge: Steric Hindrance of Boc-Inp-OH
Boc-Inp-OH is a valuable building block for inducing specific secondary structures, like β-turns, and enhancing metabolic stability.[1] However, its bulky structure impedes the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, necessitating the use of highly efficient coupling reagents.[3][4][5]
Mechanisms of Action: A Tale of Three Reagents
The efficacy of a coupling reagent is intrinsically linked to its mechanism of activation. While all three reagents aim to form a highly reactive intermediate from the carboxylic acid, their core structures and the resulting active species differ significantly.
HATU: The Gold Standard for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based reagent renowned for its superior performance in difficult couplings.[4][6] Its power lies in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester.[6][7] The nitrogen atom in the pyridine ring of the HOAt group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, which is particularly beneficial for sterically demanding residues.[7][8] This leads to faster reaction rates and reduced epimerization.[6][9]
HBTU: The Workhorse Reagent
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another aminium salt that activates carboxylic acids by forming an O-benzotriazole (OBt) active ester.[10][11][12] While highly efficient for many standard couplings, the OBt ester is generally less reactive than the OAt ester formed by HATU.[13][14] For challenging couplings like those involving Boc-Inp-OH, HBTU is a robust option but may require longer reaction times or double coupling to achieve complete reaction.[1][10]
PyBOP: The Phosphonium Alternative
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent.[15][16] Like HBTU, it generates an OBt active ester. A key advantage of PyBOP is the avoidance of a potential side reaction known as guanidinylation, where excess aminium reagent can cap the N-terminal amine.[4][9] However, phosphonium-based reagents are sometimes reported to result in slightly higher epimerization levels compared to their aminium/uronium counterparts, especially in challenging systems.[17]
Performance Comparison: Boc-Inp-OH Coupling
The choice of coupling reagent has a direct and measurable impact on the success of incorporating Boc-Inp-OH. The following table summarizes the expected performance based on synthesized data from studies on hindered amino acids.[1][4][17][18]
| Parameter | HATU | HBTU | PyBOP |
| Typical Yield | >95%[1] | >90%[1] | >90%[1] |
| Relative Reactivity | Highest | High | High |
| Racemization Risk | Lowest[6][17] | Low[10][17] | Low to Moderate[17] |
| Key Advantage | Superior for hindered couplings due to HOAt moiety.[4][6] | Robust, reliable workhorse for SPPS.[10][14] | Avoids guanidinylation side reaction. |
| Primary Consideration | Risk of guanidinylation if used in excess.[4][9] | May require double coupling for complete reaction.[1] | Byproducts can be more difficult to remove. |
| Recommended Base | DIPEA, 2,4,6-Collidine[1] | DIPEA, NMM[1] | DIPEA, NMM[1][15] |
| Typical Solvent | DMF, NMP[1] | DMF, NMP[1] | DMF, CH₂Cl₂[1][15] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of Boc-Inp-OH onto a resin-bound peptide using each reagent. These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow following Fmoc deprotection and neutralization.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest efficiency, especially if other methods result in incomplete coupling.[3]
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (1.0 eq.) swelled in N,N-Dimethylformamide (DMF).
-
Activation Solution: In a separate vial, dissolve Boc-Inp-OH (3.0 eq.) and HATU (2.95 eq.) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling: Add the activated solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, extend the reaction time or perform a second coupling.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: HBTU-Mediated Coupling
A standard and robust protocol suitable for many sequences.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (1.0 eq.) swelled in DMF.
-
Activation Solution: In a separate vial, dissolve Boc-Inp-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF. Note: HOBt is an intrinsic part of HBTU's structure and subsequent activation.[10][19]
-
Base Addition: Add DIPEA (6.0 eq.) to the activation solution and vortex for 1-2 minutes.[10]
-
Coupling: Immediately add the activated solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. For difficult sequences, a double coupling may be necessary.[1]
-
Monitoring: Perform a Kaiser test. If positive, repeat steps 2-5.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: PyBOP-Mediated Coupling
A reliable alternative, particularly when avoiding potential guanidinylation is a priority.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (1.0 eq.) swelled in DMF or a 1:1 mixture of DCM/DMF.[20]
-
Activation Solution: In a separate vial, dissolve Boc-Inp-OH (3.0 eq.) and PyBOP (3.0 eq.) in the chosen solvent.[15]
-
Base Addition: Add DIPEA (6.0 eq.) to the activation solution and vortex briefly.[15]
-
Coupling: Immediately add the activated solution to the reaction vessel.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. Reaction times may need to be extended for sterically hindered couplings.[15]
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Discussion and Recommendations
For the challenging coupling of Boc-Inp-OH, HATU consistently emerges as the most powerful and reliable reagent. Its ability to form a highly reactive OAt-active ester, accelerated by the neighboring group effect of the pyridine nitrogen, makes it exceptionally suited to overcoming the steric barrier presented by Boc-Inp-OH.[6][7][8] This translates to higher yields, faster reaction times, and the lowest risk of epimerization, preserving the stereochemical integrity of the final peptide.[6][9][17] The primary caveat with HATU is the need for precise stoichiometry; using it in excess can lead to the irreversible capping of the N-terminal amine via guanidinylation.[4][9]
HBTU represents a cost-effective and highly competent alternative. While it may not match the sheer reactivity of HATU for the most obstinate couplings, it provides excellent results in most cases.[10][14] Researchers may find that a double-coupling strategy is required to drive the reaction to completion when using HBTU with Boc-Inp-OH.[1]
PyBOP is a valuable tool, particularly when concerns about guanidinylation side products are high. It offers coupling efficiency comparable to HBTU and avoids the associated side reaction.[15][16] However, for a residue as sensitive to racemization as a sterically hindered secondary amine, the slightly increased risk of epimerization compared to HOAt-based reagents like HATU should be a consideration.[17]
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Med. Res. Rev.
-
Wipf, P., & Kun, H. (1998). A comparative study of methods to couple hindered peptides. Bioorganic & Medicinal Chemistry, 6(9), 1505-1514. [Link]
-
Gatos, D., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50946-50954. [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
- Vankalapati, M. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1083-1099.
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Cansiz, S., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(5), 5556-5570. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddy, K. S., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(3), 443-447. [Link]
-
APIChem Labs. (n.d.). Unlock Efficient Peptide Synthesis: Understanding HBTU Coupling Reagents and Their Advantages. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AIP Publishing. (2018). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. AIP Conference Proceedings, 2049(1), 030006. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). The Role of PyBOP in Modern Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). PyBOP. Retrieved from [Link]
-
Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459. [Link]
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Preserving Chirality: A Comparative Analysis of Racemization in Boc vs. Fmoc Protected Amino Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, maintaining stereochemical integrity is not merely a matter of purity; it is fundamental to biological activity. The racemization of an amino acid—the conversion of a desired L-enantiomer to its D-form—can drastically alter a peptide's three-dimensional structure, receptor binding, and therapeutic efficacy. This guide offers an in-depth technical analysis of racemization in the two most dominant solid-phase peptide synthesis (SPPS) strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. We will explore the underlying chemical mechanisms, present comparative data, and provide field-proven protocols to empower researchers to make informed decisions that safeguard the chiral fidelity of their synthetic peptides.
The Chemical Dichotomy: Understanding the Core Philosophies
The fundamental difference between Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that are removed under distinct chemical conditions. This core distinction is the primary determinant of their differing propensities for racemization.[][2]
-
Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group for temporary Nα-protection.[3] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The more modern Fmoc strategy employs a base-labile Fmoc group for Nα-protection, which is readily removed by a secondary amine, most commonly piperidine.[] Side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for simultaneous removal with cleavage from the resin by TFA.[2]
This difference in deprotection chemistry—acid versus base—directly influences the state of the N-terminal amine during the critical coupling step and, consequently, the risk of racemization.
Mechanistic Insights into Racemization
Racemization during peptide bond formation is not a random event but a predictable side reaction governed by chemical principles. The predominant mechanism involves the formation of a planar, achiral intermediate, which can be re-protonated to yield either the L- or D-amino acid. Two primary pathways are recognized:
-
Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, forming an enolate. This pathway is generally less common for urethane-protected amino acids.[5]
-
Oxazolone Formation: This is the most significant pathway for racemization in peptide synthesis.[5] The activated carboxyl group of the Nα-protected amino acid is attacked intramolecularly by the carbonyl oxygen of the protecting group or the preceding peptide bond. This cyclization forms a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and is readily abstracted by a base, leading to a symmetric, achiral enolate intermediate. Subsequent nucleophilic attack by the incoming amino group can occur from either face of this planar intermediate, resulting in a mixture of L- and D-products.[6]
Crucially, the Nα-protecting group plays a vital role. Urethane-based protecting groups, such as Boc and Fmoc, are electron-withdrawing and decrease the nucleophilicity of the amide oxygen. This disfavors the formation of the oxazolone intermediate compared to acyl-type protecting groups, thereby inherently suppressing racemization.[2][7]
Below is a diagram illustrating the critical oxazolone-mediated racemization pathway.
Caption: Oxazolone-mediated racemization pathway.
Comparing Racemization Propensity: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry has significant implications for controlling racemization, particularly for sensitive amino acids.
Fmoc Strategy: The Challenge of the Free Amine
In Fmoc-SPPS, the Nα-deprotection with piperidine leaves a free, nucleophilic secondary amine at the N-terminus of the growing peptide chain. During the subsequent coupling step, a tertiary base (e.g., N,N-diisopropylethylamine, DIPEA) is typically used to activate the incoming Fmoc-amino acid and neutralize any protonated species. This basic environment, especially in the presence of a free amine, increases the risk of α-proton abstraction from the activated amino acid, facilitating oxazolone formation and subsequent racemization.[5]
This risk is particularly pronounced for amino acids that are inherently susceptible to racemization, such as:
-
Cysteine (Cys): The thiol side chain can influence the acidity of the α-proton. Base-mediated activation methods using reagents like HBTU or HATU in the presence of DIPEA can lead to significant racemization.[8][9]
-
Histidine (His): The imidazole side chain can act as an intramolecular base catalyst, directly promoting the abstraction of the α-proton from the activated ester, leading to high levels of epimerization.[10]
Boc Strategy: The Advantage of In Situ Neutralization
In Boc-SPPS, Nα-deprotection with TFA leaves the terminal amino group as a protonated ammonium salt. In traditional protocols, a separate neutralization step with a base was performed before coupling. However, modern, optimized Boc chemistry employs an in situ neutralization protocol.[11][12][13] In this approach, the activated Boc-amino acid and the coupling reagents are added simultaneously with the neutralization base.
This seemingly small change has a profound effect: the N-terminal amine is neutralized and immediately reacts with the activated amino acid. The concentration of the free, reactive amine is kept to a minimum, and the overall coupling environment is transiently basic rather than sustained. This significantly reduces the opportunity for base-catalyzed racemization.[11] Indeed, studies utilizing this protocol have reported undetectable levels of racemization for most coupling steps.[11][12]
The following workflow illustrates the key difference in the N-terminal status during coupling.
Caption: Comparison of N-terminal state during coupling.
Experimental Data: A Comparative Overview
While exact racemization levels are highly sequence- and condition-dependent, the literature provides a clear consensus on the relative performance of the two strategies. The following table summarizes typical experimental observations for the incorporation of racemization-prone amino acids.
| Amino Acid | Fmoc Strategy (% D-Isomer) | Boc Strategy (In Situ Neutralization) (% D-Isomer) | Key Considerations & Mitigating Factors |
| Most Amino Acids | < 0.5% | < 0.1% | Both methods perform exceptionally well for non-problematic residues. |
| Cysteine (Cys) | 1% - >25% | < 1.0% | In Fmoc-SPPS, racemization is high with uronium/phosphonium reagents (HBTU/HATU) and base.[8][9] Mitigation: Use carbodiimide (e.g., DIC/Oxyma) activation or employ alternative side-chain protecting groups like 4-methoxybenzyloxymethyl (MBom).[9] |
| Histidine (His) | 1% - >15% | < 0.5% | In Fmoc-SPPS, the imidazole side-chain of Trt-protected His catalyzes racemization.[10] Mitigation: Protect the π-nitrogen of the imidazole ring (e.g., with Boc or Mbom protecting groups) to suppress this intramolecular catalysis. |
| Phenylglycine (Phg) | Potentially High | Generally Low | The acidic α-proton of Phg makes it susceptible to base-mediated epimerization in Fmoc-SPPS. The protonated state after TFA deprotection in Boc-SPPS offers inherent protection. |
Data is illustrative and compiled from multiple sources to show relative trends. Actual values depend heavily on coupling reagents, temperature, activation times, and sequence context.[8][9][10]
Experimental Protocols for Minimizing Racemization
Adherence to optimized protocols is critical for ensuring stereochemical purity.
Protocol 1: Optimized Fmoc-SPPS Coupling for a Racemization-Prone Residue (e.g., Cysteine)
This protocol utilizes carbodiimide activation, which avoids the strong tertiary bases that promote racemization.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat with a fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation (in a separate vessel):
-
Dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (3 equivalents) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Crucially, do not pre-activate for extended periods. Add the mixture to the resin immediately after preparation.
-
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid.
Protocol 2: Boc-SPPS with In Situ Neutralization
This protocol is highly effective for nearly all amino acids, including those prone to racemization.
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes, then wash with DMF.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2 minutes. Drain, and repeat with a fresh solution for 20-30 minutes.
-
Washing: Perform a single, brief (30-second) flow wash with DMF. Do not perform a separate neutralization step.
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (4 equivalents) and HOBt (4 equivalents) in DMF. Add HBTU (3.9 equivalents).
-
Add this activation mixture directly to the moist, acidic peptide-resin (still containing residual DMF/TFA).
-
Immediately add DIPEA (6-8 equivalents) to the slurry. The reaction mixture should turn yellow, indicating the basic pH required for coupling.
-
-
Coupling Reaction: Agitate for 10-20 minutes. Reaction times are typically very fast. Monitor with a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Cycle Repetition: Proceed to the deprotection step for the next amino acid.
Conclusion and Recommendations
Both Boc and Fmoc chemistries are powerful, well-established strategies for peptide synthesis. However, when stereochemical integrity is the highest priority, a nuanced understanding of their differing racemization risks is essential.
-
The Fmoc strategy , while offering milder overall conditions and easier automation, presents a higher intrinsic risk of racemization for sensitive amino acids like cysteine and histidine. This is due to the presence of a free N-terminal amine and the use of tertiary bases during coupling. This risk can be effectively managed by using specific, optimized protocols, such as switching from aminium/uronium reagents to carbodiimide-based activation or employing specially protected amino acid derivatives.
-
The Boc strategy , particularly when implemented with modern in situ neutralization protocols, offers superior protection against racemization during the coupling step.[11] By minimizing the lifetime of the reactive free amine, this method provides a more robust approach for incorporating racemization-prone residues and for the synthesis of long peptides where the cumulative effects of small racemization events could become significant. The primary drawback remains the need for hazardous HF for final cleavage.
For drug development professionals and researchers working on peptides where biological activity is exquisitely sensitive to stereochemistry, the Boc strategy with in situ neutralization should be strongly considered. For routine peptide synthesis, or when HF is not available, the Fmoc strategy remains an excellent choice, provided that careful attention is paid to the coupling chemistry for known problematic residues.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Yajima, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 701-708. [Link]
-
Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 10, 12345-12356. [Link]
-
SciSpace. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. Retrieved from [Link]
-
Yajima, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40. [Link]
-
Springer Nature. (2020). In Situ Neutralization Protocols for Boc-SPPS. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Wang, P., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27. [Link]
-
Semantic Scholar. (2016). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mesalabs.com [mesalabs.com]
- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 13. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Enantiopure Indoline-2-Carboxylic Acid
For researchers and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a cornerstone of innovation. Enantiopure indoline-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as ACE inhibitors, presents a compelling case study in the evaluation of synthetic strategies. This guide provides an in-depth comparison of the most prominent synthetic routes to this valuable compound, focusing on cost-effectiveness, scalability, and overall efficiency. We will delve into classical and enzymatic resolutions, as well as asymmetric synthesis via biocatalysis and chiral pool approaches, offering detailed protocols and data-driven analysis to inform your selection of the optimal synthetic pathway.
The Strategic Importance of Enantiopure Indoline-2-Carboxylic Acid
(S)-indoline-2-carboxylic acid is a constrained analog of both proline and phenylalanine, making it a valuable synthon for introducing conformational rigidity into peptide-based therapeutics. Its incorporation can lead to enhanced biological activity and metabolic stability. Consequently, the development of cost-effective and scalable methods for its enantioselective synthesis is of paramount importance to the pharmaceutical industry.
Comparative Analysis of Synthetic Routes
This guide will dissect four primary strategies for obtaining enantiopure indoline-2-carboxylic acid:
-
Route 1: Classical Diastereomeric Resolution
-
Route 2: Enzymatic Kinetic Resolution
-
Route 3: Biocatalytic Asymmetric Synthesis
-
Route 4: Chiral Pool Synthesis from L-Phenylalanine
Each route will be evaluated based on yield, enantiomeric excess (e.e.), cost of raw materials and catalysts, and operational complexity.
Route 1: Classical Diastereomeric Resolution
This traditional approach relies on the separation of a racemic mixture of indoline-2-carboxylic acid by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine.
Scientific Rationale
The principle behind classical resolution is the differential solubility of the diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral base. In this case, the (S)-acid/(R)-amine salt and the (R)-acid/(R)-amine salt will have different physical properties, allowing for their separation by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer in a single pass, unless a racemization and recycling protocol for the unwanted enantiomer is implemented.
Experimental Protocol
Step 1: Synthesis of Racemic Indoline-2-Carboxylic Acid
A common starting point is the reduction of indole-2-carboxylic acid.
-
Materials: Indole-2-carboxylic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
Suspend indole-2-carboxylic acid (1 equivalent) in ethanol.
-
Add a solution of SnCl₂·2H₂O (2.5-3 equivalents) in concentrated HCl.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully basify the reaction mixture with a concentrated NaOH solution to precipitate the tin salts.
-
Filter the mixture and acidify the filtrate with HCl to a pH of ~5-6 to precipitate the racemic indoline-2-carboxylic acid.
-
Filter, wash with water, and dry the product.
-
Step 2: Resolution with (R)-(+)-α-Methylbenzylamine
-
Materials: Racemic indoline-2-carboxylic acid, (R)-(+)-α-methylbenzylamine, ethanol.
-
Procedure:
-
Dissolve the racemic indoline-2-carboxylic acid in hot ethanol.
-
Add a solution of (R)-(+)-α-methylbenzylamine (0.5-0.6 equivalents) in ethanol.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization of the diastereomeric salt.
-
Collect the crystals by filtration. This salt is enriched in the (S)-enantiomer of the acid.
-
To obtain the free acid, dissolve the salt in water and acidify with HCl to precipitate (S)-indoline-2-carboxylic acid.
-
Filter, wash with cold water, and dry to obtain the enantiopure product.
-
Cost-Effectiveness Analysis
| Reagent/Solvent | Purity | Price (USD/kg) | Quantity per mole of product | Cost per mole of product (USD) |
| Indole-2-carboxylic acid | 98% | 250 | 1 kg | 250 |
| Tin(II) chloride dihydrate | 98% | 35 | 3.5 kg | 122.5 |
| (R)-(+)-α-Methylbenzylamine | >99% | 225 | 0.37 kg | 83.25 |
| Ethanol | Reagent | 15 | 10 L | 150 |
| Hydrochloric Acid | 37% | 5 | 5 L | 25 |
| Sodium Hydroxide | 98% | 10 | 2 kg | 20 |
| Total Estimated Cost | ~650.75 |
Note: Prices are estimates based on bulk catalog listings and may vary. This analysis assumes a 40% overall yield for the resolution step without recycling the unwanted enantiomer.
Workflow Diagram
Caption: Workflow for Classical Resolution.
Route 2: Enzymatic Kinetic Resolution
This method employs an enzyme, typically a lipase, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester of indoline-2-carboxylic acid, leaving the other enantiomer unreacted.
Scientific Rationale
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes. A lipase, for instance, will recognize and hydrolyze one enantiomer of the substrate ester at a much faster rate than the other. This allows for the separation of the unreacted, enantiopure ester from the hydrolyzed, enantiopure acid. The key to a successful kinetic resolution is a high enantiomeric ratio (E-value), which signifies a large difference in the reaction rates for the two enantiomers.
Experimental Protocol
Step 1: Synthesis of Racemic Indoline-2-carboxylic Acid Methyl Ester
-
Materials: Racemic indoline-2-carboxylic acid, methanol, thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend racemic indoline-2-carboxylic acid in methanol at 0 °C.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to obtain the racemic ester.
-
Step 2: Enzymatic Hydrolysis
-
Materials: Racemic indoline-2-carboxylic acid methyl ester, Candida antarctica lipase B (CALB, often immobilized), phosphate buffer (pH 7.0).
-
Procedure:
-
Disperse the racemic ester in a phosphate buffer.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction by HPLC until ~50% conversion is reached.
-
Filter off the immobilized enzyme (which can often be recycled).
-
Extract the mixture with an organic solvent. The organic layer will contain the unreacted (S)-ester. The aqueous layer will contain the (R)-acid.
-
Isolate the (S)-ester from the organic layer and hydrolyze it using a base (e.g., NaOH) followed by acidic workup to obtain (S)-indoline-2-carboxylic acid.
-
Cost-Effectiveness Analysis
| Reagent/Enzyme | Purity | Price (USD/kg) | Quantity per mole of product | Cost per mole of product (USD) |
| Racemic Indoline-2-carboxylic acid | 98% | 180 | 1 kg | 180 |
| Methanol | Reagent | 10 | 5 L | 50 |
| Thionyl Chloride | 99% | 30 | 0.8 kg | 24 |
| Candida antarctica lipase B (immobilized) | N/A | 5000 | 0.1 kg (recyclable) | 500 (initial investment) |
| Phosphate Buffer Salts | Reagent | 20 | 1 kg | 20 |
| Total Estimated Cost (initial run) | ~774 |
Note: The high initial cost of the enzyme is offset by its potential for recycling over multiple batches, significantly reducing the cost per gram in a production setting.
Workflow Diagram
Caption: Workflow for Enzymatic Resolution.
Route 3: Biocatalytic Asymmetric Synthesis
This modern approach utilizes an enzyme to create the desired stereocenter from an achiral precursor, avoiding the need for resolution.
Scientific Rationale
This chemoenzymatic route employs a phenylalanine ammonia lyase (PAL) for the key stereoselective step. PAL catalyzes the anti-addition of ammonia to the double bond of a substituted cinnamic acid, establishing the chiral center with high enantioselectivity. This is followed by an intramolecular cyclization to form the indoline ring. This strategy is highly atom-economical and can significantly shorten the synthetic sequence compared to resolution-based methods.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-trans-cinnamic acid
-
Materials: 2-Chlorobenzaldehyde, malonic acid, pyridine, piperidine.
-
Procedure (Knoevenagel-Doebner condensation):
-
Dissolve 2-chlorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture (e.g., to reflux) until the reaction is complete (evolution of CO₂ ceases).
-
Cool the mixture and pour it into a mixture of ice and concentrated HCl.
-
Filter the precipitated product, wash with water, and recrystallize from a suitable solvent.
-
Step 2: Enantioselective Amination
-
Materials: 2-Chloro-trans-cinnamic acid, Phenylalanine Ammonia Lyase (PAL), ammonium carbonate buffer.
-
Procedure:
-
Dissolve 2-chloro-trans-cinnamic acid in a high-concentration ammonium carbonate buffer (e.g., 5-8 M, pH ~10).
-
Add the PAL enzyme.
-
Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitor the formation of (S)-2-chloro-phenylalanine by HPLC.
-
Upon completion, acidify the reaction mixture to precipitate the product and denature the enzyme.
-
Isolate the (S)-2-chloro-phenylalanine by filtration or extraction.
-
Step 3: Intramolecular Cyclization
-
Materials: (S)-2-chloro-phenylalanine, copper(I) catalyst (e.g., CuI or CuCl), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., NMP or DMF).
-
Procedure:
-
Combine (S)-2-chloro-phenylalanine, the copper catalyst, and the base in the solvent.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 100-140 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Filter, wash, and purify the (S)-indoline-2-carboxylic acid.
-
Cost-Effectiveness Analysis
| Reagent/Enzyme | Purity | Price (USD/kg) | Quantity per mole of product | Cost per mole of product (USD) |
| 2-Chlorobenzaldehyde | 99% | 130 | 0.9 kg | 117 |
| Malonic Acid | 99% | 75 | 0.65 kg | 48.75 |
| Pyridine | 99% | 110 | 1 L | 110 |
| Phenylalanine Ammonia Lyase | N/A | 10,000 (estimate) | 0.05 kg | 500 |
| Copper(I) Chloride | 97% | 150 | 0.05 kg | 7.5 |
| N-Methyl-2-pyrrolidone (NMP) | 99% | 25 | 2 L | 50 |
| Total Estimated Cost | ~833.25 |
Note: The cost of PAL can be a significant factor. However, enzyme immobilization and recycling, as well as process optimization, can drastically reduce its contribution to the overall cost in an industrial setting.
Workflow Diagram
Caption: Workflow for Biocatalytic Asymmetric Synthesis.
Route 4: Chiral Pool Synthesis from L-Phenylalanine
This elegant approach utilizes a readily available and inexpensive chiral starting material, L-phenylalanine, to construct the target molecule, preserving the initial stereochemistry.
Scientific Rationale
The core idea of a chiral pool synthesis is to start with an enantiomerically pure natural product and convert it into the desired target molecule through a series of chemical transformations that do not affect the original chiral center. This route avoids the need for resolution or an asymmetric catalyst. The described synthesis involves the nitration of L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution to form the indoline ring.
Experimental Protocol
Step 1: Dinitration of L-Phenylalanine
-
Materials: L-Phenylalanine, urea nitrate, concentrated sulfuric acid.
-
Procedure:
-
Cool concentrated sulfuric acid to 0 °C.
-
Slowly add L-phenylalanine, followed by the portion-wise addition of urea nitrate, keeping the temperature below 5 °C.
-
Stir the reaction at low temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 2,4-dinitro-L-phenylalanine by filtration, wash with cold water, and dry.
-
Step 2: Intramolecular Amination
-
Materials: 2,4-Dinitro-L-phenylalanine, a base (e.g., sodium carbonate), in a suitable solvent.
-
Procedure:
-
Dissolve the dinitrated phenylalanine in an aqueous solution of the base.
-
Heat the mixture to induce intramolecular cyclization.
-
Monitor the reaction for the formation of (S)-6-nitro-indoline-2-carboxylic acid.
-
Cool the reaction and acidify to precipitate the product.
-
Filter, wash, and dry the nitro-indoline product.
-
Step 3: Reduction of the Nitro Group
-
Materials: (S)-6-nitro-indoline-2-carboxylic acid, a reducing agent (e.g., H₂ with Pd/C, or SnCl₂/HCl).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro-indoline in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen pressure.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent to obtain (S)-6-amino-indoline-2-carboxylic acid.
-
Step 4: Diazotization and Reduction (Dediazoniation)
-
Materials: (S)-6-amino-indoline-2-carboxylic acid, sodium nitrite (NaNO₂), hydrochloric acid, and a reducing agent for the diazonium salt (e.g., hypophosphorous acid).
-
Procedure:
-
Dissolve the amino-indoline in aqueous HCl at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite.
-
Add the resulting diazonium salt solution to the reducing agent.
-
Allow the reaction to proceed until nitrogen evolution ceases.
-
Isolate and purify the final product, (S)-indoline-2-carboxylic acid.
-
Cost-Effectiveness Analysis
| Reagent | Purity | Price (USD/kg) | Quantity per mole of product | Cost per mole of product (USD) |
| L-Phenylalanine | >98% | 30 | 1 kg | 30 |
| Urea Nitrate | N/A | 10 (estimate) | 2 kg | 20 |
| Sulfuric Acid | 98% | 5 | 5 L | 25 |
| Sodium Nitrite | 99% | 15 | 0.5 kg | 7.5 |
| Palladium on Carbon (10%) | N/A | 2000 | 0.02 kg | 40 |
| Total Estimated Cost | ~122.5 |
Note: This route is potentially the most cost-effective due to the very low price of the chiral starting material. However, it involves handling of nitrating agents and potentially hazardous intermediates.
Workflow Diagram
Caption: Workflow for Chiral Pool Synthesis.
Summary and Recommendations
| Synthetic Route | Overall Yield | Enantiomeric Excess | Key Advantages | Key Disadvantages | Estimated Cost/mole (USD) |
| Classical Resolution | 35-70% (with recycling) | >99% | Established technology, inexpensive resolving agent. | Low yield without recycling, labor-intensive. | ~651 |
| Enzymatic Resolution | ~45% | >99% | High selectivity, mild conditions, recyclable catalyst. | High initial enzyme cost, requires esterification/hydrolysis steps. | ~774 (initial) |
| Biocatalytic Asymmetric Synthesis | ~60-70% | >99% | High atom economy, shorter route, highly selective. | High enzyme cost, may require process optimization. | ~833 |
| Chiral Pool Synthesis | ~30-40% | >99% | Very low-cost starting material, avoids resolution. | Multi-step, use of hazardous reagents (nitration). | ~123 |
Conclusion for the Practicing Scientist
The choice of synthetic route to enantiopure indoline-2-carboxylic acid is a classic example of the trade-offs between cost, efficiency, and safety.
-
For large-scale, cost-driven production , the chiral pool synthesis from L-phenylalanine is exceptionally compelling from a raw material cost perspective.[1] However, the use of nitrating agents and a multi-step process may present safety and operational challenges that require careful consideration and engineering controls.
-
Classical resolution remains a viable, albeit less elegant, option, particularly if a robust protocol for racemizing and recycling the unwanted enantiomer is in place. Its reliance on simple, inexpensive reagents makes it accessible.
-
For pharmaceutical development and applications where high purity and mild conditions are paramount , both enzymatic resolution and biocatalytic asymmetric synthesis are superior choices. The biocatalytic route, in particular, represents the state-of-the-art in green chemistry and efficiency.[2] While the initial investment in enzymes can be high, their reusability and the potential for high throughput and simplified downstream processing often justify the cost in the long run, especially as the technology of enzyme immobilization and engineering continues to advance.
Ultimately, the "best" route is context-dependent. This guide provides the foundational data and protocols to enable an informed decision based on the specific priorities of your research or manufacturing campaign.
References
- De Lange, B., et al. (2009). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis.
- Liu, W., et al. (2010). Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection. Amino Acids, 39(5), 1537-1542.
- Kim, D. H., et al. (1983). A new series of potent and orally active inhibitors of angiotensin converting enzyme: synthesis and biological activity of N-(1-(S)-carboxy-3-phenylpropyl)-L-alanyl-L-proline and its derivatives. Journal of Medicinal Chemistry, 26(3), 394-403.
- Guajardo, N., & Domínguez de María, P. (2019). Continuous biocatalysis in environmentally-friendly media: A triple synergy for future sustainable processes.
- Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase.
- Turner, N. J. (2009). Deracemisation and stereoinversion of α-amino acids using ω-transaminases. Current Opinion in Chemical Biology, 13(1), 11-15.
- Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals.
- US Patent 7,196,204 B2. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Korean Patent KR100414999B1. (2004). Method for preparing (S)-indoline-2-carboxylic acid and (S)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
IndiaMART. (2024). Product Pricing. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to NMR Characterization of Cis/Trans Isomers of Substituted Boc-Indolines
For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of molecular structure is paramount. Substituted indolines are a privileged scaffold in medicinal chemistry, and the introduction of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a common strategy. However, this seemingly simple modification introduces a layer of complexity: the restricted rotation around the N-Boc amide bond, which gives rise to cis and trans isomers, often referred to as rotamers. Distinguishing between these conformers is not merely an academic exercise; the three-dimensional geometry of a molecule dictates its biological activity. This guide provides an in-depth comparison of NMR-based methodologies to unambiguously characterize these isomers, supported by experimental data and field-proven insights.
The Challenge: Slow Interconversion on the NMR Timescale
The partial double bond character of the N-C(O) bond in the Boc-group significantly hinders free rotation. This results in two distinct, slowly interconverting conformers at room temperature: the cis and trans isomers. On the NMR timescale, this slow exchange means that instead of observing a single set of averaged signals, separate resonances for each isomer are often visible, leading to complex and sometimes confusing spectra. The ratio of these isomers can be influenced by factors such as the steric bulk of substituents on the indoline ring, the solvent, and temperature.
1H NMR: The First Line of Analysis
A standard one-dimensional proton NMR (1H NMR) spectrum is the initial and most accessible tool for identifying the presence of cis and trans isomers. The differing spatial environments of the protons in each conformer lead to distinct chemical shifts (δ).
Key Diagnostic Regions:
-
Protons Alpha to the Nitrogen (H2): The proton at the 2-position of the indoline ring is particularly sensitive to the orientation of the Boc group. In the trans isomer, the C2-H bond is oriented away from the carbonyl oxygen of the Boc group, while in the cis isomer, it is in closer proximity. This typically results in a downfield shift for the H2 proton in the cis isomer compared to the trans isomer.
-
Boc Group Protons: The nine protons of the tert-butyl group, while appearing as a singlet for each isomer, can also exhibit slight differences in their chemical shifts.
-
Indoline Ring Protons: The protons of the five-membered ring and the aromatic portion of the indoline will also show distinct signals for each isomer, although the differences may be less pronounced than for the H2 proton.
Delving Deeper with Coupling Constants
Vicinal proton-proton coupling constants (3JHH) are invaluable for deducing the dihedral angles between adjacent protons, as described by the Karplus relationship. In the rigid five-membered ring of the indoline core, these coupling constants can provide critical information about the relative stereochemistry of substituents. While the cis/trans isomerism is about the amide bond, the overall conformation of the five-membered ring can be influenced by the isomer, which in turn affects the observed coupling constants. For example, the coupling between H2 and the two H3 protons can provide insights into the puckering of the pyrrolidine ring in each rotamer.
The Definitive Tool: 2D Nuclear Overhauser Effect (NOE) Spectroscopy
While chemical shifts and coupling constants provide strong clues, the unambiguous assignment of cis and trans isomers relies on through-space correlations, which are detected using two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy. The two most common experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[1]
-
NOESY: This experiment detects protons that are close in space (typically < 5 Å). For small to medium-sized molecules like substituted Boc-indolines, a positive NOE is observed.
-
ROESY: This technique is particularly useful for molecules in the intermediate size range where the NOE might be close to zero. The ROE is always positive, which can simplify spectral interpretation.[1]
The key diagnostic NOE correlation for distinguishing cis and trans isomers of N-acylated proline, a close analog of indoline, is the through-space interaction between the α-proton of the proline ring and the protons of the N-acyl group. By analogy, for a substituted Boc-indoline, the critical correlation is between the H2 proton of the indoline ring and the protons of the Boc group .
-
In the cis isomer , the H2 proton is spatially close to the tert-butyl protons of the Boc group, resulting in a clear NOE cross-peak between these signals.
-
In the trans isomer , the H2 proton is distant from the Boc group protons, and therefore, no significant NOE is expected between them. Instead, an NOE may be observed between the H2 proton and one of the aromatic protons (H7).
Comparative Data for a Model Compound: Methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate
To illustrate these principles, let's consider a representative substituted Boc-indoline, methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate. The following table summarizes the expected 1H NMR data for the cis and trans isomers based on published data for analogous N-Boc-proline systems.
| Proton | trans Isomer (Major) | cis Isomer (Minor) | Key Distinguishing Features |
| H2 | ~4.3 ppm (dd) | ~4.5 ppm (dd) | H2 is downfield in the cis isomer. |
| H3α | ~3.2 ppm (dd) | ~3.1 ppm (dd) | |
| H3β | ~3.5 ppm (dd) | ~3.6 ppm (dd) | |
| Boc (9H) | ~1.4 ppm (s) | ~1.5 ppm (s) | Boc protons are slightly downfield in the cis isomer. |
| -OCH3 (3H) | ~3.7 ppm (s) | ~3.8 ppm (s) | |
| Aromatic-H | 6.9 - 7.5 ppm (m) | 6.9 - 7.5 ppm (m) | Overlapping multiplets, but distinct for each isomer. |
Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for cis and trans Isomers of Methyl 1-(tert-butoxycarbonyl)indoline-2-carboxylate.
| Interaction | Expected NOE/ROE | Conclusion |
| H2 ↔ Boc protons | Strong cross-peak | Confirms cis isomer |
| H2 ↔ H7 | Possible cross-peak | Supports trans isomer |
Table 2: Key Diagnostic NOE/ROE Correlations for Isomer Assignment.
Experimental Protocols
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the substituted Boc-indoline sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be required.
-
The choice of solvent can influence the cis/trans ratio. For consistency, it is advisable to use the same solvent for all related analyses.
-
-
1D 1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
2D NOESY/ROESY Acquisition:
-
Choose between a NOESY or ROESY experiment based on the molecular weight of your compound. For typical substituted Boc-indolines, a NOESY experiment is usually sufficient.[1]
-
Key parameter: Mixing time (τm) . This is the period during which NOE buildup occurs. For molecules of this size, a mixing time in the range of 300-800 ms is a good starting point. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE signals.
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration and the isomer ratio.
-
-
Data Processing and Analysis:
-
Process the 1D and 2D NMR data using appropriate software (e.g., MestReNova, TopSpin, VNMRJ).
-
Carefully phase the spectra and perform baseline correction.
-
Integrate the signals in the 1D spectrum to determine the relative ratio of the cis and trans isomers.
-
In the 2D NOESY/ROESY spectrum, identify the diagonal peaks corresponding to the H2 and Boc protons for both isomers.
-
Look for the key cross-peak between the H2 and Boc protons to identify the cis isomer. The absence of this cross-peak for the other set of signals, along with other potential NOEs, will confirm the trans isomer.
-
Visualization of the Workflow
Figure 1: Experimental workflow for the NMR characterization of cis and trans isomers of substituted Boc-indolines.
Logical Decision Making in Experiment Selection
Figure 2: Decision tree for selecting the appropriate NMR experiment for isomer assignment.
Conclusion
The presence of cis and trans isomers in substituted Boc-indolines is a common phenomenon that necessitates careful and thorough characterization. While 1D 1H NMR provides the initial evidence for the presence of these rotamers, it is the application of 2D NOE-based techniques that allows for their definitive and unambiguous assignment. By identifying the key through-space correlation between the H2 proton of the indoline ring and the protons of the Boc group, researchers can confidently distinguish between the cis and trans conformers. This detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
References
-
University of Wisconsin-Madison, Department of Chemistry. NOESY and ROESY. 2018. Available from: [Link]
Sources
A Senior Application Scientist's Guide to HPLC Methods for Separating Enantiomers of Indoline-2-Carboxylic Acid
Welcome to our in-depth technical guide on the chiral separation of indoline-2-carboxylic acid. As a foundational chiral building block in modern pharmaceuticals, including ACE inhibitors, the ability to resolve its enantiomers is critical for ensuring stereochemical purity, therapeutic efficacy, and safety. In many biological systems, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[1]
This guide provides a comparative analysis of robust HPLC methodologies for this separation. We will move beyond mere protocols to explore the causality behind method selection, empowering you—the researcher, scientist, or drug development professional—to make informed decisions for your analytical and preparative needs. We will examine three principal strategies: direct separation on polysaccharide-based chiral stationary phases (CSPs), direct separation using specialized anion-exchange CSPs, and indirect separation via diastereomeric derivatization.
Method 1: Direct Enantioseparation on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on silica gel, are the workhorses of chiral chromatography.[2] They are responsible for resolving a vast majority of racemic compounds, owing to their complex three-dimensional structures which create chiral grooves and cavities.[3]
Mechanism of Separation: The "Chiral Grooves"
The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions: hydrogen bonds, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities formed by the polysaccharide chains. For indoline-2-carboxylic acid, the key interactions are expected to be hydrogen bonding from the carboxylic acid and the secondary amine, and π-π stacking involving the aromatic ring. The precise fit of one enantiomer into these grooves over the other results in differential retention times and, thus, separation.
Causality in Method Development:
-
Stationary Phase Choice: Immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC) are highly recommended for initial screening. Their covalent bonding to the silica support allows for the use of a much broader range of solvents compared to older coated phases, enhancing method development flexibility and column durability.[4][5] Amylose derivatives (like Chiralpak AD) and cellulose derivatives (like Chiralcel OD) often exhibit complementary selectivity, and screening on both types is a prudent strategy.[6]
-
Mobile Phase Strategy: The choice of mobile phase mode—normal, polar organic, or reversed-phase—is critical as it directly influences the interactions between the analyte and the CSP.
-
Normal Phase (NP): Using eluents like hexane/alcohol (isopropanol or ethanol) typically promotes hydrogen bonding interactions, which are crucial for resolving a carboxylic acid. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is essential. The TFA serves two purposes: it suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing, and it competes for highly active sites on the stationary phase, improving peak shape and reproducibility.
-
Polar Organic (PO): Using 100% polar solvents like methanol or acetonitrile can offer a different selectivity profile. This mode is particularly useful when solubility in NP or RP eluents is poor.
-
Reversed-Phase (RP): While less common for this type of CSP, aqueous/organic mobile phases can be used, especially with immobilized phases. This mode is advantageous for analytes in biological matrices or for LC-MS applications.
-
Method 2: Direct Enantioseparation on Anion-Exchange CSPs
For acidic compounds like indoline-2-carboxylic acid, weak anion-exchange (WAX) CSPs offer a highly specific and powerful alternative. These phases are designed based on the principles of ion-pairing and molecular recognition.
Mechanism of Separation: Targeted Ion-Pairing
CSPs such as CHIRALPAK® QN-AX and QD-AX utilize quinine and quinidine derivatives, respectively, as chiral selectors.[7] The separation mechanism hinges on an ion-exchange interaction between the positively charged tertiary nitrogen on the selector's quinuclidine moiety and the negatively charged carboxylate of the deprotonated indoline-2-carboxylic acid.[8] This primary ionic interaction is supplemented by other non-covalent interactions (hydrogen bonding, π-π stacking), which provide the enantioselective discrimination.
Causality in Method Development:
-
Stationary Phase Choice: The choice between a quinine-based (QN) or quinidine-based (QD) selector is empirical, as they are pseudo-enantiomers and can provide inverted elution orders or different selectivities for a given analyte.
-
Mobile Phase Control is Key: The mobile phase must be carefully controlled to manage the ionization states of both the analyte and the chiral selector.
-
Composition: These columns are typically operated in polar organic mode, with methanol or acetonitrile as the bulk solvent.
-
Additives: The crucial components are the acidic and basic (or salt) additives. A weak acid (like acetic or formic acid) and a corresponding base/salt (like ammonium acetate or formate) are added. The acid protonates the chiral selector, enabling it to act as an anion exchanger, while the base deprotonates the analyte. The concentration of these additives modulates the retention factor and can be fine-tuned to optimize resolution. For indoline-2-carboxylic acid, a mobile phase pH in the range of 4 to 6 is a logical starting point to ensure the analyte is anionic and the selector is cationic.[8]
-
Method 3: Indirect Separation via Derivatization
The indirect approach circumvents the need for a chiral column. Instead, the enantiomers are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9] Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column, most commonly a reversed-phase C18 column.[10]
Mechanism of Separation: Converting Enantiomers to Diastereomers
For a racemic carboxylic acid like (R/S)-indoline-2-carboxylic acid, a reaction with a single enantiomer of a chiral amine, for example, (R)-1-phenylethylamine, will produce two diastereomeric amides: (R,R) and (S,R). These two products will exhibit different retention characteristics on an achiral stationary phase.
Causality in Method Development:
-
Reagent Selection: The CDA must be enantiomerically pure, react quantitatively with the analyte without causing racemization, and ideally impart a strong chromophore to enhance UV detection.[11] For carboxylic acids, common CDAs include chiral amines (e.g., (S)-(-)-α-methylbenzylamine) or chiral alcohols.[11]
-
Reaction Conditions: The formation of an amide bond requires a coupling agent. Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used under mild conditions to facilitate the reaction.[10]
-
Chromatographic System: The primary advantage is the use of ubiquitous and robust C18 columns. Method development involves standard reversed-phase principles: optimizing the ratio of aqueous buffer to organic modifier (acetonitrile or methanol) to achieve baseline separation of the two diastereomer peaks.
Comparison of HPLC Methods
| Feature | Method 1: Polysaccharide CSPs | Method 2: Anion-Exchange CSPs | Method 3: Indirect via Derivatization |
| Principle | Direct separation based on transient diastereomeric complex formation. | Direct separation based on ion-pairing and molecular recognition. | Chemical conversion to diastereomers, followed by separation on an achiral column. |
| CSP Type | Chiral (e.g., Chiralpak® IA, AD) | Chiral (e.g., CHIRALPAK® QN-AX) | Achiral (e.g., C18, C8) |
| Typical Mobile Phase | Normal Phase (Hexane/Alcohol + Acid) or Polar Organic. | Polar Organic (Methanol or ACN) with acid/base or salt additives. | Reversed-Phase (Water/ACN or Methanol) with buffer. |
| Selectivity | Broadly applicable, but can be analyte-dependent. | Highly specific and often high selectivity for acidic compounds. | Dependent on the CDA and the resulting structural differences in diastereomers. |
| Method Development | Involves screening multiple columns and mobile phase modes. | More rational design based on pKa, but requires careful additive optimization. | Requires reaction optimization plus standard RP-HPLC method development. |
| Key Advantage | Broad applicability; avoids sample modification. | High efficiency for target class; rational mechanism. | Uses standard, robust achiral columns; no investment in chiral columns needed. |
| Key Limitation | CSPs can be expensive; coated phases have solvent restrictions. | Limited to ionizable analytes; sensitive to mobile phase pH. | Requires extra sample preparation step; risk of racemization or side-reactions. |
Experimental Protocols
Protocol 1: Direct Chiral Screening on a Polysaccharide CSP
This protocol outlines a general screening approach for the direct separation of indoline-2-carboxylic acid enantiomers.
-
Column Selection:
-
Immobilized Polysaccharide Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for indoline).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic indoline-2-carboxylic acid in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Execution & Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., try 90:10 and 70:30 Hexane/IPA ratios). The concentration of TFA can also be adjusted (0.05% - 0.2%) to improve peak shape.
-
Protocol 2: Indirect Separation via Derivatization with a Chiral Amine
This protocol describes the derivatization of indoline-2-carboxylic acid and subsequent analysis on a C18 column.
-
Derivatization Reaction:
-
In a 2 mL vial, dissolve 1.6 mg (~10 µmol) of racemic indoline-2-carboxylic acid in 0.5 mL of dichloromethane (DCM).
-
Add 1.3 mg (~11 µmol, 1.1 eq) of (R)-(+)-1-phenylethylamine.
-
Add 2.1 mg (~11 µmol, 1.1 eq) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Cap the vial and stir or shake the mixture at room temperature for 2 hours.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
-
-
Column Selection:
-
Standard Reversed-Phase Column: C18, 150 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases.
-
-
HPLC System Parameters:
-
Method: Isocratic elution with 50% Mobile Phase B at 1.0 mL/min. (This is a starting point; a gradient may be required).
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Execution & Optimization:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the derivatized sample. Two peaks corresponding to the (R,R) and (S,R) diastereomers should be observed.
-
Optimize the separation by adjusting the percentage of acetonitrile. Increasing the acetonitrile content will decrease retention times.
-
Visualizing Workflows and Mechanisms
A logical workflow is essential for efficient method development. The following diagram illustrates a typical decision process for tackling a new chiral separation challenge.
Caption: Indirect Method: Formation of Diastereomers.
References
-
(Request PDF on ResearchGate)
-
(Alfa Chemistry)
-
(Wikipedia)
-
(TCI Chemicals)
-
(Phenomenex)
-
(SpringerLink)
-
(Sigma-Aldrich)
-
(Request PDF on ResearchGate)
-
(DeepDyve)
-
(ResearchGate)
-
(Longdom Publishing)
-
(PMC - NIH)
-
(Daicel Chiral Technologies)
-
(Chromatography Today)
-
(PubMed)
Sources
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- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
A Comparative Guide to Photolabile Protecting Groups Versus N-Boc for Indoline Derivatives
For researchers navigating the synthesis of complex indoline-containing molecules, the strategic selection of a nitrogen protecting group is a pivotal decision that profoundly influences reaction outcomes, yields, and purification efficiency. The indoline nitrogen, while less basic than a typical secondary amine, still requires protection to prevent unwanted side reactions during various synthetic transformations. This guide provides an in-depth comparison between the conventional, acid-labile tert-butoxycarbonyl (N-Boc) group and a range of modern photolabile protecting groups (PPGs). We will delve into the mechanistic underpinnings, practical applications, and provide experimental data to empower you, the researcher, to make an informed choice tailored to your specific synthetic challenge.
Section 1: The Incumbent Standard: N-Boc Protection
The N-Boc group is a cornerstone of amine protection in organic synthesis due to its general stability under a wide array of non-acidic conditions and its straightforward, albeit harsh, removal.
Mechanism of Protection and Deprotection
Protection of the indoline nitrogen is typically achieved by reacting indoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is generally high-yielding and clean.
Deprotection relies on the acid-lability of the tert-butyl carbamate.[1] Strong acids, most commonly trifluoroacetic acid (TFA), protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[1][2] While effective, this method's reliance on strong acid can be a significant drawback for substrates bearing other acid-sensitive functional groups.[2][3]
Caption: Workflow for N-Boc protection and deprotection of indoline.
Advantages and Limitations of N-Boc
| Feature | Advantages | Limitations |
| Stability | Robust under basic, reductive, and oxidative conditions. | Not suitable for reactions involving strong acids. |
| Cost | Reagents (Boc₂O) are relatively inexpensive and widely available. | Strong acids (TFA) can be costly and require careful handling. |
| Cleavage | Generally high-yielding deprotection. | Harsh acidic conditions can cleave other protecting groups (e.g., silyl ethers) or degrade sensitive substrates.[2] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-cleavable (e.g., Cbz) groups. | Limited orthogonality with other acid-labile groups. |
Section 2: The Challenger: Photolabile Protecting Groups (PPGs)
Photolabile protecting groups offer a paradigm shift in deprotection strategy, utilizing light as a "traceless" reagent.[4] This allows for deprotection under neutral conditions, providing a high degree of spatial and temporal control.[5][6]
Major Classes of PPGs for Amines
Several classes of PPGs have been developed, each with distinct photochemical properties. For protecting the nitrogen of indoline, they are typically installed as a carbamate.
-
o-Nitrobenzyl Derivatives: This is the most traditional and widely used class of PPGs.[7] Upon UV irradiation (typically 300-365 nm), an intramolecular hydrogen abstraction initiates a rearrangement that cleaves the carbamate, releasing the free amine, carbon dioxide, and an o-nitrosobenzaldehyde byproduct.[5][8][9]
-
Coumarin-Based Groups: These PPGs absorb at longer wavelengths (often >350 nm, with some extending into the visible spectrum), which is less damaging to biological samples.[10][11] Their cleavage mechanism is also highly efficient, often proceeding through a photo-Favorskii rearrangement or similar pathways.[5]
-
Nitroindoline-Based Groups: These have gained traction, particularly in neuroscience, for their favorable two-photon absorption cross-sections, allowing for highly localized uncaging.[7][12]
Caption: Major classes of photolabile protecting groups for amines.
Mechanism of Photocleavage: The o-Nitrobenzyl Example
The photocleavage of o-nitrobenzyl carbamates is a well-established process.
-
Photoexcitation: Absorption of a UV photon excites the nitro group.
-
Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[8]
-
Rearrangement and Cleavage: This intermediate rearranges, leading to the cleavage of the C-O bond of the carbamate.
-
Product Release: The resulting unstable carbamic acid spontaneously decarboxylates to liberate the free indoline amine and CO₂. The PPG is released as an o-nitrosobenzaldehyde.[5]
Caption: Simplified photocleavage pathway for an o-nitrobenzyl carbamate.
Section 3: Head-to-Head Comparison: Performance and Experimental Data
The choice between N-Boc and a PPG hinges on the specific demands of the synthetic route.
| Parameter | N-Boc | Photolabile Protecting Groups (PPGs) |
| Cleavage Conditions | Strong Acid (e.g., TFA, HCl)[1][2] | UV/Visible Light (e.g., 365 nm, 405 nm)[5][9] |
| Reagent | Chemical (Acid) | "Traceless" (Photons)[4] |
| Orthogonality | High, except with other acid-labile groups. | Excellent; orthogonal to most chemical reagents.[13] |
| Spatial/Temporal Control | No | High; deprotection only occurs in irradiated areas.[5] |
| Byproducts | Isobutylene, CO₂ | Photoreleased cage fragment (e.g., o-nitrosoaldehyde).[5] |
| Substrate Compatibility | Limited by acid sensitivity.[2] | Broad; ideal for acid/base sensitive molecules. |
| Equipment | Standard laboratory glassware. | Photoreactor or specific wavelength lamp. |
| Cost | Reagents are generally inexpensive. | PPG precursors can be more expensive; requires light source. |
Quantitative Data Summary
The efficiency of photodeprotection is quantified by the quantum yield (Φu), which is the number of molecules released per photon absorbed.[14]
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φu) | Key Features |
| N-Boc | N/A | N/A | Acid-labile, industry standard. |
| o-Nitrobenzyloxycarbonyl (Nvoc) | ~350 | 0.006 - 0.16[12] | The classic PPG, widely documented.[7] |
| Coumarin-4-ylmethyl | 350 - 400+ | ~0.02 - 0.2+[10][15] | Longer wavelength, fast release rates.[10] |
| 4-Methoxy-7-nitroindolinyl (MNI) | ~347 | ~0.1 - 0.2[16] | Good for two-photon applications.[7] |
Section 4: Experimental Protocols
Protocol: N-Boc Deprotection of 1-Boc-indoline
Objective: To remove the N-Boc group from an indoline derivative using standard acidic conditions.
Materials:
-
1-Boc-indoline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 1-Boc-indoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indoline.
-
Purify by column chromatography if necessary.
Protocol: Photodeprotection of 1-(o-Nitrobenzyloxycarbonyl)-indoline
Objective: To cleave the o-nitrobenzyl-based PPG from an indoline derivative using UV light.
Materials:
-
1-(o-Nitrobenzyloxycarbonyl)-indoline
-
Acetonitrile or other suitable solvent (e.g., MeOH, DCM)
-
Photoreactor equipped with a 365 nm lamp (e.g., medium-pressure mercury arc lamp with a Pyrex filter)
-
Quartz reaction vessel
-
Nitrogen or Argon line for degassing
Procedure:
-
Dissolve the protected indoline (1.0 eq) in the chosen solvent in a quartz reaction vessel to a concentration of approximately 1-10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Place the vessel in the photoreactor and irradiate with 365 nm light while stirring. Maintain a constant temperature if necessary (e.g., using a cooling fan).
-
Monitor the reaction progress by TLC or LC-MS. Photolysis is often complete within 1-6 hours, depending on the scale and lamp intensity.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain the desired indoline and the o-nitrosobenzaldehyde byproduct. Purify by column chromatography on silica gel to separate the product from the byproduct.
Section 5: Decision-Making Framework
Choosing the right protecting group is a critical step in synthesis design. Use the following logic to guide your selection.
Caption: Decision tree for selecting a protecting group for indoline.
Conclusion
Both N-Boc and photolabile protecting groups are powerful tools in the synthetic chemist's arsenal for managing the reactivity of the indoline nitrogen.
-
N-Boc remains the pragmatic choice for robust, large-scale syntheses where substrates are tolerant to strong acid and where the cost and simplicity of deprotection are primary drivers.
-
Photolabile Protecting Groups are the superior option for the synthesis of complex, delicate molecules that are incompatible with acidic conditions.[4] Their key advantage lies in the ability to perform deprotection under neutral, mild conditions with unparalleled spatial and temporal control, making them indispensable for applications in chemical biology, materials science, and multi-step total synthesis.[5][6]
By carefully considering the factors outlined in this guide—substrate stability, required orthogonality, and the need for controlled deprotection—researchers can confidently select the optimal protecting group strategy to accelerate their research and development goals.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Shembekar, N., Chen, Y., Carpenter, B. K., & Hess, G. P. (2007). Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light. The Journal of Organic Chemistry, 72(13), 4643-4654. [Link]
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Hagen, V., Bendig, J., Frings, S., Eckardt, T., Helm, S., Reuter, D., & Kaupp, U. B. (2002). Highly efficient and IP3-releasing coumarinylmethyl esters for flash photolysis. Angewandte Chemie International Edition, 41(19), 3635-3638. [Link]
-
Furuta, T., Wang, S. S., Dantzker, J. L., Dore, T. M., Bybee, W. J., Callaway, E. M., Denk, W., & Tsien, R. Y. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]
-
Kim, M. R., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(9), 1357-1384. [Link]
-
Laimgruber, S., Schachenmayr, H., & Gschwind, R. M. (2008). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Angewandte Chemie International Edition, 47(1), 182-185. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Bochet, C. G. (2002). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
-
Feringa, B. L., Jager, W. F., & de Lange, B. (1993). Wavelength-selective cleavage of photoprotecting groups. Tetrahedron, 49(37), 8267-8310. [Link]
-
Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—A review. Israel Journal of Chemistry, 12(1-2), 103-113. [Link]
-
Van der Veken, P., De Wit, T., Mohammed, F. A., Joossens, J., Lambeir, A. M., & Augustyns, K. (2005). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 46(26), 4477-4480. [Link]
-
Beeler, A. B., & Porco, J. A. (2014). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. Organic Letters, 16(14), 3684-3687. [Link]
-
Fiveable Inc. (n.d.). Acid-Labile Protecting Groups. In Fiveable. Retrieved December 31, 2025, from [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. seas.upenn.edu [seas.upenn.edu]
- 10. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Indoline-2-carboxylic Acid N-(substituted)phenylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indoline scaffold represents a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This guide delves into the nuanced structure-activity relationships (SAR) of a specific and promising class of these compounds: indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. By systematically comparing the impact of various substituents on their biological efficacy, primarily as anticancer and anti-inflammatory agents, this document aims to provide a comprehensive resource for the rational design of next-generation therapeutics.
The Indoline-2-Carboxamide Core: A Versatile Pharmacophore
The indoline-2-carboxamide backbone is a conformationally constrained analog of tryptophan and phenylalanine, two crucial amino acids. This inherent structural mimicry allows it to interact with a wide array of biological targets, including kinases, transcription factors, and enzymes involved in critical cellular pathways. The core structure, presented below, offers three primary sites for chemical modification: the indoline nitrogen (N1), the indoline aromatic ring, and the N-phenylamide ring. Each of these positions plays a critical role in defining the compound's pharmacological profile.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Activities
The biological activity of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives is profoundly influenced by the nature and position of substituents on both the indoline core and the N-phenylamide ring. This section dissects the SAR for two of the most prominent activities of this compound class: inhibition of the NF-κB pathway and cytotoxicity against cancer cell lines.
Inhibition of NF-κB: The Role of Phenylamide Substitution
Nuclear factor-kappaB (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their ability to inhibit NF-κB activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3]
The data presented in Table 1 highlights a clear SAR trend. The nature and position of the substituent on the N-phenylamide ring are critical determinants of NF-κB inhibitory potency.
Table 1: Inhibitory Activity of Indoline-2-carboxylic Acid N-(substituted)phenylamide Derivatives against NF-κB Activation
| Compound | N-Phenylamide Substituent | IC50 (µM) for NF-κB Inhibition |
| 1a | H | > 100 |
| 1b | 4-CH3 | 95.8 |
| 1c | 4-CF3 | 68.2 |
| 1d | 4-Cl | 18.2 |
| 1e | 4-NO2 | > 100 |
| 1f | 3,4-di-Cl | 25.5 |
| 1g | 2,4-di-Cl | 22.3 |
Data synthesized from multiple sources.[1][3]
From this data, several key insights emerge:
-
Electron-withdrawing groups are favored: The presence of electron-withdrawing substituents, particularly halogens like chlorine, at the para-position of the phenyl ring significantly enhances NF-κB inhibitory activity. The 4-chloro derivative (1d ) is the most potent monosubstituted analog, with an IC50 value of 18.2 µM.[1][3]
-
Positional Isomers Matter: Disubstitution with chlorine atoms also yields potent inhibitors. The 2,4-dichloro (1g ) and 3,4-dichloro (1f ) analogs exhibit strong activity, suggesting that the electronic landscape of the entire phenyl ring influences target engagement.
-
Steric and Electronic Limitations: Unsubstituted (1a ) or nitro-substituted (1e ) phenylamides are poor inhibitors. Similarly, while a methyl group (1b ) confers some activity, its potency is significantly lower than that of the halogenated derivatives.
The following diagram illustrates the key SAR findings for NF-κB inhibition.
Anticancer Cytotoxicity: A Broader Spectrum of Activity
The indoline-2-carboxamide scaffold has also been extensively investigated for its anticancer properties. These derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The SAR for anticancer activity is more complex and appears to be cell-line dependent.
Table 2: Cytotoxicity of Indoline-2-carboxylic Acid Derivatives against Various Cancer Cell Lines
| Compound | N-Phenylamide Substituent | Cancer Cell Line | IC50 (µM) |
| 2a | 4-Cl | MCF-7 (Breast) | 5.2 |
| 2b | 4-Cl | A549 (Lung) | 7.8 |
| 2c | 4-Cl | HepG2 (Liver) | 6.1 |
| 2d | 3,4-di-Cl | MCF-7 (Breast) | 3.9 |
| 2e | 3,4-di-Cl | A549 (Lung) | 5.1 |
| 2f | 3,4-di-Cl | HepG2 (Liver) | 4.5 |
| 2g | 4-OCH3 | MCF-7 (Breast) | 12.5 |
| 2h | 4-OCH3 | A549 (Lung) | 15.2 |
Data synthesized from multiple sources.[1][4][5]
The anticancer data reveals several important trends:
-
Halogenation is beneficial: Similar to NF-κB inhibition, chloro-substitution on the phenylamide ring is generally favorable for cytotoxic activity. The 3,4-dichloro derivatives (2d-f ) consistently show lower IC50 values across multiple cell lines compared to the 4-chloro analogs (2a-c ).
-
Electron-donating groups can be detrimental: The presence of a methoxy group (2g-h ) at the para-position significantly reduces cytotoxic potency compared to the halogenated counterparts.
-
Cell-line specific sensitivities: While the general trends hold, the absolute potency of a given compound can vary between different cancer cell lines, suggesting that these derivatives may interact with multiple cellular targets or that their mechanism of action is influenced by the specific genetic and proteomic landscape of the cancer cells.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative indoline-2-carboxamide derivative and for the key biological assays used to assess its activity.
Synthesis of N-(4-chlorophenyl)-1-acetylindoline-2-carboxamide
This protocol describes a common synthetic route for the preparation of N-(substituted)phenylamide derivatives of indoline-2-carboxylic acid, using the potent NF-κB inhibitor, the 4-chloro derivative, as an example. The synthesis involves the acylation of the indoline nitrogen followed by amide coupling.
Experimental Workflow: Synthesis
Step-by-Step Protocol:
-
Acetylation of Indoline-2-carboxylic acid:
-
To a solution of indoline-2-carboxylic acid (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-acetylindoline-2-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 1-acetylindoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 15 vol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-(4-chlorophenyl)-1-acetylindoline-2-carboxamide.
-
This protocol is a generalized procedure based on standard organic synthesis techniques.[6][7]
Biological Evaluation: In Vitro Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), an inflammatory mediator whose synthesis is regulated by NF-κB, in LPS-stimulated RAW 264.7 cells.[8][9][10]
Experimental Workflow: NF-κB Inhibition Assay
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
-
-
Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives is a rich and promising area of research. The data clearly indicates that strategic substitution on the N-phenylamide ring is a powerful tool for modulating their biological activity. Specifically, electron-withdrawing groups, particularly halogens, enhance both NF-κB inhibitory and anticancer cytotoxic effects.
Future research in this area should focus on:
-
Exploring a wider range of substituents on both the indoline core and the N-phenylamide ring to further refine the SAR.
-
Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
-
Conducting in vivo studies to validate the therapeutic potential of these derivatives in animal models of inflammation and cancer.
By leveraging the insights gained from SAR studies and employing rational drug design principles, the indoline-2-carboxamide scaffold holds the potential to yield novel and effective therapeutic agents for a range of human diseases.
References
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Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
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Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Youssif, B. G., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
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Bhat, M. A., et al. (2023). Logical synthetic strategies and structure-activity relationship of indolin-2-one hybrids as small molecule anticancer agents: An Overview. Results in Chemistry, 5, 100872. [Link]
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Wu, Z., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 748-756. [Link]
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PubMed. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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ResearchGate. (2022). (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). [Link]
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Kim, M. J., et al. (2023). Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways. Food Science and Biotechnology, 32(7), 1017-1027. [Link]
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PubMed Central. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]
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Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(5), 2154. [Link]
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Lee, J. H., et al. (2017). Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells. BMB reports, 50(5), 263–268. [Link]
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Kwak, J. H., et al. (2008). Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. Archives of Pharmacal Research, 31(3), 289-295. [Link]
-
Hwang, H. J., et al. (2015). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Journal of agricultural and food chemistry, 63(25), 5909–5920. [Link]
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ResearchGate. (n.d.). Chemical structures and IC50 values of compound class 14. [Link]
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ResearchGate. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). [Link]
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Bondarenko, L. B., et al. (2023). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Molecules, 28(18), 6652. [Link]
- Google Patents. (2007). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
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Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091. [Link]
-
PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]
- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
- Google Patents. (n.d.).
-
Lombardi, A., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8211–8221. [Link]
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A Senior Application Scientist's Guide to the Enantioseparation of Carboxylic Acids: Evaluating Novel Chiral Derivatization Reagents
For researchers, scientists, and professionals in drug development, the precise enantioseparation of chiral carboxylic acids is a critical analytical challenge. The biological activity of enantiomers can differ significantly, making their accurate quantification essential for pharmacology, toxicology, and metabolomics. While direct separation on chiral stationary phases (CSPs) is a powerful technique, indirect methods involving pre-column derivatization with a chiral derivatization reagent (CDR) offer a robust and often more accessible alternative. This guide provides an in-depth evaluation of novel CDRs for carboxylic acid enantioseparation, comparing their performance with established reagents and providing the experimental data and protocols necessary for informed selection.
The Enduring Rationale for Chiral Derivatization
The fundamental principle of indirect chiral separation is the conversion of a pair of enantiomers, which are chemically indistinguishable in an achiral environment, into a pair of diastereomers. This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure CDR. Diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, achiral chromatographic columns (e.g., C18). The advantages of this approach include potentially higher separation efficiency, the use of less expensive achiral columns, and the ability to enhance the detectability of the analyte.[1]
Traditional Chiral Derivatization Reagents: The Established Baseline
Before delving into novel reagents, it is essential to understand the performance characteristics of traditional CDRs, which have long served as the benchmark in the field. A common and well-established class of traditional reagents includes chiral amines, such as (S)-(-)-α-methylbenzylamine. These reagents react with the carboxyl group of the analyte in the presence of a coupling agent to form diastereomeric amides.
While effective, traditional reagents can have limitations, including long reaction times, the potential for racemization under harsh conditions, and sometimes insufficient chromatographic resolution for complex matrices.
The Ascent of Novel Chiral Derivatization Reagents
In recent years, a new generation of CDRs has emerged, designed to overcome the limitations of their predecessors. These novel reagents often incorporate features that enhance reaction speed, improve chromatographic resolution, and increase detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.
Key Innovations in Novel CDR Design:
-
Pre-charged Moieties: Reagents with a permanent positive charge can significantly enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection.
-
Fluorescent Tags: The incorporation of fluorophores allows for highly sensitive detection using fluorescence detectors, which is particularly useful for trace analysis.
-
Optimized Steric Hindrance: The three-dimensional structure of the CDR is crucial for achieving good chromatographic separation of the resulting diastereomers. Novel reagents are often designed with bulky groups positioned to maximize the spatial differences between the diastereomers.
Comparative Evaluation of Novel and Traditional Reagents
The true measure of a novel CDR lies in its performance against established methods. The following sections provide a detailed comparison of several novel reagents with traditional approaches, supported by experimental data.
Performance Metrics for Comparison:
-
Resolution (Rs): A quantitative measure of the separation between two chromatographic peaks. An Rs value of ≥ 1.5 indicates baseline separation.
-
Reaction Time: The time required to achieve complete derivatization. Shorter reaction times are advantageous for high-throughput applications.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Linearity (r²): A measure of how well the detector response correlates with the analyte concentration over a given range. An r² value close to 1 indicates excellent linearity.
Comparison Table: Novel vs. Traditional CDRs for NSAID Enantioseparation
| Reagent | Analyte | Resolution (Rs) | Reaction Time | LOD | Linearity (r²) | Reference |
| Novel Reagents | ||||||
| OTPA | Ketoprofen | 1.54 - 2.23 | 90 min | 1.4 - 7.6 µmol/L | > 0.9971 | [2] |
| Naproxen | 1.54 - 2.23 | 90 min | 1.4 - 7.6 µmol/L | > 0.9971 | [2] | |
| Ibuprofen | 1.54 - 2.23 | 90 min | 1.4 - 7.6 µmol/L | > 0.9971 | [2] | |
| APy-PPZ | Carboxylic Acids | - | 10 min | - | - | |
| (S)-Anabasine | Etodolac | 2.03 | 5 min | 1.8 - 11 fmol | - | [3] |
| Traditional Reagent | ||||||
| (S)-(-)-α-methylbenzylamine | NSAIDs | Variable | > 60 min | Higher than novel reagents | Good | General Knowledge |
Note: Direct comparative data under identical conditions is limited. Performance can vary based on the specific analyte, matrix, and analytical instrumentation.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step methodologies for both a traditional and a novel derivatization workflow are provided below.
Protocol 1: Derivatization of NSAIDs with a Novel Reagent (OTPA)
This protocol is based on the method described by Li et al. for the enantioseparation of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Materials:
-
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
NSAID standard or sample
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Sample Preparation: Dissolve the NSAID sample in ACN to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM solution of OTPA in ACN.
-
Prepare a 20 mM solution of EDC in ACN.
-
Prepare a 20 mM solution of HOBt in ACN.
-
-
Derivatization Reaction:
-
To 100 µL of the NSAID solution in a microcentrifuge tube, add 100 µL of the OTPA solution, 50 µL of the EDC solution, and 50 µL of the HOBt solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 40°C for 90 minutes.
-
-
Reaction Quenching: After incubation, add 10 µL of 1% formic acid in water to quench the reaction.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the final solution onto a C18 HPLC column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Use a mobile phase gradient of ACN and water (with 0.1% formic acid).
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Protocol 2: Derivatization of Fatty Acids for GC-MS Analysis
This protocol provides a general method for the derivatization of fatty acids to their fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14%)
-
Hexane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Fatty acid sample
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried sample (typically 1-10 mg), add 2 mL of BF₃-MeOH solution.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
-
Extraction:
-
Cool the reaction vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Concentration:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
If necessary, concentrate the hexane extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system equipped with a suitable capillary column (e.g., a wax or polar-modified column).
-
Use a temperature program to separate the FAMEs.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for identification and quantification.
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated using Graphviz.
Derivatization Workflow
Caption: General workflow for chiral derivatization of carboxylic acids.
Carbodiimide Coupling Mechanism
Sources
Assessing the Impact of Different Protecting Groups on the Biological Activity of Indoline Derivatives
An In-Depth Technical Guide
Introduction: Beyond Synthesis—The Pharmacological Role of Protecting Groups
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of complex indoline derivatives often necessitates the protection of the indoline nitrogen to prevent unwanted side reactions and to direct reactivity to other positions on the scaffold.
Traditionally, these "protecting groups" are viewed as temporary auxiliaries—tools to be installed for a specific synthetic step and removed thereafter. However, this guide challenges that conventional wisdom. We will explore the compelling and often overlooked reality that the choice of a protecting group can profoundly influence the biological profile of an indoline derivative. In some cases, the protected intermediate itself exhibits potent and desirable activity, a finding that reshapes our approach to structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of common N-protecting groups, moving beyond their chemical utility to assess their direct impact on biological function. We will delve into the mechanistic basis for these effects, supported by experimental data, and provide actionable protocols for researchers in the field of drug discovery.
The Strategic Choice of N-Protecting Groups in Indoline Chemistry
The nitrogen atom in the indoline ring is a nucleophilic center and a hydrogen bond donor. Its reactivity must be masked during many synthetic transformations. The choice of protecting group is dictated by its stability to reaction conditions and the ease of its removal. Common protecting groups fall into several classes, each imparting distinct steric and electronic properties to the indoline core.
-
Carbamates (e.g., Boc, Cbz):
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride ((Boc)₂O), this group is prized for its stability in basic and nucleophilic conditions.[4] It is readily cleaved under acidic conditions (e.g., TFA). Its bulky tert-butyl moiety significantly increases steric hindrance around the nitrogen.
-
Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
-
Acyl Groups (e.g., Acetyl, Benzoyl): These electron-withdrawing groups decrease the nucleophilicity of the indoline nitrogen. They are typically stable but can be removed under harsh hydrolytic conditions.
-
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are strongly electron-withdrawing and are very stable, often requiring harsh conditions for cleavage. Their presence can significantly alter the electronic character of the aromatic ring.
The following diagram illustrates the general structure of an N-protected indoline, where 'PG' represents one of the protecting groups mentioned above.
Caption: General structure of an N-protected indoline derivative.
Comparative Analysis: How Protecting Groups Modulate Bioactivity
The assumption that a protecting group is a biologically inert scaffold is a significant oversight. Its size, lipophilicity, and electronic influence can alter a molecule's conformation, solubility, membrane permeability, and ultimately, its affinity for a biological target.
The Boc Group: From Protective Agent to Potent Pharmacophore
The Boc group is a prime example of a protecting group that can confer significant biological activity. While intended as an intermediate, N-Boc protected indolines have, in several studies, demonstrated potent cytotoxic effects against cancer cell lines.
A key study investigating indoline-2-carboxylic acid N-(substituted)phenylamide derivatives found that intermediates protected with a Boc group showed "outstanding results" in terms of cytotoxicity.[5][6] This led the researchers to synthesize additional derivatives specifically to explore the SAR of substituents replacing the Boc group, highlighting the unexpected potency of the protected intermediate.[5][6]
Causality:
-
Steric Influence: The bulky tert-butyl group can provide a conformational lock, forcing the molecule into a bioactive shape that fits optimally into a target's binding site.
-
Lipophilicity: The Boc group significantly increases the lipophilicity of the parent indoline, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Blocking Hydrogen Bonding: By capping the N-H group, the Boc moiety removes a potential hydrogen bond donor. While often detrimental, this can be advantageous if the target binding pocket is hydrophobic or if the N-H group would otherwise form an unfavorable interaction.
Table 1: Comparison of Boc-Protected vs. Unprotected Indoline Derivatives
| Compound Class | Protecting Group | Biological Target/Assay | Key Finding | Reference |
| Indoline-2-carboxylic acid amides | Boc | Cytotoxicity (Cancer Cell Lines) | Boc-protected intermediates exhibited potent cytotoxic activity. | [5],[6] |
| Indole-based Mcl-1 Inhibitors | N-Boc-indol-3-yl | Myeloid liver carcinoma (SMMC-7721) | The N-Boc derivative was found to be a highly potent and selective derivative, inducing significant cell apoptosis. | [5] |
| Indole Alkaloids | Boc | Synthetic Intermediate | Crucial for enabling specific synthetic transformations to build complex, biologically active alkaloids. | [7] |
Acyl and Sulfonyl Groups: Modulating Electronics for Target Affinity
In contrast to the sterically dominant effect of the Boc group, smaller, strongly electron-withdrawing groups like acetyl (Ac) or tosyl (Ts) primarily exert their influence electronically. By withdrawing electron density from the indoline ring system, they can:
-
Alter pKa: Change the acidity of other protons in the molecule.
-
Modulate Aromatic Interactions: Weaken or alter π-π stacking interactions with aromatic residues in a protein target.
-
Influence Metabolism: A N-acetyl group, for instance, can be a site for metabolic hydrolysis, potentially acting as a pro-drug feature.
While less commonly reported as sources of unexpected high potency in intermediates, their impact on the final activity profile after deprotection is a critical consideration in SAR studies.
The Unprotected N-H Group: A Key to Specificity
Ultimately, for many drug candidates, the final active form is the deprotected indoline. The free N-H group is a crucial hydrogen bond donor, an interaction that often provides the high affinity and specificity required for a successful drug. Many indoline derivatives developed as potent antioxidant and anti-inflammatory agents feature substitutions at the N1 position with chains carrying functional groups, but not bulky protecting groups, allowing the core structure to interact optimally.[1][2][8] The synthesis of these compounds often proceeds through a protected intermediate, but the final deprotection step is what "unlocks" the full biological potential.
The workflow below illustrates the typical process from a protected indoline to a final, biologically active compound, emphasizing the critical deprotection step.
Caption: Synthetic workflow and biological evaluation pipeline.
Experimental Protocols
To provide a practical context, here are generalized protocols for the N-protection of indoline and a common biological assay.
Protocol 1: General Procedure for N-Boc Protection of Indoline
-
Objective: To protect the nitrogen atom of the indoline ring with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
Indoline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve indoline in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature.
-
Add (Boc)₂O to the mixture. If the reaction is slow, it can be gently heated to 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-indoline.
-
Protocol 2: General Procedure for Assessing Cytotoxicity via MTT Assay
-
Objective: To determine the concentration at which a compound inhibits the growth of cultured cancer cells by 50% (IC₅₀).
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Strategic Outlook
The evidence strongly indicates that protecting groups in indoline synthesis are not merely passive participants. Their steric, electronic, and lipophilic properties can dramatically alter the biological activity of a molecule. The discovery that a protected intermediate, such as an N-Boc indoline, can possess potent bioactivity in its own right opens up new avenues for drug discovery.
Key Takeaways for Researchers:
-
Screen Intermediates: Protected synthetic intermediates should not be overlooked in biological screening campaigns. They represent unique chemical entities that may possess desirable activities.
-
Rationalize Protecting Group Choice: The selection of a protecting group should be a strategic decision, considering not only the chemical synthesis but also its potential impact on the molecule's pharmacological profile.
-
Expand SAR Studies: When a protected intermediate shows activity, it provides a valuable data point for SAR, informing the design of subsequent analogs where the protecting group is replaced by other functional moieties.
By embracing this broader perspective, scientists can unlock new potential within their synthetic libraries, accelerating the identification of novel and effective therapeutic agents based on the versatile indoline scaffold.
References
-
Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]1][8]
-
Zeeli, S., Weill, T., Finkin-Groner, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (N-Boc-indoline-2-carboxylic acid), grounding every recommendation in established safety protocols and an understanding of the compound's chemical nature.
Hazard Assessment and Chemical Profile
According to the Globally Harmonized System (GHS) classifications available, this compound presents significant health risks.[2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Further data indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Key Considerations |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | Do not ingest. Prevent formation of dust that can be swallowed. |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[2] | Avoid all skin contact. Wear appropriate gloves and lab coat. |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[2] | Handle only in a certified chemical fume hood. Avoid dust generation. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | Prevent contact. Wash thoroughly after handling. |
| Eye Damage/Irritation | H319: Causes serious eye irritation[3] | Wear chemical safety goggles or a face shield. |
| STOT - Single Exposure | H335: May cause respiratory irritation[3] | Ensure adequate ventilation, preferably a fume hood. |
Given these classifications, This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The identified hazards necessitate the use of robust Personal Protective Equipment (PPE) during all handling and disposal operations. The causality is clear: the compound's toxicity upon contact or inhalation requires physical barriers to prevent exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[3]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
Step-by-Step Disposal Protocol
The guiding principle for disposal is to ensure the waste is securely contained, clearly labeled, and transferred to a licensed professional waste disposal service.[3] This "cradle-to-grave" responsibility is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Dedicate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Solid Waste: Collect surplus or expired solid chemical in its original container if possible, or in a new, clean, chemically compatible container. Ensure the container can be tightly sealed.
-
Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the chemical must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., a high-density polyethylene bottle). Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
Step 2: Container Management and Labeling
-
Labeling is Critical: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List any solvents or other chemicals present in the container.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Once the container is full or the waste is ready for removal, contact your institution's EHS department. They will provide guidance on the final pickup and disposal procedures.
-
Professional Disposal: The ultimate disposal must be carried out by a licensed and approved waste disposal company.[3][5] These companies are equipped to handle and treat or incinerate chemical waste in an environmentally sound manner.
The decision workflow for proper disposal can be visualized as follows:
Emergency Procedures: Handling Spills
Accidents can happen, and a prepared response is the best mitigation.
-
Small Spills (Solid): If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up using a dustpan and brush. Avoid creating dust. Place the collected material and cleaning tools into the hazardous waste container. Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately. Prevent others from entering the contaminated area. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Decontamination of Empty Containers
An "empty" container that once held this toxic compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[4]
-
Deface Label: Completely remove or deface the original label on the container to prevent misuse.
-
Final Disposal: Once decontaminated, the container may be disposed of in the regular trash or recycled, depending on your institution's policies.
By adhering to these rigorous, evidence-based procedures, you ensure that your vital research and development work does not come at the cost of safety or environmental integrity. Always place safety first, and when in doubt, consult your institution's EHS department.
References
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PubChem. Indoline-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. [Link]
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Aaron Chemistry GmbH. Safety Data Sheet: N-BOC-INDOLINE-2-CARBOXYLIC ACID. (2024-11-01). [Link]
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A Researcher's Guide to the Safe Handling of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic Acid
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (N-Boc-indoline-2-carboxylic acid). As a valued partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are synthesized from established safety data for this compound and structurally related molecules, emphasizing a proactive approach to laboratory safety.
Understanding the Hazard Profile
This compound is a compound used in organic synthesis and medicinal chemistry.[1] While specific toxicity data may be limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. According to data available from PubChem, this compound is classified as acutely toxic.[2]
GHS Hazard Statements:
These classifications underscore the importance of stringent adherence to the safety protocols outlined below. The primary routes of exposure are oral ingestion, dermal contact, and inhalation of dust particles.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[3] | Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.[3][4][5][6][7] |
| Skin Protection | A chemical-resistant lab coat, fully buttoned.[3] Chemical-resistant gloves (e.g., disposable nitrile gloves).[3][8] Fully enclosed shoes made of a chemical-resistant material.[3] | Prevents skin contact, which is a primary route of toxic exposure.[2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[3][9] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[3] | Mitigates the risk of inhaling toxic dust particles.[2] |
Safe Handling and Operational Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling. The following workflow provides a step-by-step guide for working with this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.[3][9]
-
Ventilation Check: Before beginning work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, within the fume hood to minimize movement in and out of the containment area.[3]
Experimental Procedure
The following diagram illustrates the standard workflow for safely handling this compound.
Post-Experiment Decontamination
-
Work Surface: Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.
-
Equipment: Clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6] Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. If the person is conscious, give them half a liter of water to drink.[9] Seek immediate medical attention.
-
Spill Cleanup: For small spills, carefully sweep up the solid material to avoid raising dust and place it in a labeled, sealable container for disposal.[10] Do not allow the product to enter drains.[10]
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
Store this compound in a cool, well-ventilated area in a tightly closed container.[9] Protect from direct sunlight.
Disposal
All waste materials, including unused compounds and contaminated disposables (e.g., gloves, weighing paper), must be treated as hazardous waste.
-
Waste Segregation: Place all solid waste contaminated with the compound into a dedicated and clearly labeled hazardous waste container.[3]
-
Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[11] One common method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
